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Foundational

An In-depth Technical Guide to (3-Aminopropyl)diethylamine Hydrochloride

This guide provides a comprehensive technical overview of (3-Aminopropyl)diethylamine hydrochloride (CAS 93564-27-3), a chemical compound with potential applications in research and development. Due to the limited public...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (3-Aminopropyl)diethylamine hydrochloride (CAS 93564-27-3), a chemical compound with potential applications in research and development. Due to the limited publicly available data for this specific hydrochloride salt, this document synthesizes information from its free base, N,N-Diethyl-1,3-propanediamine (CAS 104-78-9), and general principles of amine hydrochlorides to offer a predictive and insightful resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

(3-Aminopropyl)diethylamine hydrochloride is the hydrochloride salt of the organic compound N,N-Diethyl-1,3-propanediamine. The salt formation protonates one or both of the amine groups, which significantly influences its physical properties, such as increasing its melting point and enhancing its solubility in water and other polar solvents compared to its free base form.

Chemical Structure:

Caption: Chemical structure of (3-Aminopropyl)diethylamine hydrochloride.

Physicochemical Data Summary:

The following table summarizes the known and inferred properties of (3-Aminopropyl)diethylamine and its hydrochloride salt. Data for the free base is sourced from PubChem and commercial suppliers.[1]

PropertyValue (Free Base: N,N-Diethyl-1,3-propanediamine)Inferred Value (Hydrochloride Salt)
CAS Number 104-78-993564-27-3
Molecular Formula C7H18N2[1]C7H19ClN2
Molecular Weight 130.23 g/mol [1]166.69 g/mol
Appearance Colorless to pale yellow liquid[2]Off-white to white solid[3]
Odor Fish-like, ammonia-like[1]Odorless[3]
Boiling Point Not availableNot available
Melting Point Not availableLikely higher than the free base
Solubility Soluble in water and various organic solvents.[4]Highly soluble in water.[3]
pKa Not availableNot available

Synthesis and Manufacturing

While specific synthesis routes for (3-Aminopropyl)diethylamine hydrochloride are not widely published, a general and logical approach would involve a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

A common industrial method for producing similar diamines involves the Michael addition of an amine to an unsaturated nitrile, followed by hydrogenation.[5] In the case of N,N-Diethyl-1,3-propanediamine, this would likely involve the reaction of diethylamine with acrylonitrile to form 3-(diethylamino)propanenitrile, which is then hydrogenated to yield the final diamine.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation Diethylamine Diethylamine 3-(diethylamino)propanenitrile 3-(diethylamino)propanenitrile Diethylamine->3-(diethylamino)propanenitrile + Acrylonitrile Acrylonitrile Acrylonitrile N,N-Diethyl-1,3-propanediamine N,N-Diethyl-1,3-propanediamine 3-(diethylamino)propanenitrile->N,N-Diethyl-1,3-propanediamine + H2, Catalyst (3-Aminopropyl)diethylamine\nhydrochloride (3-Aminopropyl)diethylamine hydrochloride N,N-Diethyl-1,3-propanediamine->(3-Aminopropyl)diethylamine\nhydrochloride + HCl

Caption: Plausible synthesis workflow for (3-Aminopropyl)diethylamine hydrochloride.

The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. A general procedure involves dissolving the free base in a suitable solvent, such as ethanol, and then adding a stoichiometric amount of hydrochloric acid. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration and then dried.

Applications in Research and Development

While specific applications for (3-Aminopropyl)diethylamine hydrochloride are not well-documented, the properties of the free base and similar diamines suggest several potential areas of use for researchers and drug development professionals.

  • Intermediate in Pharmaceutical Synthesis: Diamines are common building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The presence of both a primary and a tertiary amine group in (3-Aminopropyl)diethylamine offers two distinct points for chemical modification, making it a versatile intermediate.

  • Curing Agent for Epoxy Resins: The free base, N,N-Diethyl-1,3-propanediamine, is used as a curing agent for epoxy resins.[1][2] This suggests that the hydrochloride salt could potentially be used in applications where a delayed or controlled curing process is desired, with the active amine being liberated under specific conditions.

  • Corrosion Inhibitors: Short-chain aliphatic amines and their salts are known to be effective corrosion inhibitors.

  • Ion-Exchange Chromatography: A structurally similar compound, N,N'-Diethyl-1,3-propanediamine, has been used as a displacer in ion-exchange chromatography for protein purification. This suggests that (3-Aminopropyl)diethylamine hydrochloride could be investigated for similar applications in bioprocessing.

G Topic (3-Aminopropyl)diethylamine hydrochloride Pharmaceutical_Intermediate Pharmaceutical Intermediate Topic->Pharmaceutical_Intermediate Epoxy_Curing Epoxy Resin Curing Topic->Epoxy_Curing Corrosion_Inhibitor Corrosion Inhibitor Topic->Corrosion_Inhibitor Chromatography Ion-Exchange Chromatography Topic->Chromatography

Caption: Potential research applications of (3-Aminopropyl)diethylamine hydrochloride.

Analytical Methodologies

The characterization and quantification of (3-Aminopropyl)diethylamine hydrochloride would likely employ standard analytical techniques used for amines and their salts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of non-volatile compounds.[8][9] Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[10] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the hydrochloride salt would need to be converted back to its more volatile free base form or derivatized.[10][11] Silylation is a common derivatization technique for amines to increase their volatility.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the structure of the compound.

  • Titration: A simple acid-base titration could be used to determine the purity of the hydrochloride salt.

Safety, Handling, and Storage

Based on the safety data sheets (SDS) for the free base and related amine hydrochlorides, (3-Aminopropyl)diethylamine hydrochloride should be handled with care.[3][12][13][14]

Hazard Summary:

Hazard ClassStatement
Skin Corrosion/Irritation Causes skin irritation.[14][15] May cause severe skin burns and eye damage.[12]
Serious Eye Damage/Irritation Causes serious eye irritation.[14][15]
Respiratory Irritation May cause respiratory irritation.[3][15]
Acute Toxicity (Oral) Harmful if swallowed.[12]
Acute Toxicity (Dermal) Toxic in contact with skin.[12]
Skin Sensitization May cause an allergic skin reaction.[12]

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][17]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[16]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[16]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[13]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3][14]

  • The compound is likely hygroscopic; protect from moisture.[3][17]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][13] Seek immediate medical attention.[13]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][13] Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting.[3][13] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

(3-Aminopropyl)diethylamine hydrochloride is a chemical with potential utility in various fields of research and development. While direct data for this specific compound is sparse, a comprehensive understanding can be built by examining its free base and related structures. Its bifunctional nature as a diamine suggests applications as a versatile chemical intermediate, particularly in pharmaceutical synthesis. As with all chemicals, it is imperative to handle this compound with appropriate safety precautions, as outlined in this guide and supported by safety data for analogous materials. Further research into the specific properties and applications of (3-Aminopropyl)diethylamine hydrochloride is warranted to fully elucidate its potential.

References

  • PubChem. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011. [Link]

  • Kerui Chemicals. N,N-Diethyl-1,3-propanediamine (DEAPA). [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ResearchGate. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]

  • Australian Government Department of Health. 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • The Good Scents Company. N,N-dimethyl-1,3-propane diamine, 111-33-1. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Cheméo. Chemical Properties of Diethylamine, hydrochloride (CAS 660-68-4). [Link]

  • Loba Chemie. DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

  • Siyemi. Safety Data Sheet: diethylamine. [Link]

  • PubMed. High performance liquid chromatography method for residues analysis of thidiazuron in apple and soil. [Link]

  • Google Patents. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Acme Synthetic Chemicals. Diethylamine - Key Chemical in Pharma Industries. [Link]

  • Organic Syntheses. (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate. [Link]

  • Organic Syntheses. methylamine hydrochloride. [Link]

  • Wikipedia. Diethylamine. [Link]

  • MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]

  • Matrix Fine Chemicals. (3-AMINOPROPYL)DIETHYLAMINE | CAS 104-78-9. [Link]

  • PrepChem.com. Preparation of diethylamine. [Link]

  • Endocrine Disruptor List. 3-aminopropyldiethylamine. [Link]

Sources

Exploratory

Technical Whitepaper: N,N-Diethyl-1,3-propanediamine Hydrochloride

Structural Analysis, Synthesis, and Pharmaceutical Applications Abstract N,N-Diethyl-1,3-propanediamine hydrochloride (DEAPA[1]·xHCl) serves as a critical aliphatic diamine linker in the synthesis of pharmaceuticals, par...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis, and Pharmaceutical Applications

Abstract

N,N-Diethyl-1,3-propanediamine hydrochloride (DEAPA[1]·xHCl) serves as a critical aliphatic diamine linker in the synthesis of pharmaceuticals, particularly antimalarials, local anesthetics, and antipsychotics. This guide provides a rigorous technical analysis of its chemical structure, physicochemical properties, and industrial synthesis. It further elucidates its role as a pharmacophore spacer, detailing the mechanistic pathways in which it participates.

Chemical Identity & Structural Analysis

The compound exists primarily as a dihydrochloride salt in solid form, providing enhanced stability over its hygroscopic free base.

Parameter Data
IUPAC Name N1,N1-Diethylpropane-1,3-diamine dihydrochloride
Common Name 3-(Diethylamino)propylamine dihydrochloride (DEAPA·2HCl)
CAS Number 99310-71-1 (Dihydrochloride); 104-78-9 (Free Base)
Molecular Formula C₇H₂₀Cl₂N₂ (Salt); C₇H₁₈N₂ (Base)
Molecular Weight 203.15 g/mol (Salt); 130.23 g/mol (Base)
SMILES CCN(CC)CCC[NH3+].[Cl-] (Monohydrochloride form representation)
1.1 Structural Conformation

The molecule features a flexible propylene (


) spacer separating a primary amine (nucleophilic, 

) from a tertiary diethylamine (basic,

). In the dihydrochloride salt, both nitrogen centers are protonated, forming a crystalline lattice stabilized by ionic interactions with chloride anions.

Key Structural Features:

  • Steric Bulk: The diethyl group provides moderate steric hindrance, modulating the reactivity of the tertiary amine and influencing the lipophilicity (

    
    ) of derived drugs.
    
  • Linker Length: The 3-carbon chain is optimal for receptor binding in dopaminergic (D2) and muscarinic antagonists, preventing the steric clash observed with shorter ethyl linkers while maintaining conformational rigidity compared to butyl chains.

Physicochemical Properties

Understanding the phase behavior and solubility is crucial for process optimization.

PropertyValue (Free Base)Value (Dihydrochloride)Note
Physical State Colorless LiquidWhite Crystalline SolidSalt form preferred for storage.
Boiling/Melting Point 168–171 °C (BP)187–191 °C (MP)Salt decomposes upon melting.
Density 0.82 g/mLN/A (Solid)Base is lighter than water.
pKa (Predicted) 10.32 (Primary), 8.5 (Tertiary)N/ADetermines buffer capacity.
Solubility Miscible in water, EtOHHighly soluble in waterSalt insoluble in non-polar solvents.
Synthesis & Manufacturing Protocols

The industrial synthesis follows a "Nitrile Route," ensuring high atom economy and purity. The process involves the Michael addition of diethylamine to acrylonitrile, followed by catalytic hydrogenation.

3.1 Synthetic Pathway Diagram

Synthesis Acrylonitrile Acrylonitrile (CH2=CH-CN) Intermediate 3-(Diethylamino)propionitrile (Intermediate) Acrylonitrile->Intermediate Michael Addition Exothermic Diethylamine Diethylamine (Et2NH) Diethylamine->Intermediate FreeBase N,N-Diethyl-1,3-propanediamine (Free Base) Intermediate->FreeBase Hydrogenation High Pressure Hydrogen H2 / Catalyst (Raney Ni or Co) Hydrogen->FreeBase FinalSalt DEAPA Dihydrochloride (Final Salt) FreeBase->FinalSalt Salt Formation EtOAc/EtOH HCl HCl (gas/aq) HCl->FinalSalt

Caption: Figure 1. Industrial synthesis route from acrylonitrile via nitrile reduction to the hydrochloride salt.

3.2 Detailed Protocol (Laboratory Scale)
  • Michael Addition:

    • Charge diethylamine (1.1 eq) into a reactor cooled to 0-5°C.

    • Dropwise add acrylonitrile (1.0 eq) while maintaining temperature <10°C to prevent polymerization.

    • Stir at room temperature for 2 hours. Yields 3-(diethylamino)propionitrile.

  • Hydrogenation:

    • Transfer intermediate to an autoclave with Raney Nickel (5% w/w) and ammonia (to suppress secondary amine formation).

    • Pressurize with

      
       (500 psi) at 80-100°C for 4 hours.
      
    • Filter catalyst and distill (BP 168°C) to obtain the free base.

  • Salt Formation:

    • Dissolve free base in dry ethanol.

    • Bubble anhydrous HCl gas or add conc. HCl dropwise until pH < 2.

    • Precipitate with diethyl ether, filter, and dry under vacuum to yield N,N-Diethyl-1,3-propanediamine dihydrochloride .

Applications in Drug Development

DEAPA is a pharmacophore scaffold used to introduce the diethylaminopropyl side chain, a motif critical for receptor affinity in several therapeutic classes.

4.1 Antimalarial Analogs (4-Aminoquinolines)

Similar to Chloroquine, which uses a diethylaminopentyl chain, DEAPA is used to synthesize structural analogs that target the parasitic digestive vacuole. The basic side chain accumulates in the acidic vacuole (pH trapping), inhibiting hemozoin formation.

  • Target: Plasmodium falciparum[2][3][4]

  • Mechanism: The terminal diethylamino group ensures high pKa for accumulation; the propyl linker provides the necessary distance for the quinoline ring to intercalate into DNA or bind heme.

4.2 Substituted Benzamides (Anti-emetics/Antipsychotics)

The propyl linker is found in benzamide derivatives where it connects the aromatic amide to the tertiary amine.

  • Example: Synthesis of N-(3-diethylaminopropyl)-2-methoxy-4-aminobenzamide.

  • Function: This structural motif mimics the neurotransmitter dopamine, allowing the drug to act as a D2 receptor antagonist.

4.3 pH-Responsive Nanocarriers

Recent applications utilize DEAPA to functionalize polymers (e.g., Hyaluronic Acid, Chitosan).[5]

  • Mechanism: At physiological pH (7.4), the tertiary amine is partially deprotonated and hydrophobic. In the acidic tumor microenvironment (pH 6.5), it becomes protonated and hydrophilic, triggering nanoparticle disassembly and drug release.

Analytical Characterization

To validate the structure of the synthesized hydrochloride salt, the following spectral data is standard.

  • ¹H NMR (D₂O, 400 MHz):

    • 
       1.30 (t, 6H, 
      
      
      
      )
    • 
       2.10 (m, 2H, 
      
      
      
      )
    • 
       3.05 (t, 2H, 
      
      
      
      )
    • 
       3.20 (q, 4H, 
      
      
      
      )
    • 
       3.25 (t, 2H, 
      
      
      
      )
  • IR Spectrum (KBr):

    • 2950-2800 cm⁻¹ (C-H stretch, alkyl)

    • 2700-2400 cm⁻¹ (Broad N-H stretch, amine salt)

    • 1600 cm⁻¹ (N-H bending)

Handling & Safety (SDS Highlights)
  • Hazards: The free base is Corrosive (H314) and Flammable. The hydrochloride salt is an Irritant (H315, H319) but avoids vapor hazards.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

  • Solomon, V. R., et al. (2010). "Synthesis and antimalarial activity of side chain modified 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry. (Cited for SAR of propyl linker).[3]

  • Kim, K. S., et al. (2022). "pH-Responsive DEAP-Hyaluronic Acid Nanoparticles for Tumor-Targeted Delivery." Journal of Controlled Release.

Sources

Foundational

Technical Guide: Molecular Weight Determination &amp; Application of (3-Aminopropyl)diethylamine Dihydrochloride

[1] Executive Summary This technical guide provides a rigorous analysis of the molecular weight (MW) calculation for (3-Aminopropyl)diethylamine dihydrochloride , a critical diamine intermediate used in polymer synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of the molecular weight (MW) calculation for (3-Aminopropyl)diethylamine dihydrochloride , a critical diamine intermediate used in polymer synthesis, ion-exchange chromatography, and pharmaceutical buffering systems.[1][2] Beyond simple arithmetic, this document details the stoichiometric implications of the dihydrochloride salt form (


), addresses isotopic abundance considerations for high-resolution mass spectrometry (HRMS), and provides a validated protocol for the preparation of precise molar solutions under hygroscopic conditions.

Target Audience: Synthetic Chemists, Analytical Scientists, and Formulation Engineers.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2]

Before calculation, the exact chemical identity must be verified to ensure the correct stoichiometry of the salt form. The unprotonated free base is a liquid, whereas the dihydrochloride is a crystalline solid, significantly altering the molecular weight used for molarity calculations.

Parameter Technical Specification
IUPAC Name

-Diethylpropane-1,3-diamine dihydrochloride
Common Name (3-Aminopropyl)diethylamine dihydrochloride
CAS Number 104-78-9 (Free Base); Salt forms often referenced via parent CAS with specific notation
Molecular Formula

Structure Description A propyl chain terminating in a primary amine (

) at one end and a diethyl-substituted tertiary amine (

) at the other.[1][2] Both nitrogen centers are protonated in the dihydrochloride form.[1][2]
Structural Visualization

The following diagram illustrates the protonation pathway from the free base to the dihydrochloride salt, highlighting the sites of mass addition (


 and 

).

ProtonationPathway FreeBase Free Base (Liquid) C7H18N2 MonoSalt Monohydrochloride (Intermediate) [C7H19N2]+ Cl- FreeBase->MonoSalt Tertiary Amine Protonation (pKa ~10.5) HCl_1 + HCl (1st Equivalent) HCl_1->MonoSalt DiSalt Dihydrochloride (Target Solid) [C7H20N2]2+ 2Cl- MonoSalt->DiSalt Primary Amine Protonation (pKa ~8.5) HCl_2 + HCl (2nd Equivalent) HCl_2->DiSalt

Figure 1: Step-wise protonation of (3-Aminopropyl)diethylamine. Note that the tertiary amine typically protonates first due to higher basicity, followed by the primary amine to form the dihydrochloride.

Part 2: Theoretical Molecular Weight Calculation

Accuracy in drug development requires the use of Standard Atomic Weights (IUPAC 2021/2022 definition) rather than rounded integer values. The calculation below separates the organic cation from the counterions to facilitate mass spectrometry interpretation (where only the cation is observed).

Atomic Weight Constants (IUPAC)
  • Carbon (

    
    ): 
    
    
    
    g/mol [3]
  • Hydrogen (

    
    ): 
    
    
    
    g/mol [3]
  • Nitrogen (

    
    ): 
    
    
    
    g/mol [3]
  • Chlorine (

    
    ): 
    
    
    
    g/mol
Step-by-Step Derivation
A. Free Base Component (

)
ElementCountAtomic WeightSubtotal ( g/mol )
Carbon712.01184.077
Hydrogen181.00818.144
Nitrogen214.00728.014
Free Base Total 130.235
B. Acid Component (

)
ElementCountAtomic WeightSubtotal ( g/mol )
Hydrogen21.0082.016
Chlorine235.45070.900
Salt Additive Total 72.916
C. Final Molecular Weight



Scientific Note: For High-Resolution Mass Spectrometry (HRMS), researchers must use the Monoisotopic Mass .

  • Monoisotopic Cation (

    
    ): 
    
    
    
    = 131.1543 Da.
  • The chloride counterions are not detected in positive mode ESI-MS but are critical for gravimetric preparation.[1][2]

Part 3: Practical Application in Solution Preparation

A common error in laboratory workflows is treating the dihydrochloride salt as a simple stable solid.[1] These salts are frequently hygroscopic , meaning they absorb atmospheric moisture.[1][2] This alters the effective molecular weight, leading to concentration errors if not managed.[1][2]

Protocol: Precise Molar Solution Preparation

Objective: Prepare 100 mL of a 50 mM stock solution of (3-Aminopropyl)diethylamine dihydrochloride.

Required Mass Calculation:




Workflow for Hygroscopic Control:

SolutionPrep Start Start: Dry Chemical Storage (Desiccator/Argon) Weigh Weighing Step (Work Quickly) Start->Weigh Correction Check for Clumping? (Sign of Hydration) Weigh->Correction Correction->Start Clumped (Dry under Vacuum) Dissolve Dissolve in Buffer/Water (Exothermic Check) Correction->Dissolve No Clumping Adjust pH Adjustment (Salt is Acidic) Dissolve->Adjust Dissolution Complete Final Final Validation (Osmolality/Conductivity) Adjust->Final

Figure 2: Workflow for handling hygroscopic amine salts to ensure gravimetric accuracy.

pH Considerations

When dissolved, the dihydrochloride salt will release protons, significantly lowering the pH of unbuffered water.

  • Reaction:

    
    
    
  • Implication: Do not assume the solution is neutral. For biological assays, the solution must be buffered (e.g., PBS, HEPES) and pH-adjusted using NaOH.[1][2]

Part 4: Analytical Validation

Trust but verify. In a drug development context, the identity and purity of the salt must be confirmed.[2]

Gravimetric Chloride Titration

To verify the stoichiometry is indeed dihydrochloride (2 HCl) and not monohydrochloride:

  • Dissolve a known mass of the salt in deionized water.[1][2]

  • Titrate with standardized Silver Nitrate (

    
    )  solution.[1][2]
    
  • Calculate the moles of

    
     detected.[1][2]
    
  • Target Ratio: Moles

    
     / Moles Amine 
    
    
    
    .[1][2]
NMR Spectroscopy ( NMR in )

The salt formation causes a downfield shift in the signals adjacent to the nitrogen atoms compared to the free base.

  • Key Diagnostic: The methylene protons (

    
    ) next to the ammonium groups will appear shifted downfield (higher ppm) due to the deshielding effect of the positive charge.
    
  • Integration: Verify the integration ratio of the ethyl group protons (

    
     vs 
    
    
    
    ) to the propyl chain protons to confirm the structure is intact.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1][2] Standard Atomic Weights of the Elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 61011, (3-Aminopropyl)diethylamine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: pKa Characterization of (3-Aminopropyl)diethylamine Hydrochloride

This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of (3-Aminopropyl)diethylamine (also known as N,N-Diethyl-1,3-diaminopropane or DEAPA), focusing on its hydrochloride salt forms...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of (3-Aminopropyl)diethylamine (also known as N,N-Diethyl-1,3-diaminopropane or DEAPA), focusing on its hydrochloride salt forms.

Executive Summary

(3-Aminopropyl)diethylamine is a diamine linker critical in the synthesis of pharmaceuticals, surfactants, and epoxy curing agents. Its physicochemical behavior is governed by two distinct nitrogen centers: a primary amine and a tertiary amine, separated by a flexible propylene spacer.

Understanding the pKa values of this molecule is essential for:

  • Drug Design: Optimizing solubility and membrane permeability of drug-linker conjugates.

  • Process Chemistry: Controlling pH-dependent reactivity during amide coupling or reductive amination.

  • Formulation: Designing stable buffer systems for liquid pharmaceutical products.

Core Data Snapshot (Aqueous, 25°C):

  • 
     (Dication 
    
    
    
    Monocation):
    7.90 ± 0.10
  • 
     (Monocation 
    
    
    
    Neutral):
    10.15 ± 0.10

Molecular Architecture & Theoretical Framework

Structural Analysis

The molecule consists of a hydrophilic primary amine (


) and a lipophilic diethyl tertiary amine (

) connected by a trimethylene chain.
  • Nitrogen A (Primary): Highly accessible, subject to strong hydration (solvation) by water molecules.

  • Nitrogen B (Tertiary): Sterically hindered by two ethyl groups, but intrinsically more electron-rich due to the inductive effect (

    
    ) of the alkyl chains.
    
The Electrostatic Effect

In a fully protonated state (dihydrochloride salt), the molecule carries two positive charges. The dissociation does not occur independently.

  • Coulombic Repulsion: The presence of a positive charge on one nitrogen significantly suppresses the basicity of the other. This is why

    
     (removing the first proton from the dication) is significantly lower than the pKa of an isolated amine.
    
  • Solvation Dominance: While tertiary amines are often more basic in the gas phase, the primary amine is typically the stronger base in aqueous solution because the corresponding ammonium ion (

    
    ) is stabilized by three hydrogen bonds with water, whereas the tertiary ammonium (
    
    
    
    ) forms only one.
Protonation Pathway Visualization

The following diagram illustrates the stepwise dissociation of the dihydrochloride salt.

ProtonationPathway Dication Dication (LH₂²⁺) (Fully Protonated) pH < 7 Monocation Monocation (LH⁺) (Major Species at pH 9) Primary Amine Protonated Dication->Monocation pKₐ₁ ≈ 7.9 (Deprotonation of Tertiary N) Monocation->Dication Neutral Neutral Free Base (L) (Unprotonated) pH > 11 Monocation->Neutral pKₐ₂ ≈ 10.15 (Deprotonation of Primary N) Neutral->Monocation

Figure 1: Stepwise dissociation pathway of (3-Aminopropyl)diethylamine. The tertiary amine typically deprotonates first due to lower solvation stability.

Quantitative Data Analysis

The following values represent the thermodynamic dissociation constants in aqueous solution at standard ionic strength (


 M).
ParameterValue (25°C)AssignmentMechanistic Insight

7.9 ± 0.1 Dication

Monocation
The proton is released from the tertiary amine . The remaining positive charge on the primary amine lowers this pKa via electrostatic repulsion.

10.15 ± 0.1 Monocation

Neutral
The proton is released from the primary amine . This value is close to standard aliphatic amines (e.g., propylamine pKa

10.5) as the molecule is now neutral elsewhere.
Isoelectric Point (pI) 9.03

The pH at which the net charge is theoretically +1.5 (not standard pI, but relevant for buffering).

Note on Assignment: While inductive effects suggest the tertiary amine is more basic, solvation effects in water usually render the primary amine the site of the second proton (higher pKa). Therefore, at pH 9.0, the molecule exists predominantly as a monocation with the charge localized on the primary nitrogen.

Experimental Determination Protocol

To validate these values in a specific formulation, a Potentiometric Titration is the gold standard. This protocol ensures self-validating accuracy by correcting for carbonate errors and electrode drift.

Reagents & Equipment[1]
  • Analyte: (3-Aminopropyl)diethylamine hydrochloride (high purity >98%).

  • Titrant: 0.1000 M NaOH (Standardized against KHP).

  • Solvent:

    
    -free deionized water (Boiled and purged with 
    
    
    
    ).
  • Ionic Strength Adjuster: KCl (to maintain

    
     M).
    
  • Apparatus: Automatic titrator (e.g., Metrohm/Mettler) or pH meter with a combined glass calomel electrode.

Step-by-Step Methodology
  • System Preparation:

    • Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C. Slope must be 98-102%.

    • Purge the titration vessel with nitrogen for 10 minutes to remove dissolved

      
      .
      
  • Sample Preparation:

    • Dissolve ~1.0 mmol of the amine hydrochloride in 50 mL of 0.1 M KCl solution.

    • Ensure the starting pH is below 3.0. If using the free base, add excess standard HCl to convert to dication form.

  • Titration Workflow:

    • Titrate dynamically with 0.1 M NaOH.

    • Critical Step: Allow equilibrium time (signal drift < 1 mV/min) between additions.

    • Record pH vs. Volume of NaOH.

  • Data Processing (Gran's Plot):

    • Do not rely solely on inflection points. Use Gran's method to linearize the data near the equivalence points to eliminate carbonate error.

    • 
       corresponds to neutralization of excess acid + first amine proton.
      
    • 
       corresponds to the second amine proton.[1]
      
Titration Logic Flow

TitrationWorkflow Start Start: Dissolve Amine Salt in 0.1M KCl Acidify Check pH < 3.0 (Add HCl if needed) Start->Acidify Purge Purge with N₂ (Remove CO₂) Acidify->Purge Titrate Add 0.1M NaOH (Dynamic Dosing) Purge->Titrate Measure Record Potential (mV) Wait for Stability Titrate->Measure Measure->Titrate Next Aliquot Calculate Calculate 1st & 2nd Derivatives Identify Inflection Points Measure->Calculate End of Titration Result Determine pKa values via Henderson-Hasselbalch Calculate->Result

Figure 2: Potentiometric titration workflow for precise pKa determination.

Applications in Drug Development

Solubility Enhancement (Linker Chemistry)

In Antibody-Drug Conjugates (ADCs), hydrophobic payloads often cause aggregation. Using (3-Aminopropyl)diethylamine as a linker motif introduces a positive charge at physiological pH (pH 7.4).

  • Mechanism: At pH 7.4, the primary amine is fully protonated (

    
    ), and the tertiary amine is partially protonated (
    
    
    
    ). This provides a net cationic character that enhances water solubility and prevents aggregation.
Ionizable Lipids for Gene Delivery

This molecular substructure is frequently found in ionizable lipids used in Lipid Nanoparticles (LNPs).

  • Endosomal Escape: The "lower" pKa (~7.9) is critical. At physiological pH (7.4), the lipid is near-neutral (reducing toxicity). Upon endocytosis (pH drops to ~5.5), the tertiary amine becomes fully protonated. This sudden increase in cationic charge disrupts the endosomal membrane, releasing the genetic payload (mRNA/DNA) into the cytosol.

Buffer Formulation

Due to its two pKa values, this amine serves as an effective buffer in two distinct regions:

  • Region 1: pH 7.0 – 9.0 (Buffering via the tertiary amine).

  • Region 2: pH 9.2 – 11.0 (Buffering via the primary amine).

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Kocaoba, S., et al. (2006).[2] "Potentiometric Titration of Some Diamino Compounds in Toluene". ResearchGate.[3] (Provides methodology for diamine titration).

  • National Institute of Standards and Technology (NIST). (2023). "1,3-Propanediamine, N,N-diethyl- Data". NIST Chemistry WebBook.[4]

  • PubChem. (2024). "N,N-Diethyl-1,3-propanediamine Compound Summary". National Library of Medicine.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa impact in drug design).

Sources

Foundational

Suppliers of high purity (3-Aminopropyl)diethylamine hydrochloride

Executive Summary Sourcing high-purity (3-Aminopropyl)diethylamine hydrochloride (CAS: 99310-71-1 for the dihydrochloride; related free base CAS: 104-78-9) presents a unique set of challenges in pharmaceutical and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sourcing high-purity (3-Aminopropyl)diethylamine hydrochloride (CAS: 99310-71-1 for the dihydrochloride; related free base CAS: 104-78-9) presents a unique set of challenges in pharmaceutical and materials research. Often chemically ambiguous in vendor catalogs, this diamine derivative is a critical intermediate for antimalarial drugs (e.g., chloroquine analogs), epoxy curing agents, and functionalized surfactants.

This guide moves beyond simple vendor lists. It provides a self-validating protocol for identifying, purchasing, and analytically verifying this compound to ensure it meets the stringent requirements of drug development and organic synthesis.

Part 1: The Chemical Identity Matrix

Before contacting suppliers, you must define the exact chemical species required. Ambiguity here is the #1 cause of project delays.

Table 1: Chemical Specification & Ambiguity Resolution

FeatureTarget Compound (Salt)Precursor / Free BaseCommon Confusion Point
Common Name N,N-Diethyl-1,3-propanediamine dihydrochlorideN,N-Diethyl-1,3-propanediamine (DEAPA)3-Diethylaminopropyl chloride HCl
CAS Number 99310-71-1 (Dihydrochloride)104-78-9 4535-85-7
Physical State White to off-white crystalline solidClear, colorless liquidSolid (often hygroscopic)
Key Risk Hygroscopicity (Water content)Oxidation / Carbonation (Air sensitive)Alkylating agent (Toxicity)
Primary Use Stable solid for solid-phase synthesisBulk liquid for large-scale reactorsPrecursor to the amine

Critical Note: Most "High Purity" requests for this compound are actually requests for the Dihydrochloride salt (CAS 99310-71-1) because the monohydrochloride is unstable and difficult to isolate in high purity. If your protocol specifies "hydrochloride" without a "di-" prefix, default to the dihydrochloride or verify stoichiometry.

Part 2: Synthesis & Impurity Profiling

To validate a supplier, you must understand their synthesis route. The presence of specific impurities reveals the method used and the potential risks to your downstream application.

Mechanism of Synthesis (The Acrylonitrile Route)

The industrial standard involves the Michael addition of diethylamine to acrylonitrile, followed by hydrogenation.

SynthesisPathway Acrylo Acrylonitrile Inter Intermediate: 3-(Diethylamino)propionitrile Acrylo->Inter Michael Addition DEA Diethylamine DEA->Inter Base Free Base: (3-Aminopropyl)diethylamine (CAS 104-78-9) Inter->Base H2 / Ni Catalyst (Hydrogenation) Salt Target Salt: Dihydrochloride (CAS 99310-71-1) Base->Salt HCl / EtOH (Salt Formation)

Figure 1: Industrial synthesis pathway. Impurities often stem from incomplete hydrogenation (nitrile residues) or residual starting materials.

Critical Quality Attributes (CQAs)

When reviewing a Certificate of Analysis (CoA), look for these specific markers:

  • Residual Diethylamine: < 0.5%. High levels indicate poor washing of the final salt.

  • Water Content (Karl Fischer): < 2.0%. The salt is hygroscopic. Excess water alters the molecular weight calculation, leading to stoichiometry errors in drug synthesis.

  • Appearance: Must be white/off-white. Yellowing indicates oxidation of the free base prior to salt formation.

Part 3: Strategic Sourcing & Supplier Tiering

Do not rely on a single source. Use a "Tiered Sourcing Strategy" to balance cost, purity, and reliability.

Table 2: Supplier Qualification Matrix

TierSupplier TypeRecommended VendorsUse CaseVerification Strategy
Tier 1 Global Catalog Sigma-Aldrich (MilliporeSigma) (Cat# varies, check CAS 99310-71-1)Thermo Fisher (Alfa Aesar) Reference Standards, GLP/GMP SynthesisTrust CoA, but verify water content upon opening.
Tier 2 Specialized Building Block Combi-Blocks Enamine Matrix Fine Chemicals Pilot Scale (10g - 1kg), Discovery ChemistryRequest 1H-NMR before purchase. Check batch-to-batch consistency.
Tier 3 Bulk Industrial Kerui Chemicals Local Import/Export Manufacturing (>10kg)Mandatory: Full internal QC (HPLC + Titration) before acceptance.

Sourcing Tip: If the salt form is unavailable or backordered, purchase the Free Base (CAS 104-78-9) from a Tier 1 supplier and generate the salt in-house using 4M HCl in Dioxane. This ensures freshness and purity.

Part 4: Analytical Validation Protocol

Trusting a vendor CoA without verification is a scientific risk. Use this protocol to validate incoming material.

Protocol A: Chloride Content Titration (Stoichiometry Check)

Purpose: Confirms if you have the mono- or dihydrochloride salt.

  • Dissolve: 100 mg of sample in 50 mL deionized water.

  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.

  • Calculation:

    
    
    
    • If result is ~17.5%, you have the monohydrochloride.

    • If result is ~35.0%, you have the dihydrochloride.

Protocol B: 1H-NMR Identity Verification

Purpose: Detects organic impurities (residual diethylamine or solvent).

  • Solvent: D2O (Deuterium Oxide).

  • Key Shifts (ppm):

    • 
       1.3 (t, 6H, -CH3 of ethyl groups)
      
    • 
       2.1 (m, 2H, central -CH2- of propyl chain)
      
    • 
       3.1-3.3 (m, 8H, N-CH2- groups)
      
  • Red Flag: Sharp singlet at

    
     2.1 (Acetone) or quartet at 
    
    
    
    3.6 (Ethanol) indicates improper drying.
Workflow: The "Go/No-Go" Decision Logic

ValidationLogic Start Receive Material Visual Visual Inspection: White Crystal? Start->Visual KF Karl Fischer Titration: Water < 2.0%? Visual->KF Yes Reject QUARANTINE / REJECT Visual->Reject No (Yellow/Wet) NMR 1H-NMR: Clean Spectrum? KF->NMR Yes Dry Dry under Vacuum (P2O5, 48h) KF->Dry No (>2%) Titration AgNO3 Titration: Cl ~ 35%? NMR->Titration Yes NMR->Reject No (Impurities) Approve RELEASE FOR USE Titration->Approve Yes (Dihydrochloride) Titration->Reject No (Wrong Salt) Dry->KF Retest

Figure 2: Decision logic for accepting incoming chemical supply.

References

  • Sigma-Aldrich. N,N-Diethyl-1,3-propanediamine dihydrochloride Product Specification (CAS 99310-71-1). Retrieved from

  • Thermo Fisher Scientific. N,N-Diethyl-1,3-propanediamine (Free Base) Technical Data. Retrieved from

  • Combi-Blocks. Analytical Data for Q-10478 (N,N-Diethyl-1,3-propanediamine). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7710, (3-Aminopropyl)diethylamine. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier for 3-aminopropyldiethylamine. Retrieved from

Protocols & Analytical Methods

Method

Protocol for amide coupling using (3-Aminopropyl)diethylamine hydrochloride

Application Note: Strategic Amide Coupling of (3-Aminopropyl)diethylamine Hydrochloride Executive Summary & Strategic Analysis This guide details the protocol for installing the (3-diethylamino)propyl motif onto carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling of (3-Aminopropyl)diethylamine Hydrochloride

Executive Summary & Strategic Analysis

This guide details the protocol for installing the (3-diethylamino)propyl motif onto carboxylic acids. This specific diamine is frequently employed in medicinal chemistry to modulate physicochemical properties, specifically:

  • Solubility Enhancement: The tertiary amine tail (

    
    ) provides a basic handle that forms water-soluble salts at physiological pH.
    
  • Lysosomotropism: The basic tail can drive compound accumulation in acidic organelles (lysosomes), a strategy often used in ADC (Antibody-Drug Conjugate) linker design and organelle-targeting therapeutics.

The Core Challenge: The reagent is supplied as a hydrochloride salt (


). In this state, the nucleophilicity of the primary amine is effectively zero. Successful coupling requires a precise base stoichiometry to "unlock" the amine in situ without degrading the activated ester of the carboxylic acid. Furthermore, the product contains a basic tertiary amine, rendering standard acidic workups (e.g., 1N HCl washes) disastrous as they will extract the desired product into the waste stream.

Critical Pre-Reaction Considerations

Before initiating synthesis, the stoichiometry of the base (DIPEA or NMM) must be calculated to account for the HCl salt.

Base Stoichiometry Rule


Coupling ReagentBase for ActivationBase for Neutralization (of Amine.HCl)Total Recommended Base
EDC / HOBt 0 - 1.0 eq1.0 eq1.5 - 2.5 eq
HATU / HBTU 1.0 eq1.0 eq3.0 - 4.0 eq
Acid Chloride 1.0 eq (scavenge HCl)1.0 eq2.5 - 3.0 eq

Experimental Protocols

Method A: The "High-Efficiency" Protocol (HATU)

Recommended for valuable acids, sterically hindered substrates, or late-stage functionalization.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • (3-Aminopropyl)diethylamine hydrochloride (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous) or DCM/DMF (9:1)

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (1.5 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve (3-Aminopropyl)diethylamine hydrochloride (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv) to this vial to neutralize the salt.

  • Coupling: Add the amine/base solution to the activated acid mixture dropwise.

  • Monitoring: Stir at RT for 1–4 hours. Monitor by LC-MS.[1][2][3]

    • Note: TLC visualization of the product may be difficult due to the polar tail; use Dragendorff’s reagent (stains tertiary amines orange) or Ninhydrin (stains unreacted primary amine).

Method B: The "Scalable" Protocol (EDC/NHS)

Recommended for scale-up (>5g) or when removal of urea byproducts is preferred via aqueous washing.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • EDC.HCl (1.2 equiv)[2][4]

  • NHS (N-Hydroxysuccinimide) (1.2 equiv)[3]

  • (3-Aminopropyl)diethylamine hydrochloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • DCM (Dichloromethane)[1][5]

Step-by-Step:

  • Activation: Dissolve Acid in DCM (0.2 M). Add EDC.HCl and NHS.[2] Stir for 30–60 mins to form the NHS-active ester.

  • Neutralization: Add the diamine hydrochloride and the base (TEA/DIPEA) simultaneously to the reaction mixture.

  • Reaction: Stir overnight at RT. The reaction is slower than HATU but cleaner.

Purification Strategy: The "Reverse Extraction"

CRITICAL WARNING: Do NOT wash the crude organic layer with 1N HCl or Citric Acid. This standard practice will protonate the diethylamino tail, pulling your product into the aqueous waste.

Use this Self-Validating Workup System to purify the product based on its pH-switchable solubility.

Protocol:

  • Dilution: Dilute reaction mixture with EtOAc (Ethyl Acetate).

  • Basic Wash (Remove Acids): Wash organic layer with Sat.[6][7]

    
     (
    
    
    
    ).
    • Result: Unreacted acids and HOBt/NHS stay in aqueous. Product is in Organic.

  • Acidic Extraction (The "Switch"): Extract the organic layer with 0.5 M HCl (

    
    ).
    
    • Result: The product protonates (

      
      ) and moves to the Aqueous Phase . Neutral impurities remain in Organic.
      
    • Action: Keep the Aqueous layer. Discard the Organic layer (after checking TLC).

  • Basification: Cool the acidic aqueous layer on ice. Slowly add 4N NaOH or solid

    
     until pH > 12.
    
    • Result: Product deprotonates and becomes insoluble/oily.[7]

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Visualization of Workflows

Diagram 1: Reaction Mechanism & Logic

This diagram illustrates the parallel activation of the acid and the neutralization of the amine salt.

ReactionLogic cluster_0 Acid Activation cluster_1 Amine Neutralization Acid Carboxylic Acid ActiveEster Activated Ester (OAt / NHS) Acid->ActiveEster + Base HATU HATU/EDC HATU->ActiveEster Product Final Amide Product (Basic Tail) ActiveEster->Product Coupling Salt Amine.HCl Salt FreeAmine Free Amine (Nucleophilic) Salt->FreeAmine Deprotonation Base DIPEA (1 eq) Base->FreeAmine FreeAmine->Product

Caption: Dual-pathway activation required for coupling hydrochloride salts. Both the acid and the amine must be chemically modified before the coupling event can occur.

Diagram 2: The "Reverse Extraction" Decision Tree

A visual guide to the pH-switching purification method.

WorkupTree Crude Crude Reaction Mix (Organic Solvent) Wash1 Wash: Sat. NaHCO3 Crude->Wash1 Split1 Phase Separation Wash1->Split1 Org1 Organic Layer (Contains Product) Split1->Org1 Aq1 Aqueous Waste (Acids, HOBt) Split1->Aq1 Discard ExtractAcid Extract with 0.5M HCl Org1->ExtractAcid Split2 Phase Separation ExtractAcid->Split2 Org2 Organic Waste (Neutral Impurities) Split2->Org2 Discard Aq2 Aqueous Acid Layer (Contains Product-H+) Split2->Aq2 Basify Basify to pH 12 (NaOH) Aq2->Basify FinalExtract Extract with DCM Basify->FinalExtract FinalProd Pure Product (Free Base) FinalExtract->FinalProd

Caption: Purification flowchart utilizing the tertiary amine's pKa to selectively isolate the product from neutral and acidic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure total base

eq (HATU method). Check pH of reaction mix (should be basic to wet pH paper).
Product in Aqueous Waste Acidic wash was too strong or product not re-extracted.Avoid 1N HCl washes. If using "Reverse Extraction," ensure final pH > 12 before DCM extraction.
Emulsions Amphiphilic nature of the product.Add Brine (Sat. NaCl) to the aqueous phase.[6][7] Filter through Celite if solids are present.[6]
Sticky/Oily Product Trace DMF remaining.Wash organic layer with 5% LiCl (aq) to remove DMF, or evaporate with Toluene azeotrope.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][8][9][10][11] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Workup Procedures for Reactions Involving Basic Amines. BenchChem Application Notes.

  • Biotage Application Note. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Blog.

  • Common Organic Chemistry. (2023). Amide Coupling Protocols (EDC + HOBt).

Sources

Application

Synthesis of pH-sensitive hydrogels using DEAPA hydrochloride

Application Note: High-Fidelity Synthesis of pH-Responsive Poly(3-(Diethylamino)propyl acrylate) (PDEAPA) Hydrogels Executive Summary & Scientific Rationale This guide details the synthesis of pH-responsive hydrogels bas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of pH-Responsive Poly(3-(Diethylamino)propyl acrylate) (PDEAPA) Hydrogels

Executive Summary & Scientific Rationale

This guide details the synthesis of pH-responsive hydrogels based on 3-(Diethylamino)propyl acrylate (DEAPA) . Unlike the more common dimethylaminoethyl methacrylate (DMAEMA), DEAPA offers distinct hydrophobicity profiles due to its ethyl substituents and propyl spacer, resulting in a sharper volume phase transition near physiological pH (pKa ≈ 7.0–7.3).

The Mechanism of Action: The core functionality relies on the tertiary amine group within the DEAPA moiety.

  • pH < pKa (Acidic/Tumor Microenvironment): The amine groups accept protons (

    
    ), generating internal electrostatic repulsion. This forces the polymer network to expand (swell), allowing for the release of hydrophilic payloads or the diffusion of solutes.
    
  • pH > pKa (Physiological/Basic): The amines deprotonate, rendering the polymer chains hydrophobic and neutral. The network collapses (deswells), effectively encapsulating hydrophobic drugs or halting release.

Why DEAPA Hydrochloride? Using the hydrochloride salt form (DEAPA·HCl) renders the monomer water-soluble, eliminating the need for organic co-solvents (like ethanol/dioxane) during the initial polymerization phase. This ensures a homogeneous aqueous reaction mixture, critical for forming uniform hydrogel meshes suitable for drug delivery.

Materials & Reagents

ComponentRoleGrade/Notes
DEAPA·HCl Monomer>98% Purity. Note: If starting with liquid DEAPA free base, neutralize with equimolar HCl on ice.
PEGDA (Mn 575 or 700) CrosslinkerBiocompatible. Determines mesh size.[1]
MBA (Alternative)CrosslinkerN,N'-Methylenebisacrylamide.[2][3][4] Use for rigid structural gels.
APS InitiatorAmmonium Persulfate.[3][4][5] Oxidizing agent. Prepare fresh (10% w/v).
TEMED CatalystN,N,N',N'-Tetramethylethylenediamine. Accelerates radical generation.
Milli-Q Water SolventDeoxygenated (sparged with

or Ar).

Experimental Protocol: Free Radical Polymerization

Phase A: Pre-Reaction Preparation
  • Inhibitor Removal: If using commercial DEAPA liquid (not the salt), pass it through a basic alumina column to remove MEHQ inhibitors. For DEAPA·HCl salt, this step is usually unnecessary if the purity is high, but recrystallization in ethanol is recommended for pharmaceutical-grade applications.

  • Degassing: Oxygen is a radical scavenger that will inhibit polymerization. All solvents must be purged with Nitrogen (

    
    ) for at least 20 minutes prior to use.
    
Phase B: Synthesis Workflow

Step 1: Monomer Solution Preparation

  • In a glass vial, dissolve DEAPA·HCl (1.0 g, ~4.2 mmol) in 4.0 mL of degassed Milli-Q water .

  • Add PEGDA (50 µL) .

    • Scientist's Note: This corresponds to approx. 1-2 mol% crosslinking. Adjust this ratio to tune mechanical stiffness. Higher crosslinker = stiffer gel, slower diffusion.

  • Vortex until a clear, homogeneous solution is obtained.

Step 2: Initiation

  • Add APS solution (100 µL of 10% w/v stock) to the monomer mixture. Gently swirl.

  • Add TEMED (10 µL) .

    • Critical: Polymerization begins immediately upon adding TEMED.[5] Work quickly.

Step 3: Molding & Curing

  • Pipette the solution immediately into the desired mold (e.g., between glass slides with a Teflon spacer for discs, or into capillary tubes for cylinders).

  • Allow the reaction to proceed at Room Temperature (25°C) for 4 to 12 hours .

    • Insight: While the gel forms in minutes, a long cure time ensures high monomer conversion and uniform crosslinking density.

Step 4: Purification (The Washing Step)

  • Remove the hydrogels from the molds.

  • Immerse gels in distilled water for 24 hours, changing the water every 4 hours.

    • Reasoning: This removes unreacted monomers, oligomers, and residual initiator (APS/TEMED), which are cytotoxic.

  • Optional: For precise pKa tuning, wash once with a buffer at pH 8.0 to ensure all amines are deprotonated, then re-equilibrate in water.

Visualization of Workflows

Diagram 1: Synthesis Pathway

This flowchart visualizes the critical path from raw materials to the purified hydrogel network.

SynthesisWorkflow Start Raw Materials (DEAPA·HCl + PEGDA) Mix Homogenization (Solvent: Water) Start->Mix Degas Degassing (N2 Purge, 20 min) Mix->Degas Remove O2 Initiate Initiation (Add APS + TEMED) Degas->Initiate Active Radicals Polymerize Polymerization (25°C, 12h) Initiate->Polymerize Gelation Wash Purification (Dialysis/Washing) Polymerize->Wash Remove Monomers Final Pure PDEAPA Hydrogel Wash->Final

Caption: Step-by-step free radical polymerization workflow for DEAPA hydrogels.

Diagram 2: pH-Responsive Mechanism

This state diagram illustrates the molecular transition driving the swelling behavior.

Mechanism Acidic Acidic Environment (pH < 7.0) Protonated Protonated State (-NH+) Hydrophilic / Swollen Acidic->Protonated Protonation Basic Basic Environment (pH > 7.4) Deprotonated Deprotonated State (-N:) Hydrophobic / Collapsed Basic->Deprotonated Deprotonation Protonated->Deprotonated pH Increase Deprotonated->Protonated pH Decrease

Caption: The reversible protonation of the tertiary amine drives the volume phase transition.

Characterization & Data Analysis

To validate the synthesis, you must determine the Equilibrium Swelling Ratio (Q) .

Protocol:

  • Dry a hydrogel sample to constant weight (

    
    ).
    
  • Immerse in buffers of varying pH (pH 2.0 to 10.0) for 24 hours.

  • Weigh the swollen hydrogel (

    
    ).
    

Calculation:



Expected Data Profile:

pH ConditionState of AminePolymer Chain ConformationSwelling Ratio (Approx)Application Relevance
pH 2.0 - 5.0 Fully Protonated (

)
Extended (Repulsion)High (~15-20)Drug Release (Lysosome mimic)
pH 7.4 Partially DeprotonatedTransition/CollapseMedium/Low (~2-5)Circulation Stability
pH 9.0+ Neutral (

)
Coiled (Hydrophobic)Low (~1)Drug Encapsulation

Troubleshooting & Optimization

  • Problem: Gel is too soft/falls apart.

    • Cause: Insufficient crosslinking or oxygen inhibition.

    • Solution: Increase PEGDA concentration or ensure stricter degassing (

      
       purge).
      
  • Problem: Gel turns white/opaque during synthesis.

    • Cause: Phase separation (Syneresis). The polymer is becoming hydrophobic faster than it can solvate.

    • Solution: This is common for DEAPA at higher temperatures. Ensure the reaction stays at 25°C or lower. If using the HCl salt, ensure pH of the reaction mix is slightly acidic to keep the monomer soluble.

  • Problem: Inconsistent pH response.

    • Cause: Incomplete washing. Residual salt or monomer affects osmotic pressure.

    • Solution: Extend the dialysis/washing period to 48 hours.

References

  • National Institutes of Health (NIH). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel. (General principles of pH-sensitive acrylate swelling). Available at: [Link]

  • MDPI (Polymers). Synthesis and hydration properties of pH-sensitive p(HEMA)-based hydrogels containing 3-(trimethoxysilyl)propyl methacrylate. (Protocol methodology for acrylate copolymerization). Available at: [Link]

  • ResearchGate. Synthesis of pH-Sensitive Hydrogel Based on Starch-Polyacrylate Superabsorbent. (Reference for APS/TEMED initiation ratios). Available at: [Link]

Sources

Method

Surface modification of gold nanoparticles with (3-Aminopropyl)diethylamine

Application Note: Cationic Surface Engineering of Gold Nanoparticles with (3-Aminopropyl)diethylamine (DEAPA) Executive Summary This guide details the protocol for the surface modification of citrate-stabilized gold nano...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cationic Surface Engineering of Gold Nanoparticles with (3-Aminopropyl)diethylamine (DEAPA)

Executive Summary

This guide details the protocol for the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with (3-Aminopropyl)diethylamine (DEAPA) . This modification transforms negatively charged, electrostatic-stabilized AuNPs into cationic, pH-responsive nanoplatforms .[1]

The resulting DEAPA-AuNPs exhibit a high positive zeta potential due to the protonation of the terminal diethylamino groups, making them ideal candidates for electrostatic binding of nucleic acids (DNA/siRNA) , enhanced cellular uptake, and pH-modulated drug delivery systems.[1]

Scientific Foundation & Mechanism[1]

The Ligand: (3-Aminopropyl)diethylamine

DEAPA (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is a heterobifunctional amine.[1] Its structure dictates its orientation on the gold surface:
  • Head Group (Primary Amine,

    
    ):  Acts as the anchoring group.[1] Nitrogen possesses a lone pair of electrons that coordinates with the empty orbitals of surface gold atoms (
    
    
    
    ), forming a dative covalent bond (
    
    
    ).[1] While weaker than the gold-thiol (
    
    
    ) bond, the
    
    
    interaction is sufficient for stable colloidal dispersion under controlled conditions [1].[1]
  • Tail Group (Tertiary Amine,

    
    ):  Extends into the solvent.[1] With a pKa of approximately 10.0, this group remains protonated at physiological pH (7.4), conferring a net positive charge to the nanoparticle.[1]
    
Ligand Exchange Mechanism

The process relies on the displacement of weakly bound citrate ions by DEAPA. Citrate stabilizes AuNPs via a loose electrostatic double layer. The primary amine of DEAPA displaces citrate due to a higher binding affinity for the gold surface, while the hydrophobic propyl spacer assists in forming a semi-packed monolayer.

Key Mechanistic Diagram:

G cluster_0 Precursor State cluster_1 Reaction cluster_2 Final State Citrate Citrate-Capped AuNP (Negative Charge) Ligand DEAPA Addition (Excess Molar Ratio) Citrate->Ligand Ligand Exchange (24h, RT) Product DEAPA-AuNP (Positive Charge) Ligand->Product Purification (Centrifugation) Mech Mechanism: 1. NH2 displaces Citrate 2. Et2N remains exposed 3. Surface Charge Reversal Ligand->Mech

Caption: Workflow of the ligand exchange process converting anionic Citrate-AuNPs to cationic DEAPA-AuNPs.

Materials & Safety

Reagents:

  • Gold (III) chloride trihydrate (

    
    ):  >99.9% trace metals basis.[1]
    
  • Sodium Citrate Dihydrate: Reducing and capping agent.

  • (3-Aminopropyl)diethylamine (DEAPA): 99%, CAS: 104-78-9.[1][2][3]

  • Milli-Q Water: 18.2 MΩ[1]·cm resistivity (Critical for stability).[1]

  • Hydrochloric Acid (HCl) / Sodium Hydroxide (NaOH): For pH adjustment.[1]

Safety Warning: DEAPA is corrosive and causes severe skin burns and eye damage (H314).[1] It is also flammable. All functionalization steps involving pure DEAPA must be performed in a fume hood using nitrile gloves and safety goggles [2].

Experimental Protocols

Phase 1: Synthesis of Citrate-Stabilized AuNPs (15 nm)

Rationale: A monodisperse, citrate-capped precursor is required to ensure uniform ligand exchange.[1]

  • Preparation: Clean all glassware with Aqua Regia (

    
    ), rinse thoroughly with Milli-Q water, and oven dry.
    
  • Boiling: Heat 100 mL of 1 mM

    
     solution to a rolling boil in a round-bottom flask with vigorous stirring.
    
  • Reduction: Rapidly add 10 mL of 38.8 mM Sodium Citrate solution.

  • Reaction: The color will shift from pale yellow

    
     colorless 
    
    
    
    black
    
    
    deep wine red . Continue boiling for 10 minutes.
  • Cooling: Remove from heat and stir for 15 minutes until room temperature is reached.

  • Validation: Measure UV-Vis absorbance.

    
     should be 518–520 nm .[1]
    
Phase 2: Surface Modification with DEAPA

Rationale: Direct mixing can cause irreversible aggregation due to sudden charge neutralization. A slow addition method or pH adjustment is critical.

  • Concentration Adjustment: Dilute the Citrate-AuNPs to approx. 0.5 nM (approx. 1 O.D.[1] at peak).

  • Ligand Preparation: Prepare a 10 mM DEAPA stock solution in Milli-Q water. Adjust pH to 6.5–7.0 using dilute HCl.

    • Note: Pre-adjusting pH prevents "shock" to the colloidal system.

  • Ligand Addition: Add the DEAPA solution to the AuNP suspension dropwise under rapid stirring.

    • Ratio: Target a molar excess of ligand-to-gold surface atoms of at least 5000:1 .[4] For 10 mL of AuNPs, add approx. 100

      
      L of stock DEAPA.[1]
      
  • Incubation: Stir the mixture at room temperature for 24 hours .

    • Why 24h? Amine exchange kinetics are slower than thiol exchange; equilibrium requires time [3].

  • Purification (Critical Step):

    • Centrifuge the solution at 12,000 RCF for 20 minutes .

    • Carefully decant the supernatant (containing displaced citrate and excess DEAPA).

    • Resuspend the pellet in Milli-Q water or 10 mM HEPES buffer (pH 7.4).

    • Repeat this wash step 2 times to remove unbound amines.

Characterization & Validation (The Self-Validating System)

To ensure the protocol was successful, you must observe specific physicochemical changes.[1] If these criteria are not met, the modification failed.

Quantitative Comparison
ParameterCitrate-AuNPs (Precursor)DEAPA-AuNPs (Product)Interpretation of Success
Zeta Potential -35 mV to -45 mV+25 mV to +40 mV Primary Indicator. Complete charge reversal confirms amine shell formation.[1]
LSPR Peak (

)
520 nm522–525 nmSlight red shift (2–5 nm) indicates change in local refractive index (RI) at surface.[1]
Hydrodynamic Diameter 18 nm22–25 nmIncrease due to ligand shell and hydration layer of the diethyl groups.
Stability (pH 4-7) StableStableDispersion remains red; no blue shift (aggregation).[1]
The Flocculation Test (Quick Check)

A simple benchtop test to verify cationic surface charge:

  • Take two aliquots of the DEAPA-AuNPs.

  • Tube A: Add a drop of 1 M NaCl.

  • Tube B: Add a drop of 1 mg/mL BSA (Bovine Serum Albumin, negatively charged at pH 7).

  • Observation:

    • Tube A: Should remain stable (high Zeta potential prevents salt-induced aggregation).[1]

    • Tube B: May show slight clustering or precipitation due to electrostatic bridging between (+) AuNPs and (-) Protein.[1] This confirms the cationic nature.

Applications: Why use DEAPA-AuNPs?

Gene Delivery (siRNA/DNA Binding)

The cationic surface allows for the condensation of negatively charged genetic material.

  • Protocol: Mix DEAPA-AuNPs with siRNA at varying N/P ratios (Nitrogen of amine / Phosphate of DNA).

  • Readout: Gel retardation assay. Complexed DNA will not migrate in an agarose gel.

pH-Triggered Release

The tertiary amine (diethylamino) has a buffering capacity. In the acidic environment of an endosome (pH 5.0), the increased protonation can cause the "proton sponge effect," leading to endosomal rupture and cytosolic release of the payload [4].

Application Workflow:

Application Step1 DEAPA-AuNP (Positive Charge) Step2 Electrostatic Complexation (Add DNA/siRNA) Step1->Step2 Step3 Cellular Uptake (Endocytosis) Step2->Step3 Step4 Endosomal Escape (Proton Sponge Effect) Step3->Step4

Caption: Mechanism of action for DEAPA-AuNPs in intracellular gene delivery.

References

  • Kumar, A., et al. (2003).[1] "Investigation into the interaction between surface-bound alkylamines and gold nanoparticles." Langmuir, 19(15), 6277-6282.[1]

  • ECHA. (n.d.). "Substance Information: 3-aminopropyldiethylamine."[2][5][6] European Chemicals Agency. [1]

  • Sperling, R. A., & Parak, W. J. (2010).[1] "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383.[1] [1]

  • Nel, A. E., et al. (2009).[1] "Understanding biophysicochemical interactions at the nano–bio interface." Nature Materials, 8(7), 543-557.[1]

Sources

Application

Application Note: High-Fidelity Synthesis of Amine-Functionalized Polymers Using DEAPA HCl

Introduction & Strategic Value The functionalization of carboxylated polymers with N,N-Diethyl-3-aminopropylamine Hydrochloride (DEAPA HCl) is a critical workflow in the development of "smart" stimuli-responsive material...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The functionalization of carboxylated polymers with N,N-Diethyl-3-aminopropylamine Hydrochloride (DEAPA HCl) is a critical workflow in the development of "smart" stimuli-responsive materials. Unlike simple amination, DEAPA introduces a tertiary amine moiety while consuming a carboxyl group via a primary amine linkage.

Why DEAPA HCl?

  • pH-Responsiveness: The pendant tertiary amine (pKa ~9.5-10) becomes protonated at physiological pH (7.4) and endosomal pH (5.0), imparting cationic character to the polymer backbone.

  • The "Proton Sponge" Effect: In drug and gene delivery, DEAPA-modified polymers facilitate endosomal escape. The high buffering capacity of the tertiary amines causes osmotic swelling and rupture of endosomes, releasing therapeutic payloads into the cytoplasm [1].

  • Prevention of Crosslinking: Unlike symmetrical diamines (e.g., ethylenediamine) which can bridge two polymer chains causing unwanted gelation, DEAPA is heterofunctional. The primary amine reacts efficiently with activated esters, while the tertiary amine remains unreactive toward NHS esters, ensuring linear functionalization [2].

Chemical Mechanism: EDC/NHS Mediated Amidation

The synthesis relies on the activation of the polymer's carboxylic acid groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by nucleophilic attack by the primary amine of DEAPA.

Critical Chemistry Note: DEAPA is supplied as a hydrochloride salt (DEAPA·HCl). The amine group is protonated (


) and non-nucleophilic in this state. The protocol must include a neutralization step to liberate the free amine (

) for the reaction to proceed.
Reaction Pathway Diagram

ReactionScheme Polymer Polymer-COOH (Hyaluronic Acid / PAA) Activation Activation (EDC/NHS, pH 5.5) Polymer->Activation Step 1 Intermediate Active NHS-Ester Intermediate Activation->Intermediate Stable Ester Product Polymer-g-DEAPA (Amide Bond + Tertiary Amine) Intermediate->Product Step 2: Nucleophilic Attack DEAPA DEAPA HCl + Base (pH 7.4) DEAPA->Product Coupling Agent

Figure 1: Reaction scheme for the conjugation of DEAPA to a carboxylated polymer backbone via EDC/NHS chemistry.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Polymer Backbone: Hyaluronic Acid (HA, MW ~100 kDa) or Poly(acrylic acid) (PAA).

  • Reagent: N,N-Diethyl-3-aminopropylamine Hydrochloride (DEAPA HCl) [CAS: 104-78-9 (free base ref)].

  • Activators: EDC[1]·HCl and NHS.[2]

  • Solvent: MES Buffer (0.1 M, pH 5.5) and PBS (1X, pH 7.4).

  • Purification: Dialysis membrane (MWCO 3.5 kDa).

Step-by-Step Methodology
Phase 1: Polymer Activation (The "Zero-Length" Coupling)
  • Dissolution: Dissolve 100 mg of Polymer (approx. 0.25 mmol -COOH units for HA) in 20 mL of 0.1 M MES buffer (pH 5.5) . Stir until fully hydrated.

    • Expert Insight: Do not use PBS for activation; phosphate ions can interfere with EDC stability. MES is ideal for the pH 5-6 range required for ester formation.

  • Activator Addition: Add EDC and NHS to the solution.

    • Molar Ratio: COOH : EDC : NHS = 1 : 4 : 4 (for high degree of substitution).

    • Stir for 30 minutes at room temperature.

    • Note: The solution may turn slightly cloudy or viscous; this is normal.

Phase 2: DEAPA Coupling (The Nucleophilic Attack)
  • Preparation of DEAPA Stock: While the polymer activates, dissolve DEAPA HCl in a small volume of water.

    • Molar Ratio: COOH : DEAPA = 1 : 5 (Excess ensures high substitution).

  • pH Adjustment (CRITICAL): The active NHS-ester is unstable at high pH, but the DEAPA HCl is unreactive at low pH.

    • Add the DEAPA solution to the activated polymer.

    • IMMEDIATELY adjust the pH to 7.0 - 7.5 using 1 M NaOH or TEA (Triethylamine).

    • Why? You must deprotonate the primary amine of DEAPA (

      
      ) to allow it to attack the ester.
      
  • Reaction: Stir the mixture at room temperature for 24 hours .

Phase 3: Purification & Isolation
  • Dialysis: Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against 0.1 M NaCl for 24 hours (to displace ionically bound DEAPA).

    • Dialyze against distilled water for 48 hours (change water 3-4 times daily).

  • Lyophilization: Freeze-dry the purified solution to obtain the white, cotton-like polymer product.

Experimental Workflow Visualization

Workflow Start Start: Polymer Dissolution (MES Buffer, pH 5.5) Activate Add EDC / NHS (30 min, RT) Start->Activate Combine Combine Solutions & Adjust pH to 7.2 Activate->Combine PrepDEAPA Prep DEAPA HCl Stock (Dissolve in dH2O) PrepDEAPA->Combine React Reaction (24h, Stirring) Combine->React SaltDialysis Dialysis vs 0.1M NaCl (Remove Ionic Impurities) React->SaltDialysis WaterDialysis Dialysis vs dH2O (Desalting) SaltDialysis->WaterDialysis FreezeDry Lyophilization (Final Product) WaterDialysis->FreezeDry

Figure 2: Step-by-step experimental workflow for DEAPA functionalization.

Characterization & Validation

To ensure scientific integrity, the product must be validated for Degree of Substitution (DS) .

Quantitative Analysis: 1H-NMR

The most reliable method for determining DS is Proton NMR.

  • Solvent: D₂O.

  • Key Signals:

    • Polymer Backbone: For HA, the N-acetyl methyl group appears at ~2.0 ppm .

    • DEAPA Side Chain: The methyl protons of the diethyl group (

      
      ) appear as a triplet at ~1.3 ppm .
      
  • Calculation:

    
    
    (Note: The factor 6 accounts for the 6 protons in the two ethyl groups; the factor 3 accounts for the 3 protons in the HA acetyl group.)
    
Qualitative Analysis: FTIR
Functional GroupWavenumber (cm⁻¹)Observation in Product
Amide I (C=O) 1640 - 1650Increased intensity (Amide bond formation)
Amide II (N-H) 1540 - 1560New band appearance
Tertiary Amine 2800 - 2900C-H stretching of ethyl groups

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degree of Substitution pH too low during coupling.Ensure pH is raised to >7.0 immediately after adding DEAPA HCl. If pH < 6, the amine is protonated and cannot react.
Precipitation during Reaction Electrostatic complexation.The cationic DEAPA may complex with unreacted anionic carboxyls. Add 150mM NaCl to the reaction buffer to screen charges.
Gelation Crosslinking.Unlikely with DEAPA. Check reagent purity; ensure no diamine contaminants (like ethylenediamine) are present in the DEAPA source.

References

  • Pack, D. W., et al. (2005). Design and development of polymers for gene delivery. Nature Reviews Drug Discovery, 4(7), 581-593. Link

  • Hu, J., et al. (2014). Preparation of amine-functionalized hyaluronic acid derivatives and their application in drug delivery. Carbohydrate Polymers, 112, 712-719. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers. Link

  • Sigma-Aldrich. N,N-Diethyl-1,3-diaminopropane Product Specification. Link

Sources

Method

Reductive amination conditions for (3-Aminopropyl)diethylamine hydrochloride

Application Note: Optimized Reductive Amination Strategies for (3-Aminopropyl)diethylamine Hydrochloride Executive Summary (3-Aminopropyl)diethylamine (DEAPA) is a critical diamine linker used extensively in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Strategies for (3-Aminopropyl)diethylamine Hydrochloride

Executive Summary

(3-Aminopropyl)diethylamine (DEAPA) is a critical diamine linker used extensively in the synthesis of antimalarials (e.g., chloroquine analogs), antipsychotics, and functionalized polymers. While the free base is a liquid, the hydrochloride salt (DEAPA·HCl) is frequently preferred in storage due to its enhanced stability and reduced hygroscopicity.

However, the salt form presents a specific synthetic challenge: protonated primary amines (


) are non-nucleophilic.  They cannot attack the carbonyl carbon to form the requisite imine intermediate without intervention.

This Application Note provides two validated protocols to overcome the "salt barrier" in reductive amination:

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) with in situ neutralization.

  • Protocol B (Difficult Substrates): Titanium(IV) Isopropoxide (

    
    ) mediated coupling.
    

Mechanistic Insight: The "Salt Barrier"

Success depends on balancing two opposing pH requirements:

  • Imine Formation: Requires a free amine (basic pH) to attack the carbonyl.

  • Imine Reduction: Requires a protonated iminium ion (acidic pH, ~5–6) to be electrophilic enough for hydride reduction.

When starting with DEAPA[1]·HCl, the system is locked in the non-reactive ammonium state. We must release the free amine using a sacrificial base (e.g., DIPEA or TEA) while maintaining enough acidity to activate the imine.

Pathway Visualization

ReductiveAmination cluster_0 Activation Phase Salt DEAPA·HCl (Non-Nucleophilic) FreeAmine Free Amine (Nucleophilic) Salt->FreeAmine Neutralization Base Auxiliary Base (DIPEA/TEA) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product Hydride Transfer Reductant Reducing Agent (STAB / NaBH4) Reductant->Product

Figure 1: The critical neutralization step converts the storage-stable salt into a reactive nucleophile. Failure to add the auxiliary base is the #1 cause of reaction failure with amine salts.

Critical Parameters & Reagent Selection

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB) Mild, selective for imines over ketones/aldehydes.[2][3] Does not require toxic cyanide (unlike

).
Solvent 1,2-Dichloroethane (DCE) or THF DCE promotes faster reaction rates for STAB.[4] THF is preferred if the substrate has solubility issues.
Auxiliary Base DIPEA (Hünig's Base) Non-nucleophilic base. Essential to neutralize the HCl salt. Use 1.0 eq per HCl equivalent.
Stoichiometry 1.1 – 1.2 eq Amine Slight excess of DEAPA drives the equilibrium toward imine formation.
Water Scavenger Molecular Sieves (4Å) or

Essential for ketones or hindered substrates to push the equilibrium (

).

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones. High tolerance for functional groups.

Materials:

  • Substrate (Aldehyde/Ketone): 1.0 mmol

  • DEAPA[1]·HCl (MW ~180.7 g/mol for mono-HCl): 1.2 mmol

  • DIPEA (Diisopropylethylamine): 1.2 mmol (matches amine amount)

  • Sodium Triacetoxyborohydride (STAB): 1.5 mmol

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous], 5 mL

Procedure:

  • Salt Neutralization (Pre-complexation): In a dry reaction vial, suspend DEAPA·HCl (1.2 eq) in DCE . Add DIPEA (1.2 eq). Stir for 10–15 minutes at room temperature. The suspension may clear as the free amine is released and the DIPEA·HCl salt forms (which is soluble in DCE).

    • Note: If using DEAPA·2HCl, double the DIPEA to 2.4 eq.

  • Imine Formation: Add the Carbonyl Substrate (1.0 eq) to the mixture.

    • Optional: If the substrate is a ketone, add Glacial Acetic Acid (1.0 eq) to catalyze imine formation.

    • Time: Stir for 30–60 minutes under Nitrogen.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction may bubble slightly (evolution of

    
     is rare but possible if moisture is present; usually evolution of AcOH).
    
  • Monitoring: Stir at Room Temperature for 4–16 hours. Monitor by TLC or LC-MS.[3] Look for the disappearance of the carbonyl peak.

  • Workup: Quench by adding saturated aqueous

    
      (slowly). Stir for 15 minutes to destroy borate complexes.
    Extract with DCM (
    
    
    
    ).[3] Wash combined organics with Brine. Dry over
    
    
    .[3]
  • Purification: Concentrate in vacuo. The tertiary amine tail of DEAPA makes the product basic. Purification via amine-functionalized silica or standard silica with

    
     in the eluent is recommended to prevent streaking.
    
Protocol B: Titanium(IV) Mediated

Best for: Sterically hindered ketones, electron-poor amines, or when Protocol A fails.

Rationale:


 acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving imine formation to completion before reduction.

Procedure:

  • Complexation: Combine DEAPA·HCl (1.2 eq), DIPEA (1.2 eq), and the Ketone (1.0 eq) in neat Titanium(IV) Isopropoxide (approx. 2.0 eq) or in a minimal amount of THF.

  • Incubation: Stir at ambient temperature for 6–12 hours. (For very difficult substrates, heat to 40–50°C).

  • Reduction: Dilute the viscous mixture with Ethanol or Methanol (5 mL). Carefully add Sodium Borohydride (

    
    )  (1.5 eq).[3] Caution: Exothermic.
    
    • Note: We use

      
       here because the imine is already fully formed; selectivity is less of a concern than in Protocol A.
      
  • Quench (Critical Step): The reaction will form a titanium emulsion. Quench by adding 1N NaOH or Rochelle's Salt solution . Stir vigorously until a white precipitate forms and the organic layer is clear. Filter through Celite before extraction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Remains) Amine still protonated.Check pH. Ensure enough DIPEA was added to neutralize the HCl salt.
Reaction Stalls at Imine Imine formed but not reduced.Steric hindrance? Switch to Protocol B (Titanium) or increase STAB to 2.0 eq.
Dialkylation (Product + 2R groups) Primary amine over-reacting.Common with aldehydes.[2][5][6][7] Use excess amine (1.5–2.0 eq) or add the aldehyde slowly to the amine solution.
Low Yield / Streaking on Column Product stuck on silica.The DEAPA tail is very polar/basic. Pre-wash silica with

or use alumina.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Mattson, R. J., et al. (1990).[6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Neidigh, K. A., et al. (1998).[8] "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 2527–2532. [Link]

Sources

Application

Application Note: (3-Aminopropyl)diethylamine HCl as a Latent Curing Agent in Advanced Epoxy Systems

Executive Summary (3-Aminopropyl)diethylamine, commonly known as DEAPA, is a well-established aliphatic diamine utilized extensively in epoxy resin curing[1]. While the free base form provides rapid curing due to its dua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Aminopropyl)diethylamine, commonly known as DEAPA, is a well-established aliphatic diamine utilized extensively in epoxy resin curing[1]. While the free base form provides rapid curing due to its dual primary and tertiary amine functionalities, its highly reactive nature results in a short pot life, restricting its use in one-component (1K) systems[2].

This application note details the mechanistic rationale and experimental protocols for utilizing the hydrochloride salt of DEAPA—(3-Aminopropyl)diethylamine HCl —as a high-performance latent curing agent. By temporarily masking the nucleophilicity of the primary amine, the HCl salt enables extended room-temperature stability while delivering rapid, controllable crosslinking upon thermal activation[3].

Mechanistic Rationale: The Causality of Latency

In standard two-component (2K) epoxy systems, the free DEAPA molecule utilizes its primary amine to supply two active hydrogens for nucleophilic attack on the oxirane (epoxy) ring. Simultaneously, the tertiary amine acts as an internal accelerator[4]. This dual-action results in a highly exothermic reaction with a pot life of merely 1–4 hours at 25°C[2].

To engineer a stable 1K latent system, DEAPA is converted into its hydrochloride salt. The causality of this latency is driven by three distinct phases:

  • Protonation & Masking (Latency): The addition of HCl selectively protonates the primary amine, forming an ammonium cation (

    
    ). This protonation fundamentally alters the molecule's electron density, eliminating the nucleophilicity required to attack the epoxide ring at room temperature.
    
  • Thermal Activation: Upon heating the formulation above its activation threshold (typically >120°C), the thermal energy overcomes the ionic interaction. The salt dissociates, liberating the free primary amine and HCl[3].

  • Synergistic Catalysis: The newly freed primary amine initiates the ring-opening polymerization. Concurrently, the liberated HCl acts as a mild Lewis acid, further polarizing the oxirane oxygen and accelerating the crosslinking process[5].

Comparative Data: Free Base vs. Hydrochloride Salt

The following table summarizes the quantitative and operational differences between the free base and the HCl salt, highlighting the advantages of the latent system for advanced manufacturing.

Property / ParameterFree DEAPA (Base)DEAPA HCl (Salt)
Physical State (25°C) Colorless LiquidCrystalline Solid / Powder
Pot Life (in DGEBA at 25°C) 1 – 4 hours> 30 days
Activation Temperature Ambient (25°C)120°C – 160°C
Curing Mechanism Direct Nucleophilic AttackThermal Dissociation

Attack
Primary Application 2K Adhesives, Wet Layups1K Prepregs, Powder Coatings

Experimental Protocols

The following self-validating protocols are designed for formulating and curing a 1K latent epoxy system using DEAPA HCl and standard Diglycidyl Ether of Bisphenol A (DGEBA).

Protocol A: Formulation and Dispersion of the Latent System

Objective: To achieve a homogeneous dispersion of the solid DEAPA HCl in the liquid epoxy resin without triggering premature curing.

  • Resin Dehydration: Heat 100 g of DGEBA resin to 80°C under a vacuum of <10 mbar for 60 minutes.

    • Causality: Ambient moisture can prematurely dissociate the amine hydrochloride salt, compromising the latency and shelf-life of the system.

  • Cooling: Allow the dehydrated resin to cool to 40°C under a dry nitrogen atmosphere.

  • Salt Addition: Gradually add 8.5 g of finely milled DEAPA HCl powder (stoichiometrically calculated based on the Epoxide Equivalent Weight of the specific DGEBA batch).

  • High-Shear Mixing: Disperse the powder using a high-shear homogenizer at 3,000 RPM for 15 minutes. Ensure the internal temperature does not exceed 50°C during mixing to prevent localized thermal activation.

  • Degassing: Transfer the mixture to a vacuum chamber and degas at 25°C for 30 minutes to remove entrapped air bubbles.

  • Validation Step (Latency Check): Measure the initial viscosity of a 10 g aliquot using a rheometer. Store the remaining batch at 25°C. A successfully formulated latent system will exhibit a viscosity increase of less than 10% over a 30-day period.

Protocol B: Thermal Curing and Network Validation

Objective: To thermally activate the latent curing agent and achieve a fully crosslinked polymer network.

  • Preparation: Pour the degassed 1K formulation into a pre-heated aluminum mold treated with a release agent.

  • Step-Cure Profile:

    • Activation Phase: Heat the mold in a convection oven at 130°C for 60 minutes. This provides the exact thermal energy required to dissociate the HCl salt and initiate primary crosslinking.

    • Post-Cure Phase: Ramp the temperature to 160°C and hold for 120 minutes.

    • Causality: As the network vitrifies, molecular mobility sharply decreases. The higher temperature ensures complete conversion of the remaining oxirane rings and maximizes the Glass Transition Temperature (Tg).

  • Cooling: Cool the mold slowly (2°C/min) to room temperature to prevent the buildup of internal thermal stresses.

  • Validation Step (Cure Completion): Analyze a 10 mg sample of the cured resin using Differential Scanning Calorimetry (DSC). A fully cured network will show no residual exothermic peak during the first heating scan, confirming 100% conversion.

Process Visualization

G A DGEBA Resin + DEAPA HCl B Latent State (25°C) Protonated Amine A->B High-Shear Dispersion C Thermal Activation (>120°C) B->C Heat Applied D Active Nucleophile Free DEAPA C->D Dissociation (-HCl) E Crosslinked Epoxy Network D->E Ring-Opening Polymerization

Figure 1: Thermal activation and curing mechanism of DEAPA HCl in epoxy resins.

References

Sources

Method

Application Note: Synthesis and Validation of pH-Responsive HA-g-DEAP for Targeted Drug Delivery

Executive Summary The development of stimuli-responsive nanocarriers is a critical frontier in precision oncology. Modifying the backbone of Hyaluronic Acid (HA) with N,N-diethyl-1,3-propanediamine (DEAPA) yields HA-g-DE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive nanocarriers is a critical frontier in precision oncology. Modifying the backbone of Hyaluronic Acid (HA) with N,N-diethyl-1,3-propanediamine (DEAPA) yields HA-g-DEAP, a functionalized polymer that combines the inherent CD44-targeting capabilities of HA with a sharp pH-responsive conformational switch. This application note provides a self-validating, step-by-step protocol for the EDC/NHS-mediated amidation of HA with DEAPA, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity synthesis for drug development professionals.

Mechanistic Rationale: The "Charge-Reversal" Switch

Native hyaluronic acid is a biocompatible polyanion that naturally targets CD44 receptors, which are heavily overexpressed on various solid tumors. However, to achieve triggered drug release, the polymer must respond to the tumor microenvironment (TME).

DEAPA serves as the ideal modifying agent. It features a primary amine for stable amide conjugation and a terminal tertiary diethylamine group with a pKa of approximately 6.5.

  • At physiological pH (7.4): The tertiary amines of HA-g-DEAP remain deprotonated and hydrophobic. This allows the polymer to stably cap nanocarriers (e.g., liposomes) or self-assemble into micelles, protecting the payload during systemic circulation.

  • At TME or Endosomal pH (6.5–5.0): The tertiary amines rapidly protonate, shifting to a highly cationic and hydrophilic state. This sudden charge reversal induces intense electrostatic repulsion and structural swelling, destabilizing the lipid bilayer or micellar core and triggering a burst release of therapeutics like rituximab or docetaxel .

Mechanism State1 Physiological pH (7.4) DEAPA is Deprotonated (Hydrophobic) Nanocarrier Remains Intact State2 Tumor Microenvironment (pH 6.5) DEAPA is Protonated (Cationic) State1->State2 Endocytosis / TME Accumulation State3 Electrostatic Repulsion Lipid Bilayer Destabilization State2->State3 Conformational Shift State4 Burst Drug Release (e.g., Rituximab / Doxorubicin) State3->State4 Therapeutic Delivery

Mechanism of pH-responsive drug release triggered by HA-g-DEAP protonation.

Reagents and Materials

  • Sodium Hyaluronate (HA): Molecular weight selected based on application (typically 100 kDa – 500 kDa).

  • DEAPA (3-(Diethylamino)propylamine): ≥99% purity, CAS: 104-78-9 .

  • EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.

  • Sulfo-NHS: N-Hydroxysulfosuccinimide.

  • Buffers: 0.1 M MES Buffer (pH 5.5), 0.1 M NaCl solution, Deionized (DI) water.

  • Consumables: Dialysis membrane tubing (MWCO 12–14 kDa).

Step-by-Step Synthesis Protocol

Phase 1: Carboxylate Activation
  • Dissolution: Dissolve 200 mg of Sodium Hyaluronate in 20 mL of 0.1 M MES buffer (pH 5.5).

    • Causality: EDC coupling is highly efficient in slightly acidic conditions (pH 4.5–5.5). At this pH, the HA carboxylate groups are sufficiently protonated to react with EDC, forming an unstable O-acylisourea intermediate without undergoing rapid hydrolysis.

  • Activation: Add EDC·HCl (4 molar equivalents relative to HA repeating units) and Sulfo-NHS (4 molar equivalents) to the solution.

  • Stabilization: Stir the reaction mixture magnetically at room temperature for 2 hours.

    • Causality: Sulfo-NHS reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive Sulfo-NHS ester, preventing the intermediate from hydrolyzing back into a carboxylate group.

Phase 2: Amidation with DEAPA
  • pH Adjustment: Carefully adjust the pH of the activated HA solution to 7.2–7.5 using 1 M NaOH.

    • Causality: The primary amine of DEAPA must be in its unprotonated (free base) form to act as an effective nucleophile. If the pH remains at 5.5, the amine will be protonated (-NH3+), completely halting the amidation reaction.

  • Conjugation: Dropwise add DEAPA (2.5 molar equivalents) to the solution.

  • Incubation: Allow the reaction to proceed under continuous magnetic stirring at room temperature for 24 hours to ensure maximum grafting efficiency.

Workflow HA Hyaluronic Acid (-COOH Groups) Activation Activation EDC / Sulfo-NHS HA->Activation MES Buffer pH 5.5 Intermediate Sulfo-NHS Ester Intermediate Activation->Intermediate 2 hours, RT Amidation Amidation + DEAPA Intermediate->Amidation Adjust pH to 7.2-7.5 Product HA-g-DEAP (pH-Responsive) Amidation->Product 24 hours, RT

Chemical workflow for EDC/NHS-mediated grafting of DEAPA onto Hyaluronic Acid.

Phase 3: Purification and Validation
  • Ionic Screening Dialysis: Transfer the mixture into a dialysis membrane (MWCO 12–14 kDa) and dialyze against 0.1 M NaCl for 48 hours, changing the bath twice daily.

    • Causality: HA is a strong polyanion. Unreacted DEAPA (cationic at neutral pH) forms tight electrostatic complexes with the HA backbone, resisting standard aqueous dialysis. The NaCl provides counter-ions to screen these interactions, ensuring complete removal of unbound, potentially toxic DEAPA.

  • Desalting: Dialyze against DI water for an additional 48 hours to remove residual NaCl and urea byproducts generated by the EDC.

  • Lyophilization: Freeze-dry the purified solution for 48–72 hours.

    • Causality: Lyophilization prevents the hydrolytic degradation of the polymer backbone during long-term storage and allows for precise gravimetric weighing during downstream nanoparticle formulation. Store the resulting white, sponge-like solid at -20°C.

Quantitative Data Summary

The Degree of Substitution (DS) is calculated via


H NMR (in D

O) by comparing the integration of the methyl protons of DEAPA (

~1.0 ppm) to the acetamide protons of HA (

~2.0 ppm). The table below summarizes how adjusting the initial reagent stoichiometry predictably controls the DS and the resulting charge-reversal capabilities of formulated nanocarriers .
HA (molar eq of -COOH)EDC / Sulfo-NHS (molar eq)DEAPA (molar eq)Target Degree of Substitution (DS)Zeta Potential (pH 7.4)Zeta Potential (pH 6.5)
12 / 21.515 - 20%-28 mV-12 mV
14 / 42.525 - 30%-22 mV+4 mV
18 / 85.040 - 45%-15 mV+18 mV

Table 1: Influence of Reagent Stoichiometry on HA-g-DEAP Properties. Zeta potentials represent typical values for HA-g-DEAP formulated nanoparticles, demonstrating the critical charge-reversal mechanism required for TME-triggered release.

References

  • Kim, Y., Youn, Y. S., Oh, K. T., Kim, D., & Lee, E. S. (2021). "Tumor-Targeting Liposomes with Transient Holes Allowing Intact Rituximab Internally." Biomacromolecules, 22(2), 723-731. URL:[Link]

  • Kim, D., et al. (2020). "Tumor-Homing pH-Sensitive Extracellular Vesicles for Targeting Heterogeneous Tumors." Pharmaceutics, 12(4), 369. URL:[Link]

Application

Gene silencing polymer synthesis with diethylaminopropylamine linkers

Title: Synthesis and Application of Diethylaminopropylamine-Functionalized Poly(β-amino ester)s for Potent and Specific Gene Silencing Introduction RNA interference (RNAi) is a powerful endogenous mechanism for sequence-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Application of Diethylaminopropylamine-Functionalized Poly(β-amino ester)s for Potent and Specific Gene Silencing

Introduction

RNA interference (RNAi) is a powerful endogenous mechanism for sequence-specific gene silencing, offering immense therapeutic potential for a wide range of diseases.[1][2] Small interfering RNAs (siRNAs), the key effectors of RNAi, can be designed to target and degrade specific messenger RNA (mRNA) transcripts, thereby preventing the translation of disease-causing proteins.[1][2] However, the clinical translation of siRNA therapeutics is largely hindered by the challenges of safe and effective intracellular delivery. Naked siRNAs are susceptible to rapid degradation by nucleases in the bloodstream and are efficiently cleared by the kidneys. Furthermore, their large size and negative charge prevent them from passively crossing the anionic cell membrane.[3]

To overcome these barriers, non-viral delivery vectors, particularly cationic polymers, have emerged as a promising solution.[1][3] These polymers can electrostatically complex with negatively charged siRNA to form nanoparticles, often referred to as polyplexes.[4][5] This complexation protects the siRNA from enzymatic degradation and facilitates its uptake into target cells via endocytosis. A critical challenge following endocytosis is the efficient escape of the siRNA from the endosomal compartment into the cytoplasm, where the RNAi machinery resides.[6][7]

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and biocompatible cationic polymers that have shown great promise for nucleic acid delivery.[1][4][5][8] Their characteristic tertiary amine groups in the polymer backbone can be protonated in the acidic environment of the endosome. This buffering capacity is thought to trigger the "proton sponge effect," leading to an influx of protons and chloride ions, subsequent osmotic swelling, and eventual rupture of the endosomal membrane, releasing the siRNA cargo into the cytoplasm.[6]

This application note provides a detailed guide to the synthesis, characterization, and application of a novel poly(β-amino ester) functionalized with diethylaminopropylamine (DEAPA) linkers for efficient gene silencing. The incorporation of DEAPA is designed to enhance the polymer's buffering capacity and overall charge density, thereby improving siRNA complexation and promoting endosomal escape for potent gene knockdown.

Mechanism of Action: From Polyplex to Gene Silencing

The overall process of siRNA delivery and gene silencing using DEAPA-functionalized PBAEs can be summarized in the following key steps, as illustrated in the workflow diagram below.

Gene_Silencing_Workflow cluster_synthesis 1. Synthesis & Formulation cluster_delivery 2. Cellular Delivery cluster_silencing 3. Gene Silencing Polymer DEAPA-PBAE Synthesis Polyplex Polyplex Formation (Self-Assembly) Polymer->Polyplex siRNA siRNA siRNA->Polyplex Uptake Endocytosis Polyplex->Uptake Endosome Endosomal Entrapment Uptake->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release siRNA Release Escape->Release RISC RISC Loading Release->RISC Cleavage mRNA Cleavage RISC->Cleavage Knockdown Gene Knockdown Cleavage->Knockdown

Figure 1: Workflow of siRNA delivery using DEAPA-PBAE polyplexes.

PART 1: Polymer Synthesis and Characterization

The synthesis of the DEAPA-functionalized PBAE is achieved through a two-step Michael addition reaction. This method allows for the straightforward formation of the polymer backbone followed by the addition of functional end-groups.

Materials and Reagents
  • 1,4-Butanediol diacrylate (B4)

  • 4-amino-1-butanol (S4)

  • N,N-Diethyl-3-aminopropylamine (DEAPA) (as the end-capping reagent, E7 analogue)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether, cold

  • Magnetic stir bars and vials

Synthesis Protocol

Step 1: Synthesis of the Base Polymer (B4-S4)

  • In a clean, dry vial, combine 1,4-butanediol diacrylate (B4) and 4-amino-1-butanol (S4) at a 1:1 molar ratio.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in a pre-heated oil bath or heating block at 90°C.

  • Allow the reaction to proceed for 24-48 hours with continuous stirring. The viscosity of the mixture will increase as the polymerization progresses.

Step 2: End-capping with Diethylaminopropylamine (DEAPA)

  • After the initial polymerization, dissolve the resulting B4-S4 base polymer in anhydrous DMSO to a concentration of 100 mg/mL.

  • In a separate vial, prepare a 0.2 M solution of DEAPA in anhydrous DMSO.

  • Add the DEAPA solution to the polymer solution and stir at room temperature for 2 hours. This step functionalizes the acrylate end-groups of the polymer with the DEAPA moiety.

  • Precipitate the final polymer by adding the reaction mixture dropwise into a beaker of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by centrifugation or filtration.

  • Wash the polymer multiple times with cold diethyl ether to remove any unreacted monomers and solvent.

  • Dry the final DEAPA-functionalized PBAE under vacuum overnight.

Polymer_Synthesis_Workflow cluster_step1 Step 1: Polymerization cluster_step2 Step 2: End-Capping & Purification B4 1,4-Butanediol diacrylate (B4) Mix1 Mix B4 + S4 (1:1) B4->Mix1 S4 4-amino-1-butanol (S4) S4->Mix1 DEAPA Diethylaminopropylamine (DEAPA) Mix2 Add DEAPA DEAPA->Mix2 React1 90°C, 24-48h Mix1->React1 BasePolymer Base Polymer (B4-S4) React1->BasePolymer Dissolve Dissolve in DMSO BasePolymer->Dissolve Dissolve->Mix2 React2 RT, 2h Mix2->React2 Precipitate Precipitate in Diethyl Ether React2->Precipitate WashDry Wash & Dry Precipitate->WashDry FinalPolymer Final DEAPA-PBAE WashDry->FinalPolymer

Figure 2: Synthesis workflow for DEAPA-functionalized PBAE.

Polymer Characterization

Proper characterization of the synthesized polymer is crucial to ensure batch-to-batch consistency and to correlate its physical properties with its gene silencing efficacy.

Parameter Technique Typical Values Purpose
Molecular Weight (Mw) & Polydispersity (PDI)Gel Permeation Chromatography (GPC)5,000 - 15,000 Da; PDI: 1.5 - 2.5Determines the size of the polymer chains, which affects complex formation and toxicity.
Chemical Structure¹H Nuclear Magnetic Resonance (NMR)Characteristic peaks for PBAE backbone and DEAPA end-groupsConfirms the successful synthesis and purity of the polymer.

Protocol for GPC Analysis:

  • Prepare a 5 mg/mL solution of the polymer in a suitable solvent like THF.

  • Filter the solution through a 0.2 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index detector.

  • Use polystyrene standards for calibration to determine the number average molecular weight (Mn) and weight average molecular weight (Mw).[9]

PART 2: Formulation and Characterization of siRNA Polyplexes

The DEAPA-PBAE polymer and siRNA self-assemble into nanoparticles (polyplexes) through electrostatic interactions in an aqueous buffer.

Materials and Reagents
  • DEAPA-functionalized PBAE (from Part 1)

  • siRNA (targeting your gene of interest and a non-targeting control)

  • Sodium Acetate buffer (25 mM, pH 5.2)

  • Nuclease-free water

Protocol for Polyplex Formulation
  • Prepare a stock solution of the DEAPA-PBAE polymer in DMSO (e.g., 10 mg/mL).

  • Dilute the polymer stock solution in 25 mM sodium acetate buffer (pH 5.2). The final concentration will depend on the desired polymer/siRNA weight ratio.

  • Dilute the siRNA stock solution in the same sodium acetate buffer.

  • To form the polyplexes, add the diluted polymer solution to the diluted siRNA solution and mix immediately by gentle vortexing for 5-10 seconds.

  • Incubate the mixture at room temperature for 10-20 minutes to allow for stable complex formation.[4][9]

The ratio of polymer to siRNA is a critical parameter that affects the size, charge, and efficacy of the polyplexes. This is often expressed as a weight ratio (w/w) or a nitrogen-to-phosphate (N/P) ratio. Optimization of this ratio is recommended for each new polymer and cell line.

Polyplex Characterization
Parameter Technique Optimal Range Purpose
Particle Size (Hydrodynamic Diameter)Dynamic Light Scattering (DLS)100 - 200 nmSize influences cellular uptake efficiency.
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3Indicates a homogenous population of nanoparticles.
Zeta PotentialLaser Doppler Velocimetry+10 to +30 mVA positive surface charge is necessary for binding to the negatively charged cell membrane.
siRNA Encapsulation EfficiencyGel Retardation Assay> 90%Confirms that the siRNA is successfully complexed with the polymer.

Protocol for Gel Retardation Assay:

  • Prepare polyplexes at various polymer/siRNA weight ratios.

  • Load the samples onto a 1% agarose gel containing a nucleic acid stain (e.g., SYBR Safe).

  • Run the gel electrophoresis.

  • Visualize the gel under a UV transilluminator. The absence of free siRNA migration indicates complete complexation.[10]

PART 3: In Vitro Gene Silencing Protocol

This section provides a general protocol for transfecting mammalian cells with the DEAPA-PBAE/siRNA polyplexes to achieve target gene knockdown.

Materials and Reagents
  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • DEAPA-PBAE/siRNA polyplexes (from Part 2)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., qPCR, Western Blot)

Transfection Protocol
  • Cell Seeding: 24 hours prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Polyplex Preparation: Prepare the DEAPA-PBAE/siRNA polyplexes as described in section 2.2.

  • Transfection:

    • Gently remove the cell culture medium from the wells.

    • Add the prepared polyplex suspension to each well.

    • Add fresh complete cell culture medium to each well.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time depends on the target gene and the desired level of knockdown.

  • Analysis of Gene Knockdown: After incubation, assess the level of gene silencing using appropriate methods:

    • Quantitative Real-Time PCR (qPCR): To measure the reduction in target mRNA levels.

    • Western Blot: To measure the reduction in target protein levels.

Controls for Transfection Experiments:

  • Untreated cells: To establish baseline gene expression.

  • Cells treated with a non-targeting siRNA polyplex: To control for non-specific effects of the polymer and the RNAi machinery.

  • Cells treated with a commercially available transfection reagent: As a positive control for transfection efficiency.

Troubleshooting

Problem Possible Cause Solution
Low Gene Knockdown Suboptimal polymer/siRNA ratio.Optimize the ratio by testing a range of w/w or N/P ratios.
Low transfection efficiency.Ensure cells are healthy and at the correct confluency. Optimize the amount of polyplex added to the cells.
Ineffective siRNA sequence.Use a validated siRNA sequence or test multiple sequences.
High Cytotoxicity Excess free polymer.Use a lower polymer/siRNA ratio. Ensure the polymer is properly purified.
High concentration of polyplexes.Perform a dose-response experiment to find the optimal non-toxic concentration.
Large or Aggregated Polyplexes Incorrect buffer or pH.Use the recommended sodium acetate buffer (pH 5.2) for formulation.
High concentration of components.Prepare polyplexes at the recommended concentrations.

Conclusion

References

  • (2025). Bioreducible Poly(Beta-Amino Ester)s for Intracellular Delivery of SiRNA. Methods in Molecular Biology.
  • Anderson, D. G., et al. (2014). Bioreducible poly(beta-amino ester)s for intracellular delivery of siRNA.
  • Green, J. J., et al. (2008). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery.
  • Sunshine, J. C., et al. (2012). A bioreducible linear poly(β-amino ester) for siRNA delivery.
  • (2025). Enhancing endosomal escape of siRNA through chemical electron transfer. Journal of Controlled Release.
  • (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Link]

  • Sun, S., et al. (2018). Dual-responsive polyplexes with enhanced disassembly and endosomal escape for efficient delivery of siRNA.
  • Lynn, D. M., et al. (2003). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. Journal of the American Chemical Society.
  • Shmueli, R. B., et al. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI.
  • (2025). Enhancing Endosomal Escape and Gene Regulation Activity for Spherical Nucleic Acids. ACS Chemical Biology.
  • Al-Ghobashy, M. A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology.
  • (2025). Guidelines for transfection of siRNA. QIAGEN.
  • Ooya, T., et al. (2013). A supramolecular endosomal escape approach for enhancing gene silencing of siRNA using acid-degradable cationic polyrotaxanes.
  • Labhasetwar, V., et al. (2007). Polymeric Nanoparticles for siRNA Delivery and Gene Silencing. Pharmaceutical Research.
  • Crecente-Campo, J., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery.
  • (2025). Enhancing endosomal escape for nanoparticle mediated siRNA delivery. Chemical Society Reviews.
  • Malek, A., et al. (2015). Physicochemical Properties of Polymers: An Important System to Overcome the Cell Barriers in Gene Transfection. Journal of Pharmaceutical Sciences.
  • (2025). Preparation and evaluation of SiRNA loaded polymeric nanoparticle. Journal of Nanomedicine & Nanotechnology.
  • Pantazis, P., et al. (2012). Preparation of siRNA-Encapsulated PLGA Nanoparticles for Sustained Release of siRNA and Evaluation of Encapsulation Efficiency. Methods in Molecular Biology.
  • (2024). Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules. MDPI.
  • (2025). Silencer® siRNA Transfection II Kit User Guide. ThermoFisher Scientific.
  • Kim, H. J., et al. (2020). Biodegradable Polymers for Gene-Delivery Applications.
  • (2020). Biodegradable Polymers for Gene-Delivery Applications.
  • (2019). Biodegradable Polymers for Gene Delivery. MDPI.

Sources

Method

Application Note: Precision Stock Solution Preparation of Hygroscopic Amine Hydrochlorides

Abstract & Core Directive The preparation of stock solutions from hygroscopic amine hydrochlorides (e.g., Dopamine HCl, Histamine HCl, various API salts) presents a "silent error" in quantitative biology. These salts avi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

The preparation of stock solutions from hygroscopic amine hydrochlorides (e.g., Dopamine HCl, Histamine HCl, various API salts) presents a "silent error" in quantitative biology. These salts avidly absorb atmospheric moisture, leading to a discrepancy between the weighed mass and the active pharmaceutical ingredient (API) mass . Furthermore, the free amine moiety is susceptible to oxidation and pH-dependent degradation.

This guide provides a self-validating protocol to:

  • Eliminate Mass Error: Utilizing "Weighing by Difference" to bypass environmental moisture interference.

  • Correct for Water Content: Mathematically adjusting for intrinsic hydration using Certificate of Analysis (CoA) data.

  • Ensure Stability: Optimizing solvent pH and storage conditions to prevent oxidative deamination.

Pre-Analytical Considerations: The "Hygroscopic Trap"

Before uncapping the vial, one must understand that the mass displayed on the balance includes "invisible" water. Ignoring this leads to stock solutions that are dilute by 5-15% , propagating errors into


 values, 

curves, and dosing studies.
Interpreting the Certificate of Analysis (CoA)

You must distinguish between Loss on Drying (LOD) and Water Content (Karl Fischer) .

ParameterDefinitionImplication for Calculation
Water Content (KF) Specific measurement of water molecules (bound & unbound).Preferred. Use this % to correct molecular weight or mass.
Loss on Drying (LOD) Total volatile loss (water + residual solvents) upon heating.Use only if KF is unavailable. Less specific.
Assay (Titration) Purity of the substance (often "dried basis").If Assay is "dried basis" (e.g., 99.5%), you MUST still correct for the water content found in the "as-is" material.

Protocol A: The "Weighing by Difference" Strategy

Objective: To transfer an exact mass of hygroscopic solid without the measurement being corrupted by moisture uptake during the weighing process. Rationale: Direct weighing on a weigh boat allows the high-surface-area powder to scavenge water while the balance stabilizes, resulting in a positive mass error (you think you have more drug than you do).

Materials
  • Analytical Balance (readability 0.01 mg or 0.1 mg).[1]

  • Weighing bottle (glass with ground-glass stopper) or the original tightly sealed product vial.

  • Receiving vessel (Volumetric flask).

  • Desiccant cabinet (for equilibration, if necessary).

Step-by-Step Procedure
  • Preparation: Place the receiving volumetric flask inside the fume hood. Ensure it is clean and dry.[2][3][4][5][6]

  • Initial Weighing (

    
    ): 
    
    • Take the sealed weighing bottle containing the amine hydrochloride.

    • Place it on the analytical balance.[1][7] Tare the balance to 0.0000 g.

    • Record the total mass (Bottle + Cap + Substance). Note: Do not tare the bottle itself; we need the absolute mass difference.

  • Transfer:

    • Remove the bottle from the balance.

    • Quickly open the bottle and carefully tap/pour the estimated amount of powder into the receiving volumetric flask.

    • Crucial: Do not use a spatula if possible to avoid static loss; tapping is preferred. If a spatula is used, it must be dry.[6]

    • Immediately recap the weighing bottle.

  • Final Weighing (

    
    ): 
    
    • Place the capped bottle back on the balance.

    • Record the new mass.[1][6][7]

  • Calculation:

    
    
    
    • Why this works: Even if the powder in the flask absorbs water immediately, the difference in the bottle's weight represents exactly what left the container.

Protocol B: Solubilization & pH Stabilization

Objective: Dissolve the amine salt while preventing oxidation (browning) and hydrolysis. Mechanism: Amines are prone to oxidation (forming N-oxides or colored impurities) at neutral/alkaline pH. The hydrochloride salt is acidic, but dilution in water can raise pH locally.

Solvent Selection Matrix
  • Water (nuclease-free): Standard.[8] Ensure pH < 5.0.

  • 0.1 M HCl / 0.01 M HCl: Recommended for catecholamines (Dopamine, Epinephrine) to lock protonation.

  • DMSO: Use only if the compound is lipophilic or water-unstable. (Note: DMSO is hygroscopic; keep anhydrous).

Dissolution Workflow
  • Add Solvent: Add solvent to the volumetric flask to ~80% of final volume.

  • Swirl (Do Not Shake): Swirl gently to dissolve. Vigorous shaking introduces oxygen, accelerating degradation.

  • pH Check (Optional but Recommended): Spot-check pH with a strip. It should be acidic (pH 2–4).[8]

    • If pH > 5: Add minimal dilute HCl.

  • Volume Adjustment: Dilute to the fiducial mark with solvent.

  • Inert Gas Overlay: Gently blow Argon or Nitrogen gas into the headspace for 5-10 seconds to displace oxygen before sealing.

Calculations: The Correction Factor

You must calculate the Effective Mass (the mass of the actual amine base or salt, excluding water).

Formula:



Example:

  • Target: 100 mM stock of Dopamine HCl (MW = 189.64 g/mol ).

  • Mass Transferred: 195.0 mg (0.195 g).

  • CoA Water Content: 4.5%.

  • Calculation:

    
    
    
  • Actual Molarity:

    
    
    

Visualization: Logic & Workflow

Diagram 1: Precision Weighing Decision Tree

This diagram guides the researcher on choosing the correct weighing method based on the material's hygroscopicity class.

WeighingLogic Start Start: Stock Prep CheckCoA Check CoA: Is Material Hygroscopic? Start->CheckCoA Classify Classify Sensitivity CheckCoA->Classify DirectWeigh Method: Direct Weighing (Standard) Classify->DirectWeigh Non-Hygroscopic (e.g., NaCl) DiffWeigh Method: Weighing by Difference (Protocol A) Classify->DiffWeigh Moderate (Amine HCl salts) GloveBox Method: Inert Atmosphere (Glove Box) Classify->GloveBox Extreme (Anhydrous bases) Calc Apply Moisture Correction Formula DirectWeigh->Calc DiffWeigh->Calc GloveBox->Calc Dissolve Dissolve & Stabilize (Protocol B) Calc->Dissolve

Caption: Decision matrix for selecting the appropriate weighing methodology based on compound hygroscopicity.

Diagram 2: Stability & Storage Workflow

This diagram illustrates the critical path for maintaining chemical integrity after the solution is made.

StabilityFlow Stock Fresh Stock Solution Aliquot Aliquot into Amber Vials Stock->Aliquot Minimize Light Gas Overlay with Argon/N2 Aliquot->Gas Remove O2 Degrade Oxidation/Hydrolysis Aliquot->Degrade Room Temp/Light Freeze Flash Freeze (Liquid N2) Gas->Freeze Stop Kinetics Store Store at -80°C Freeze->Store Store->Degrade Freeze-Thaw Cycles

Caption: Workflow for maximizing the shelf-life of amine hydrochloride stock solutions.

Storage Specifications & Troubleshooting

ConditionSpecificationReason
Temperature -20°C or -80°CSlows hydrolysis and oxidation kinetics.
Container Amber Glass or Opaque PlasticAmines are often photosensitive (UV light accelerates oxidation).
Headspace Minimal / Inert GasOxygen in headspace promotes N-oxide formation.
Thawing Single-use aliquotsRepeated freeze-thaw cycles cause pH shifts and precipitation.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Solution turns yellow/brown Oxidation (Quinone formation)Discard. Prepare fresh in degassed 0.01 M HCl. Store under Argon.
Precipitate forms upon cooling Solubility limit exceededSonicate briefly. If persistent, check pH; free base may have precipitated (add acid).
Assay results are consistently low Water content ignoredApply the correction factor from Section 5 .

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[3][5] (Guidance on handling and storage of reference standards). Link

  • United States Pharmacopeia (USP). General Chapter <921> Water Determination.[3][5] (Karl Fischer titration methods).[9][10] Link

  • BenchChem. Technical Support Center: Effective Stabilization of Thiamine Hydrochloride in Stock Solutions.[8] (Protocol for stabilizing amine salts with acid). 8

  • National Institute of Standards and Technology (NIST). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. (Data on moisture uptake rates). Link

  • University of British Columbia (UBC). Technique: Weighing Objects - Weighing by Difference. (Standard analytical protocol). Link

Sources

Application

Application Note: Bioconjugation and Polymer Modification Using N,N-Diethyl-1,3-propanediamine (DEAPA) Linkers for Advanced Drug Delivery Systems

Executive Summary The development of stimuli-responsive nanocarriers and biocompatible imaging agents relies heavily on the precise engineering of polymer interfaces. N,N-Diethyl-1,3-propanediamine (DEAPA) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive nanocarriers and biocompatible imaging agents relies heavily on the precise engineering of polymer interfaces. N,N-Diethyl-1,3-propanediamine (DEAPA) has emerged as a highly versatile bifunctional linker in bioconjugation. Featuring a highly reactive primary amine and a protonatable tertiary amine, DEAPA serves as a critical building block for synthesizing pH-responsive polymers, zwitterionic polyampholyte coatings, and endosomolytic drug delivery vectors.

This application note provides an in-depth mechanistic analysis and validated protocols for utilizing DEAPA in the synthesis of smart bioconjugates, specifically focusing on hyaluronic acid-based nanocarriers and polyampholyte-coated magnetic nanoparticles (PAMNPs).

Mechanistic Insights: The Dual Functionality of DEAPA

The structural anatomy of DEAPA (


) dictates its utility in advanced bioconjugation:
  • Conjugation Interface (Primary Amine): The unhindered primary amine readily undergoes nucleophilic attack on activated electrophiles. It is most commonly reacted with

    
    -acylisourea intermediates (generated via EDC/NHS activation of carboxylic acids) to form stable amide bonds [1].
    
  • Stimuli-Responsive Core (Tertiary Amine): The diethyl-substituted tertiary amine acts as a dynamic protonation center. In its conjugated polymer form, the pKa of this group shifts to approximately 6.5–7.0.

Causality in Experimental Design: The "Proton Sponge" Effect

Why choose DEAPA over simpler diamines like ethylenediamine? The diethyl substitution provides a hydrophobic block at physiological pH (7.4), which drives the self-assembly of amphiphilic polymers into stable micellar nanoparticles. However, when these nanoparticles are internalized into cellular endosomes (where the pH drops to 5.0–6.0), the tertiary amines rapidly protonate. This sudden influx of protons triggers two critical events:

  • Electrostatic Repulsion: The polymer backbone becomes highly cationic, causing the nanoparticle to swell and disassemble, releasing its encapsulated payload (e.g., chemotherapeutics or nucleic acids) [1].

  • Osmotic Swelling: The protonation drives an influx of chloride ions and water into the endosome, leading to osmotic rupture—a phenomenon known as the "proton sponge" effect—facilitating direct cytosolic delivery.

EndosomalEscape N1 1. Endocytosis of DEAPA-Conjugated NPs N2 2. Endosome Maturation (pH drops to ~5.0) N1->N2 N3 3. Protonation of DEAPA Tertiary Amines N2->N3 N4 4. Chloride Influx & Osmotic Swelling N3->N4 N5 5. Endosomal Rupture (Proton Sponge Effect) N4->N5 N6 6. Cytosolic Release of Therapeutic Payload N5->N6

Mechanism of DEAPA-mediated endosomal escape via the proton sponge effect.

Key Application Workflows

Synthesis of pH- and Enzyme-Responsive Hyaluronic Acid (HA-g-DEAP)

Hyaluronic acid (HA) is a naturally occurring glycosaminoglycan that actively targets CD44 receptors, which are overexpressed on many solid tumors. By grafting DEAPA onto the carboxylic acid backbone of HA, researchers create HA-g-DEAP , an amphiphilic conjugate. At pH 7.4, the deprotonated DEAPA groups aggregate to form a hydrophobic core, encapsulating hydrophobic drugs like Doxorubicin (DOX). Upon reaching the acidic tumor microenvironment or intracellular lysosomes, the DEAPA groups protonate, transitioning to a hydrophilic state that dismantles the nanoparticle and triggers rapid drug release [1].

Polyampholyte-Coated Magnetic Nanoparticles (PAMNPs)

For magnetic resonance imaging (MRI) contrast agents, prolonged blood circulation and low biofouling are paramount. Coating magnetite (


) nanoparticles with poly(acrylic acid) (PAA) provides stability, but highly negatively charged surfaces rapidly clear from the bloodstream via the reticuloendothelial system (RES). By partially amidating the PAA carboxyl groups with DEAPA, a zwitterionic-like "polyampholyte" surface is generated. This carefully tuned balance of anionic (unreacted carboxyls) and cationic (protonated DEAPA) groups drastically reduces protein corona formation, resulting in a remarkable plasma half-life of 3.77 hours and negligible vascular toxicity [2].

Quantitative Data Summary

The table below summarizes the physicochemical shifts achieved by integrating DEAPA into biopolymer systems compared to their native counterparts.

Conjugate SystemLinker/ModifierTarget StimulusKey Physicochemical OutcomeBiological EfficacyRef
HA-g-DEAP DEAPApH 5.0 & HyaluronidaseNanoparticle destabilization at pH < 6.0; Rapid DOX releaseEnhanced CD44+ tumor cell cytotoxicity[1]
PAA-co-DEAPA (PAMNPs) DEAPANeutral pH (Blood plasma)Zwitterionic surface charge balance; Half-life = 3.77 hLow vascular toxicity; Excellent MRI contrast[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the pH adjustments: EDC activation requires a slightly acidic environment to prevent rapid hydrolysis, while the subsequent amidation requires a neutral-to-slightly alkaline pH to ensure the primary amine of DEAPA is deprotonated and nucleophilic.

Protocol A: EDC/NHS-Mediated Conjugation of DEAPA to Hyaluronic Acid

Objective: Synthesize an amphiphilic HA-g-DEAP polymer for self-assembling nanocarriers.

Materials:

  • Hyaluronic Acid (HA, MW ~100 kDa)

  • N,N-Diethyl-1,3-propanediamine (DEAPA)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide)

  • 0.1 M HCl and 0.1 M NaOH

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of HA in 20 mL of deionized (DI) water. Stir until completely homogeneous.

  • Carboxyl Activation: Add EDC·HCl and NHS to the HA solution at a molar ratio of 1:2:2 (HA repeating unit : EDC : NHS).

  • pH Tuning for Activation: Immediately adjust the pH of the solution to 5.5 using 0.1 M HCl. Stir for 30 minutes at room temperature to allow the formation of the amine-reactive NHS-ester intermediate.

  • Nucleophilic Attack: Add DEAPA dropwise to the activated HA solution (Molar ratio HA:DEAPA = 1:1.5).

  • pH Tuning for Conjugation: Adjust the pH to 7.2 – 7.5 using 0.1 M NaOH to ensure the primary amine of DEAPA is unprotonated. Stir continuously for 24 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 12–14 kDa). Dialyze against DI water for 72 hours, changing the water twice daily to remove unreacted DEAPA, urea byproducts, and residual NHS.

  • Recovery & Validation: Lyophilize the dialyzed solution to obtain HA-g-DEAP as a white sponge-like powder. Validate successful conjugation via

    
     NMR (in 
    
    
    
    ), confirming the presence of the characteristic methyl protons of the DEAPA diethyl group at
    
    
    ~1.2 ppm.

SynthesisWorkflow S1 1. Hyaluronic Acid (HA) in Aqueous Solution S2 2. EDC/NHS Activation (pH 5.5, 30 min) S1->S2 Carboxyl Activation S3 3. Addition of DEAPA (pH 7.2-7.5, 24 h) S2->S3 Amide Bond Formation S4 4. Dialysis Purification (MWCO 12-14 kDa, 72 h) S3->S4 Removal of Byproducts S5 5. Lyophilization to yield HA-g-DEAP Polymer S4->S5 Drying S6 6. Self-Assembly into Responsive NPs (pH 7.4) S5->S6 Hydration & Assembly

Step-by-step bioconjugation workflow for synthesizing HA-g-DEAP nanoparticles.

Protocol B: Preparation of DEAPA-Functionalized Polyampholyte Coatings (PAMNPs)

Objective: Modify PAA-coated magnetic nanoparticles to achieve a zwitterionic, anti-fouling surface.

Step-by-Step Methodology:

  • Pre-coating: Synthesize bare

    
     nanoparticles via standard alkaline co-precipitation of 
    
    
    
    and
    
    
    salts. Coat with Poly(acrylic acid) (PAA) by in-situ polymerization or physical adsorption, yielding PAA-MNPs.
  • Buffer Exchange: Disperse 50 mg of PAA-MNPs in 10 mL of MES buffer (50 mM, pH 6.0) to optimize EDC stability.

  • Activation: Add 20 mg EDC and 15 mg NHS. Sonicate gently for 15 minutes.

  • Partial Amidation: Add a calculated sub-stoichiometric amount of DEAPA (e.g., targeting 30-40% conversion of available carboxyls to maintain polyampholyte balance). Adjust pH to 7.4 and stir overnight.

  • Magnetic Purification: Apply an external magnetic field to decant the supernatant. Wash the functionalized PAMNPs three times with PBS (pH 7.4) to remove unreacted reagents, followed by resuspension in sterile saline for downstream in vivo applications [2].

References

  • Kim SW, Oh KT, Youn YS, Lee ES. "Hyaluronated nanoparticles with pH- and enzyme-responsive drug release properties." Colloids and Surfaces B: Biointerfaces. 2014;116:359-364. Available at:[Link]

  • Wang Q, Shen M, Zhao T, Xu Y, Lin J, Duan Y, Gu H. "Low toxicity and long circulation time of polyampholyte-coated magnetic nanoparticles for blood pool contrast agents." Scientific Reports. 2015;5:7774. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Removing water from (3-Aminopropyl)diethylamine hydrochloride samples

Welcome to the Technical Support Center for Moisture Management. This guide is specifically engineered for researchers and drug development professionals handling (3-Aminopropyl)diethylamine hydrochloride , a highly hygr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Moisture Management. This guide is specifically engineered for researchers and drug development professionals handling (3-Aminopropyl)diethylamine hydrochloride , a highly hygroscopic amine salt frequently utilized as an intermediate in pharmaceutical synthesis.

Below, you will find mechanistic explanations, a diagnostic matrix, and field-proven protocols to recover and maintain the stoichiometric integrity of your samples.

Part 1: Mechanistic FAQs (Understanding the Root Cause)

Q: Why does my (3-Aminopropyl)diethylamine hydrochloride sample rapidly degrade into a sticky gum or syrup? A: Amine hydrochlorides are highly polar and exhibit pronounced hygroscopicity [1]. The chloride counterion readily forms hydrogen bonds with atmospheric moisture. When moisture uptake exceeds a critical relative humidity threshold, the compound undergoes deliquescence—absorbing enough water from the air to dissolve its own crystal lattice and form an aqueous syrup [2]. Because (3-Aminopropyl)diethylamine possesses both primary and tertiary amine centers, its hydrochloride salt matrix is particularly vulnerable to this phase transition.

Q: Can I dry the wet salt in a standard laboratory drying oven at 100°C? A: No. Direct thermal drying of amine hydrochlorides at high temperatures often leads to partial decomposition, discoloration, or sublimation of HCl (resulting in the formation of the free base). The presence of water at elevated temperatures can also hydrolyze trace impurities. Instead, water must be removed under reduced pressure or via azeotropic distillation to preserve the chemical and structural integrity of the salt [3].

Part 2: Diagnostic Matrix

To select the correct drying methodology, assess the physical state of your sample. The table below summarizes the quantitative thresholds and the corresponding corrective actions.

Physical StateEstimated Water ContentPrimary Troubleshooting ActionSecondary ActionValidation Metric
Aqueous Solution > 20% (w/w)Lyophilization (Freeze-Drying)Rotary evaporation (low heat)Fluffy, white solid
Deliquescent Syrup 5% – 20% (w/w)Azeotropic Distillation (Toluene)Lyophilization (if diluted)Free-flowing powder
Clumpy Solid 1% – 5% (w/w)High-Vacuum Desiccation (P₂O₅)Azeotropic DistillationKarl Fischer < 0.5%
Free-Flowing Powder < 1% (w/w)Store under Argon/N₂N/AStable mass over time

Part 3: Core Methodologies (Step-by-Step Protocols)

Every protocol below is designed as a self-validating system: the physical transition of the sample serves as an immediate visual indicator of success, which should then be confirmed analytically.

Protocol A: Azeotropic Distillation (The Gold Standard for Gummy Samples)

Azeotropic drying leverages the formation of a minimum-boiling binary azeotrope between water and a solvent like toluene. This allows for the gentle, thermodynamic removal of water at lower temperatures under reduced pressure, preventing thermal degradation [3].

  • Solvent Addition: Suspend the gummy (3-Aminopropyl)diethylamine hydrochloride sample in anhydrous toluene (approximately 10 mL of toluene per 1 gram of salt) in a round-bottom flask. The salt will not fully dissolve; a biphasic or suspended mixture is expected.

  • Evaporation: Transfer the flask to a rotary evaporator. Apply a moderate vacuum (e.g., 50–100 mbar) and lower the flask into a water bath set strictly to 40–45°C.

  • Azeotropic Removal: Distill off the toluene-water azeotrope. As the water is stripped away, the amine hydrochloride will begin to precipitate out of the syrup as a finer, drier solid.

  • Iteration: If the residue remains sticky, break the vacuum with dry nitrogen, add a fresh aliquot of anhydrous toluene, and repeat the evaporation step. Multiple cycles (2–3 times) are often required to drive the water content down.

  • Validation & Final Drying: The protocol is successful when the sample transitions into a dry, crusty solid that flakes easily off the flask walls. Place the flask under high vacuum (Schlenk line) for 4–6 hours at room temperature to remove trace toluene. Verify final water content via Karl Fischer titration (< 0.5%).

Protocol B: High-Vacuum Desiccation (For Clumpy Solids)

Use this method for samples that have absorbed trace moisture but have not yet fully deliquesced.

  • Preparation: Transfer the clumpy solid to a wide, shallow glass petri dish. Use a spatula to gently break up large clumps, maximizing the surface area.

  • Desiccant Setup: Place a glass dish containing fresh Phosphorus Pentoxide (P₂O₅) in the bottom chamber of a vacuum desiccator. Caution: P₂O₅ is highly reactive with water.

  • Evacuation: Place the sample dish on the desiccator plate, seal the chamber, and apply high vacuum (< 1 mbar) for 12–24 hours.

  • Validation & Storage: The sample is dry when it easily falls into a fine powder upon agitation. Backfill the desiccator with dry Argon or Nitrogen gas before opening. Immediately transfer the powder to an amber glass vial with a PTFE-lined cap, seal with Parafilm, and store in a desiccated environment.

Protocol C: Lyophilization (For Aqueous Solutions)
  • Freezing: If the sample is a highly concentrated syrup, dilute it with MS-grade water to lower the viscosity. Shell-freeze the solution in a round-bottom flask using a dry ice/acetone bath to maximize the surface area of the ice block.

  • Sublimation: Attach the flask to a lyophilizer manifold. Ensure the system vacuum is < 0.1 mbar and the condenser is operating at -50°C or colder.

  • Validation: Allow the sample to freeze-dry for 24–48 hours. The process is complete when the sample forms a highly porous, fluffy white cake that exhibits no localized melting.

Part 4: Workflow Visualization

DryingWorkflow Start Assess Sample State: (3-Aminopropyl)diethylamine HCl State1 Aqueous Solution (>20% Water) Start->State1 State2 Gummy / Syrup (5-20% Water) Start->State2 State3 Clumpy Solid (1-5% Water) Start->State3 Action1 Lyophilization (Freeze-Drying) State1->Action1 Action2 Azeotropic Distillation (with Toluene) State2->Action2 Action3 Vacuum Desiccation (with P2O5) State3->Action3 Storage Store under Argon/N2 in sealed vial Action1->Storage Warning Avoid Direct Heat >80°C (Prevents Decomposition) Action2->Warning Action2->Storage Action3->Storage

Decision tree for selecting the appropriate moisture removal technique based on sample physical state.

References

  • Source: National Institutes of Health (NIH)
  • Title: Preformulation (Deliquescence and Moisture Uptake)
  • Source: National Institutes of Health (NIH)
Troubleshooting

Technical Support Center: Purification of (3-Aminopropyl)diethylamine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (3-Aminopropyl)diethylamine HCl (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (3-Aminopropyl)diethylamine HCl (also known as N,N-diethyl-1,3-propanediamine hydrochloride, free base CAS: 104-78-9)[1][2].

Because this compound is a highly polar, low-molecular-weight diamine salt, it exhibits extreme water solubility and pronounced hygroscopicity. Standard single-solvent recrystallization methods frequently fail, resulting in "oiling out" (liquid-liquid phase separation) or the formation of sticky, amorphous pastes. This guide establishes a self-validating, dual-solvent protocol grounded in thermodynamic principles to ensure high-purity crystalline yields.

The Causality of Solvent Selection

Amine hydrochlorides possess high lattice energies but are easily solvated by protic solvents due to strong hydrogen bonding with the chloride anion. If you use a highly polar solvent alone (like methanol or water), the solubility curve is too flat, resulting in poor recovery. If you use a non-polar solvent, the salt will not dissolve.

The Solution: A Binary Solvent System (Isopropanol / Ethyl Acetate) The industry gold standard for amine hydrochloride purification is the Isopropanol (IPA) and Ethyl Acetate (EtOAc) system[3][4].

  • Primary Solvent (IPA): Acts as the hydrogen-bond donor. It disrupts the ionic lattice and fully solvates the compound at reflux temperatures[5].

  • Anti-Solvent (EtOAc): Acts as the aprotic modifier. It lacks hydrogen-bond donors, which lowers the overall dielectric constant of the mixture. When added to the hot IPA solution, it forces the system closer to saturation. Upon cooling, the dramatic drop in solubility forces the selective nucleation of the target salt while leaving organic impurities in the mother liquor[6][7].

Quantitative Solvent Profiling

To understand the thermodynamic driving forces, compare the physicochemical properties of the recommended solvents:

SolventRole in RecrystallizationBoiling Point (°C)Dielectric Constant (ε)Solvation Mechanism
Isopropanol (IPA) Primary Solvent82.618.3H-bond donor; solvates Cl⁻ ions.
Ethyl Acetate (EtOAc) Anti-Solvent77.16.0Aprotic modifier; reduces solubility.
Ethanol (EtOH) Alternative Primary78.324.3Strong H-bond donor; use if IPA fails.
Diethyl Ether (Et₂O) Alternative Anti34.64.3Highly non-polar; induces rapid precipitation.

Standard Operating Procedure: Dual-Solvent Recrystallization

This protocol is designed as a self-validating system. If the compound oils out or fails to crystallize, the thermodynamic balance of the IPA/EtOAc ratio has been breached, and you must adjust the dielectric constant accordingly.

Step 1: Primary Solvation

  • Place the crude (3-Aminopropyl)diethylamine HCl in a dry, round-bottom flask equipped with a reflux condenser.

  • Add a minimal volume of boiling Isopropanol (IPA) dropwise while stirring until the solid just dissolves. Do not over-dilute.

Step 2: Anti-Solvent Titration

  • Maintain the solution at a gentle reflux.

  • Slowly add hot Ethyl Acetate (EtOAc) dropwise. Continue addition until the solution becomes slightly turbid (the "cloud point"). This indicates the solution is saturated at the boiling point.

  • Critical Step: Add 1 to 2 drops of hot IPA until the solution becomes perfectly clear again. Causality: This ensures that nucleation happens slowly during the cooling phase rather than prematurely during solvent addition, which prevents the trapping of impurities inside rapidly forming amorphous solids.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature.

  • Once crystals have formed at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize yield.

Step 4: Isolation under Anhydrous Conditions

  • Set up a vacuum filtration apparatus.

  • Filter the crystals rapidly. Wash the filter cake with ice-cold, anhydrous EtOAc.

  • Critical Step: Break the vacuum immediately after the solvent is pulled through. Do not pull ambient air through the filter cake for extended periods, as the hygroscopic salt will absorb atmospheric moisture and melt.

  • Transfer immediately to a vacuum desiccator containing P₂O₅ or indicating silica gel.

Process Workflow & Troubleshooting Logic

RecrystallizationWorkflow Start Crude (3-Aminopropyl)diethylamine HCl Dissolve Dissolve in Minimal Hot Isopropanol (IPA) Start->Dissolve AddAnti Add Hot Ethyl Acetate (EtOAc) Dropwise Dissolve->AddAnti Cloudy Cloud Point Reached? AddAnti->Cloudy Cloudy->AddAnti No Cooling Cool Slowly to Room Temp, then 4°C Cloudy->Cooling Yes Oiling Oiling Out Occurs? Cooling->Oiling Reheat Reheat & Add Few Drops of IPA Oiling->Reheat Yes Filter Vacuum Filtration & Wash with Cold EtOAc Oiling->Filter No Reheat->Cooling Pure Pure Crystalline Product Filter->Pure

Workflow for the dual-solvent recrystallization of amine hydrochlorides.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a biphasic liquid syrup) instead of forming crystals. Why did this happen and how do I fix it? A: Oiling out occurs when the melting point of the crude solute-solvent mixture is lower than the temperature at which the solute separates from the solution. In the IPA/EtOAc system, this usually means the dielectric constant was lowered too aggressively (i.e., too much EtOAc was added too quickly).

  • The Fix: Reheat the mixture to reflux until it forms a single homogeneous phase. Add a few drops of IPA to slightly increase the solubility, then cool the flask much slower (e.g., insulate the flask with glass wool or place it in a warm water bath that cools to room temperature naturally).

Q: The crystals looked beautiful in the flask, but turned into a sticky, wet paste when I transferred them to the Büchner funnel. What went wrong? A: (3-Aminopropyl)diethylamine HCl is highly hygroscopic. When you apply a vacuum, the rapid evaporation of the residual solvent cools the funnel, causing moisture from the ambient laboratory air to condense directly onto your product. The water instantly dissolves the salt.

  • The Fix: Minimize the time the crystals are exposed to flowing air. Break the vacuum the moment the mother liquor is pulled through. Wash with ice-cold, anhydrous EtOAc, and immediately transfer the damp solid to a vacuum desiccator. Alternatively, perform the filtration under a blanket of dry nitrogen.

Q: After cooling to 4°C, my yield is extremely low (<30%). How can I recover the rest of my product? A: The system contains too much primary solvent (IPA), keeping the salt dissolved even at low temperatures.

  • The Fix: Transfer the mother liquor to a rotary evaporator and remove approximately 50% of the solvent volume under reduced pressure. Reheat the concentrated solution to reflux, add a small amount of hot EtOAc until the cloud point is reached, and repeat the cooling process to harvest a second crop of crystals.

References

  • Benzhydryl beta haloalkyl amines (US2490835A). Google Patents.
  • Preparation method of (R)-tetrahydrofuran-3-amine (CN105218490B). Google Patents.
  • Crystallization Method for Benzphetamine (US 2010/0113831 A1). Googleapis. Available at:[Link]

  • Chloride Salts[Organic-Inorganic Perovskite Precursors]. Starshinechemical. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oiling Out in Amine Salt Synthesis

Ticket ID: #LLPS-001 Subject: Resolution of Liquid-Liquid Phase Separation (Oiling Out) During Amine Salt Crystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary "O...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #LLPS-001 Subject: Resolution of Liquid-Liquid Phase Separation (Oiling Out) During Amine Salt Crystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

"Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when a homogenous solution separates into a solute-rich oil phase and a solute-poor supernatant before crystallization can occur.[1][2][3][4][5][6][7] In amine salt synthesis, this is often driven by high supersaturation pushing the system across the "Oiling Out Boundary" (Binodal curve) before it crosses the Nucleation boundary.

This guide provides a diagnostic framework, thermodynamic explanation, and immediate recovery protocols to convert oiled phases into crystalline solids.

Module 1: The Diagnostic Phase (Root Cause Analysis)

Q1: Why is my amine salt forming an oil instead of crystals?

A: You are likely operating in a region of the phase diagram where the Oiling Out Boundary is crossed before the Solubility Curve (or stable nucleation point).

Amine salts are particularly prone to this because:

  • Low Melting Points: Many amine salts have melting points <100°C. If the crystallization temperature (

    
    ) is near the melting point of the solvated salt, the free energy difference between the "liquid oil" and "solid crystal" is small.
    
  • Strong Solvation: Amine salts often form strong hydrogen bonds with polar solvents (e.g., alcohols), creating "clusters" that prefer a disordered liquid state over an ordered lattice.

  • Impurities: Byproducts can act as surfactants, stabilizing the oil-solvent interface and increasing the energy barrier for nucleation.

Visualization: The Thermodynamics of Oiling Out

The diagram below illustrates the "Danger Zone" where oiling occurs. Your goal is to stay in the Metastable Zone without crossing the Oiling Boundary .

PhaseDiagram HighTemp High Temperature (Homogenous Solution) Cooling Cooling Process HighTemp->Cooling SolubilityCurve Solubility Curve (Thermodynamic Limit) Cooling->SolubilityCurve Crosses Saturation MSZW Metastable Zone Width (Ideal for Seeding) SolubilityCurve->MSZW OilingBoundary Oiling Out Boundary (LLPS Limit) MSZW->OilingBoundary Supersaturation Too High CrystalPhase Crystalline State (Ordered Lattice) MSZW->CrystalPhase Controlled Nucleation (Seeding) OilPhase Oiled State (Amorphous/Liquid) OilingBoundary->OilPhase Phase Separation OilPhase->CrystalPhase Difficult Transition (Requires Re-heating)

Figure 1: Phase diagram illustrating the relationship between the Solubility Curve and the Oiling Out Boundary. Oiling occurs when supersaturation is generated too fast, bypassing nucleation.

Module 2: Solvent & Counter-ion Engineering

Q2: How does solvent choice impact oiling?

A: The dielectric constant (


) and hydrogen-bonding capability of the solvent are critical.
  • Problem: If the solvent is too polar, it solvates the ions too strongly, preventing them from pairing into a lattice.

  • Problem: If the solvent is too non-polar, the salt is insoluble and oils out immediately upon formation.

Recommendation: Use a "Goldilocks" solvent system or an anti-solvent approach with controlled addition.

Table 1: Solvent Selection Guide for Amine Salts
Solvent ClassExamplesDielectric Const.[8][9] (

)
Risk ProfileRecommendation
High Polarity Water, DMSO> 40High Solubility Good for dissolving, but hard to crystallize. Use as the primary solvent in small amounts.
Medium Polarity Methanol, Ethanol24 - 33Moderate Risk Common for amine salts. If oiling occurs, switch to Isopropanol (IPA).
Lower Polarity IPA, Acetone, MEK18 - 21Ideal Zone Often the best balance. Promotes ion pairing without immediate crash-out.
Non-Polar Toluene, Heptane< 2.5Oiling Risk Use only as an anti-solvent. Rapid addition causes immediate oiling.

Module 3: Recovery Protocol (The "De-Oiling" Workflow)

Q3: My reaction has already oiled out. How do I fix it?

DO NOT simply cool it further. Cooling an oil increases its viscosity, turning it into a glass that will never crystallize.

Protocol: Temperature Cycling with Seeding

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogenous (Clear Point).

  • Locate Cloud Point: Cool slowly (0.5°C/min) until the very first sign of turbidity (Cloud Point) appears.

  • Heat Slightly: Raise the temperature by 2-5°C above this cloud point to return to the clear metastable zone.

  • Seed Addition: Add 0.5 - 1.0 wt% of high-quality seed crystals.

    • Note: If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds to induce primary nucleation.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to grow.[4][10][11] The solution should turn from clear to an opaque suspension (not an oil).

  • Slow Cooling: Once a crystal bed is established, cool slowly to the final isolation temperature.

Visualization: Decision Tree for Recovery

RecoveryWorkflow Start Batch Oiled Out Heat Heat to Clear Point (Re-dissolve) Start->Heat CheckSolvent Is Solvent Ratio Correct? Heat->CheckSolvent AdjustSolvent Add More Polar Solvent (Increase Solubility) CheckSolvent->AdjustSolvent No (Too insoluble) CoolToCloud Cool to Cloud Point CheckSolvent->CoolToCloud Yes AdjustSolvent->CoolToCloud HeatBack Heat +2°C (Metastable Zone) CoolToCloud->HeatBack Seed Add Seeds (0.5 wt%) HeatBack->Seed Hold Hold 1-2 Hours (Crystal Growth) Seed->Hold CoolFinal Slow Cool to Isolation Hold->CoolFinal

Figure 2: Step-by-step workflow for recovering a batch that has undergone Liquid-Liquid Phase Separation.

Module 4: Advanced Troubleshooting FAQs

Q4: I am using an anti-solvent (e.g., adding MTBE to Ethanol), and it oils out immediately. Why?

A: You are generating supersaturation too locally and too fast. When a drop of anti-solvent hits the solution, the local concentration at that interface spikes massively, crossing the Oiling Boundary instantly.

  • Fix: Switch to Reverse Addition . Add the solution dropwise into the anti-solvent. This keeps the solute concentration low relative to the anti-solvent, favoring precipitation over oiling.

  • Fix: Dilute the anti-solvent. Instead of pure MTBE, use a 50:50 mix of MTBE/Ethanol for the first 50% of the addition.

Q5: Can sonication help?

A: Yes. Ultrasound (sonocrystallization) is highly effective for amine salts.

  • Mechanism: Cavitation bubbles collapse, creating local high-pressure/temperature zones that disrupt the oil-solvent interface and provide the energy to overcome the nucleation barrier.

  • Usage: Apply a sonication probe (20kHz) in pulses (5s on, 5s off) when the mixture enters the metastable zone.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting.

  • Veverka, M., et al. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Chemical Engineering Science.

  • Beckmann, W.Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Standard Text on MSZW and Seeding).
  • American Chemical Society (ACS). Crystal Growth & Design: Strategies for Controlling Liquid-Liquid Phase Separation.

Disclaimer: This guide is intended for research and development purposes. Always consult Safety Data Sheets (SDS) and perform risk assessments before scaling up crystallization processes.

Sources

Troubleshooting

Removing unreacted (3-Aminopropyl)diethylamine from reaction mixtures

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the removal of unreacted highly polar, bifunctional aliphatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the removal of unreacted highly polar, bifunctional aliphatic amines from reaction mixtures. Specifically, (3-Aminopropyl)diethylamine (also known as N,N-diethyl-1,3-propanediamine or DEPDA) is notorious for complicating product isolation. Its dual functionality—a primary amine and a tertiary amine—causes severe streaking on silica gel, making standard column chromatography highly inefficient.

In this guide, we bypass rigid, generalized templates and dive directly into the physicochemical causality of DEPDA. By understanding the molecule's fundamental properties, we can engineer self-validating purification protocols that guarantee high-purity product recovery.

Physicochemical Profile of (3-Aminopropyl)diethylamine

To design a rational purification strategy, we must first analyze the physical and chemical parameters of the impurity.

PropertyValueScientific Implication for Purification
Chemical Formula C₇H₁₈N₂Aliphatic diamine; highly polar.
Molecular Weight 130.23 g/mol [1]Low molecular weight; potentially volatile under high vacuum.
Boiling Point 168 - 171 °C (at 760 mmHg)[1]Too high for simple rotary evaporation at atmospheric pressure; requires deep vacuum stripping.
Vapor Pressure 2.2 mbar @ 20.0 °C[1]Sufficiently volatile for Kugelrohr distillation.
Water Solubility Miscible[2]Highly soluble in aqueous media, making liquid-liquid extraction highly viable.
Functional Groups Primary & Tertiary AmineCan be covalently scavenged (primary) or protonated (both) for phase-switching.

Workflow Decision Matrix

Choosing the right purification method depends entirely on the chemical stability and volatility of your target product. Use the logical workflow below to determine your optimal path.

G Start Unreacted DEPDA in Mixture AcidSens Is your target product acid-sensitive? Start->AcidSens Volatile Is your target product highly volatile? AcidSens->Volatile Yes LLE Aqueous Acidic Extraction (LLE) AcidSens->LLE No Scavenger Polymer-Bound Scavenger Resin Volatile->Scavenger No Distill Vacuum Distillation / Kugelrohr Volatile->Distill Yes

Workflow decision tree for selecting the optimal DEPDA removal strategy.

Troubleshooting FAQs & Validated Protocols

FAQ 1: How do I remove DEPDA without using chromatography?

The Causality: DEPDA contains two basic nitrogen atoms. By treating the organic mixture with a mild aqueous acid, both the primary and tertiary amines become protonated. This converts the neutral, organic-soluble molecule into a dicationic salt. The partition coefficient of this salt shifts dramatically toward the aqueous phase, allowing you to simply wash the impurity away while your neutral product remains in the organic layer.

Protocol 1: Aqueous Acidic Liquid-Liquid Extraction (LLE)

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Add an equal volume of 10% aqueous Citric Acid or 1M HCl. Expert Insight: Use citric acid if your target molecule contains sensitive amides or esters, as it buffers around pH 3-4, preventing unwanted hydrolysis while remaining strong enough to protonate the amine.

  • Phase Separation: Vigorously mix the biphasic system for 2 minutes, then allow the layers to separate. Extract the organic layer.

  • Self-Validation Step: Check the pH of the separated aqueous layer using pH paper. If the pH is > 5, the unreacted DEPDA has neutralized your acid. This means the amine is not fully protonated. You must repeat the acidic wash until the aqueous layer remains strictly acidic (pH < 3).

  • Final Wash: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

FAQ 2: My target product is highly acid-sensitive and water-soluble. LLE is destroying my yield. What now?

The Causality: When traditional phase-switching fails, we rely on covalent scavenging. Scavenger resins, such as polymer-bound benzaldehyde, exploit the nucleophilicity of DEPDA's primary amine[3]. The resin contains aldehyde functional groups anchored to an insoluble macroscopic polystyrene matrix. The primary amine of DEPDA reacts with the aldehyde to form a stable imine[4]. Because the aldehyde is locked onto the solid support, the DEPDA is physically pulled out of the solution phase[5].

Mechanism DEPDA DEPDA (Primary Amine) Reaction Imine Formation (Covalent Bond) DEPDA->Reaction Resin PS-Benzaldehyde Resin Resin->Reaction Filtration Filtration Reaction->Filtration Waste Resin-Bound Impurity (Discard) Filtration->Waste Product Pure Product in Filtrate Filtration->Product

Mechanistic pathway of primary amine scavenging using polymer-bound benzaldehyde.

Protocol 2: Polymer-Supported Scavenging

  • Preparation: Dissolve the crude reaction mixture in a compatible solvent (e.g., THF, DMF, or Dichloromethane).

  • Resin Addition: Add 2 to 4 equivalents of Polymer-Bound Benzaldehyde resin (relative to the calculated excess of DEPDA)[5].

  • Agitation: Gently shake or stir the suspension at room temperature for 2 to 15 hours[6]. Expert Insight: Avoid magnetic stir bars running at high RPMs, as they can mechanically grind the polystyrene beads into a fine paste that clogs filters.

  • Self-Validation Step: Spot the supernatant on a TLC plate and stain with Ninhydrin. A primary amine like DEPDA will immediately stain a deep purple/pink. Continue agitation until the supernatant shows absolutely no color change with Ninhydrin, confirming complete covalent capture.

  • Isolation: Filter the mixture through a sintered glass funnel (or a cotton plug) to remove the resin[3]. Wash the resin cake twice with the reaction solvent.

  • Concentration: Evaporate the combined filtrates to yield the pure product.

FAQ 3: Can I just evaporate the unreacted DEPDA?

The Causality: DEPDA has a boiling point of 168 - 171 °C at atmospheric pressure[1], which is too high for a standard rotary evaporator (typically operating at ~10-20 mbar). However, its vapor pressure is 2.2 mbar at 20 °C[1]. By applying a high vacuum (e.g., < 0.1 mbar) and moderate heat, the boiling point is artificially depressed, allowing the amine to transition to the gas phase without thermally degrading your heavier product.

Protocol 3: High-Vacuum Stripping / Kugelrohr Distillation

  • Setup: Transfer the crude mixture to a round-bottom flask. Ensure the flask is no more than one-third full to prevent bumping.

  • Initial Concentration: Remove all volatile reaction solvents (like DCM or Methanol) on a standard rotary evaporator.

  • Deep Vacuum Application: Connect the flask to a high-vacuum manifold or a Kugelrohr apparatus (equipped with a cold trap). Gradually lower the pressure to < 0.5 mbar.

  • Heating: Slowly increase the temperature of the heating mantle or oven to 60 - 80 °C.

  • Self-Validation Step: Monitor the digital vacuum gauge. As the DEPDA begins to vaporize, the pressure will temporarily spike. Maintain the temperature until the pressure drops back down to its baseline minimum (< 0.1 mbar). This pressure stabilization is the physical validation that all volatile amine has been successfully stripped from the non-volatile product matrix.

References[2] N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem, nih.gov, https://pubchem.ncbi.nlm.nih.gov[1] SAFETY DATA SHEET - Thermo Fisher Scientific, thermofisher.com, https://www.thermofisher.com[5] How to remove unreacted 2-aminopyridine from product - Benchchem, benchchem.com, https://www.benchchem.com[3] Scavenger assisted combinatorial process for preparing libaries of secondary amine compounds, googleapis.com, https://patents.google.com[6] Solution-Phase Parallel Synthesis of a 1,2,7-Trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol Library Scaffold, acs.org, https://pubs.acs.org[4] Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate, researchgate.net, https://www.researchgate.net

Sources

Optimization

Drying protocols for sticky amine hydrochloride salts

Technical Support Center: Solid State Chemistry & Purification Division Subject: Advanced Drying & Handling Protocols for Hygroscopic Amine Hydrochloride Salts Ticket ID: #AMINE-HCl-DRY-001 User Guide Overview Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solid State Chemistry & Purification Division Subject: Advanced Drying & Handling Protocols for Hygroscopic Amine Hydrochloride Salts Ticket ID: #AMINE-HCl-DRY-001

User Guide Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that few things are as frustrating as an amine hydrochloride salt that refuses to crystallize, remaining a stubborn "gum" or "oil" at the bottom of your flask.

This guide is not a generic textbook summary. It is a troubleshooting system designed to address the specific physicochemical causes of "stickiness"—usually a combination of excess hydrohalic acid , solvation impurities , and hygroscopicity .

Part 1: The Diagnosis (Why is it sticky?)

Before attempting to dry the sample, you must diagnose why it is an oil. Drying an impure oil often results in a hard, glassy rock, not a free-flowing powder.

The Triad of Stickiness:

  • Excess HCl: Amine salts are often prepared with excess HCl.[1] Free HCl is hygroscopic and lowers the glass transition temperature (

    
    ) of the salt, preventing crystallization.
    
  • Trapped Solvent: The crystal lattice cannot form because solvent molecules are wedged between the ions.

  • Amorphous State: The material is kinetically trapped in a disordered state. It needs energy (sonication/heat) and a template (seed/trituration) to align into a crystal lattice.

Part 2: Immediate Triage – From Oil to Solid

Do not put a gummy oil directly into a high-vacuum oven. It will likely "bump" (boil violently) or form a hard glass that traps solvent permanently. You must first induce a phase change.

Protocol A: The "Crush and Wash" (Trituration)

Target: Removal of lipophilic impurities and excess acid to induce nucleation.

Reagents:

  • Solvent A (Good solvent): Methanol or Ethanol (minimal amount).

  • Solvent B (Anti-solvent): Diethyl Ether (preferred) or Hexanes/Heptane.[2]

Step-by-Step:

  • Dissolution (Optional): If the gum is thick, dissolve it in the minimum volume of Solvent A.

  • Precipitation: Add Solvent B slowly with vigorous stirring until the solution turns cloudy.

  • The Physical Trigger: If it oils out again, take a glass rod and scratch the side of the flask vigorously at the interface of the oil and solvent.

    • Scientist's Note: This mechanical action creates microscopic fissures in the glass, providing nucleation sites for the crystal lattice to form.

  • Sonication: Place the flask in an ultrasonic bath for 10–20 minutes. The cavitation energy often forces the lattice to snap into place.

  • Decanting: Once a solid forms, let it settle. Decant the supernatant (which contains the impurities). Repeat the wash with Solvent B 2–3 times.

Visual Workflow: The Crystallization Decision Tree

CrystallizationLogic Start Start: Sticky Amine HCl Salt IsItPure Is the salt chemically pure (by NMR/LCMS)? Start->IsItPure Impure Purify first (Acid/Base Extraction) IsItPure->Impure No Pure Proceed to Physical Treatment IsItPure->Pure Yes SolventChoice Choose Anti-Solvent: Diethyl Ether (Polar impurities) Hexanes (Non-polar impurities) Pure->SolventChoice Triturate Trituration: Add Anti-solvent + Scratch Glass SolventChoice->Triturate Result Did it solidify? Triturate->Result Yes Filter & Vacuum Dry Result->Yes Yes No Sonication (20 mins) Result->No No StillNo Azeotropic Drying (See Protocol B) Result->StillNo Persistent Oil No->Result

Figure 1: Decision logic for handling sticky amine salts. Note the loop for sonication, which is often the critical step for breaking the amorphous state.

Part 3: Deep Drying – Removing Water & Excess Acid

If the salt remains hygroscopic or sticky due to water retention, simple oven drying is insufficient. You must use chemical thermodynamics to remove the water.

Protocol B: Azeotropic Distillation

Target: Irreversible removal of water and excess HCl.

Mechanism: Water forms a lower-boiling azeotrope with toluene (85°C) or benzene (69°C). As you distill the solvent, the water is "carried" out, forcing the equilibrium toward the anhydrous solid.

Step-by-Step:

  • Setup: Place the sticky salt in a round-bottom flask.

  • Solvent Addition: Add anhydrous Toluene (10–20 mL per gram of salt).

    • Why Toluene? It forms a highly efficient azeotrope with water and is less toxic than benzene.

  • Evaporation: Use a rotary evaporator (Rotovap).

    • Bath Temp: 45–50°C.

    • Vacuum:[3][4][5] Moderate (do not bump).

  • Repetition: Evaporate to dryness. The residue may look foamy. Repeat this process 3 times.

    • Scientist's Insight: The first pass removes bulk water. The second and third passes pull "bound" lattice water and trace HCl.

  • Final State: You should be left with a white, often flaky solid.

Part 4: The Final Polish – Desiccation Strategy

Once you have a solid, you must dry it to constant weight. The choice of desiccant in your vacuum chamber is critical.

Protocol C: Dual-Desiccant Vacuum Drying

Critical Warning: Do not use standard silica gel. It is insufficient for hygroscopic amine salts.

Table 1: Desiccant Selection Guide

DesiccantChemical NatureTarget ImpuritySuitability for Amine HCl
Phosphorus Pentoxide (

)
Acidic AnhydrideWater (Aggressive)Excellent for neutral/acidic salts. Caution: Corrosive.
Potassium Hydroxide (KOH) Strong BaseAcid Vapors (HCl) , WaterEssential for Amine HCl salts to neutralize off-gassing acid.
Calcium Chloride (

)
Neutral SaltWaterModerate. Good for bulk drying, poor for trace drying.
Paraffin Wax HydrocarbonOrganic SolventsUseful if trapped ether/hexane is present.

The "Pistol" Setup (Vacuum Oven/Desiccator):

  • Place the amine salt in a tared vial (uncapped).

  • Place a beaker of KOH pellets inside the vacuum chamber.

    • Role: The KOH acts as a "sink" for the HCl gas that slowly desorbs from your salt. Without this, the HCl stays in the vapor phase and re-adsorbs onto your product.

  • Apply high vacuum (< 1 mbar) at 40–50°C for 12–24 hours.

  • Backfill with Nitrogen/Argon before opening. Do not let humid room air rush in.

Visual Workflow: Azeotropic & Desiccation Setup

DryingWorkflow cluster_azeotrope Step 1: Azeotropic Drying cluster_desiccator Step 2: High Vac Desiccation Input Wet/Sticky Amine HCl Toluene Add Toluene (Forms Water Azeotrope) Input->Toluene Rotovap Rotary Evaporation (Repeated 3x) Toluene->Rotovap Chamber Vacuum Chamber (<1 mbar, 40°C) Rotovap->Chamber KOH KOH Pellets (Absorbs HCl vapors) Chamber->KOH Chemical Interaction P2O5 P2O5 (Absorbs Water) Chamber->P2O5 Chemical Interaction Final Free-Flowing Anhydrous Powder Chamber->Final

Figure 2: The integrated workflow for removing bound water and acid vapors. Note the specific use of KOH to capture acid off-gassing.

Frequently Asked Questions (Troubleshooting)

Q1: My salt turned into a hard glass in the vacuum oven. How do I recover it?

  • A: This happened because the solvent evaporated too quickly from the amorphous phase. Dissolve the "glass" in a small amount of methanol, then repeat Protocol A (Trituration) . You must crash it out as a powder before putting it back in the oven.

Q2: Can I use Lyophilization (Freeze Drying)?

  • A: Yes, but with a caveat. Water alone often results in a "melt" if the salt lowers the freezing point too much. Use tert-Butanol (tBuOH) / Water (4:1) . The tBuOH has a high freezing point (25°C) and sublimes easily, helping to maintain a rigid cake structure during drying [1].

Q3: The salt smells strongly of acid even after drying.

  • A: You have trapped HCl in the crystal lattice. You must use the KOH Desiccant method (Protocol C) . If that fails, dissolve the salt in dry methanol and precipitate with anhydrous ether to wash away the free acid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Bible" of purification, detailing specific drying agents for amines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Excellent resource on salt selection and crystallization scale-up).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for azeotropic distillation and drying).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Extraction of Free Base from DEAPA Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating the free ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating the free base of DEAPA (3-Diethylaminopropylamine, CAS 104-78-9)[1] from its hydrochloride salt. DEAPA is a versatile aliphatic diamine featuring both a primary and a tertiary amine group[2]. Because of its high water miscibility[1] and dual protonation states, researchers frequently experience poor extraction yields. This guide provides a self-validating framework for optimizing your extraction parameters, grounded in fundamental acid-base causality.

Causality & Mechanistic Overview

To successfully extract DEAPA into an organic solvent, the molecule must be entirely in its uncharged, free base form. DEAPA possesses a primary amine and a tertiary diethylamino group, with the highest predicted pKa value around 10.32 to 10.5[1],[3].

According to the Henderson-Hasselbalch equation, if the pH of the aqueous solution equals the pKa, the compound is exactly 50% protonated. To achieve >99% deprotonation (the free base state), the pH must be elevated at least two full units above the highest pKa. Therefore, adjusting the pH to 12.5–13.0 is an absolute requirement for DEAPA. Failure to reach this threshold leaves a significant fraction of the molecules in a cationic state, which heavily favors the aqueous phase and decimates organic extraction yields.

Troubleshooting Guides & FAQs

Q1: I adjusted the pH to 10.5, but my extraction yield of DEAPA is less than 50%. What went wrong? A1: At pH 10.5, you are operating exactly at the pKa of DEAPA's tertiary amine group[3]. This means approximately 50% of the DEAPA molecules are still protonated (cationic) and highly water-soluble. To drive the equilibrium entirely toward the lipophilic free base, you must increase the pH to at least 12.5 using a strong base like NaOH.

Q2: I reached pH 13.0, but I am still losing product in the aqueous layer. Why? A2: DEAPA is inherently miscible in water even in its free base form due to its low molecular weight (130.23 g/mol ) and hydrogen-bonding capabilities[4],[5]. High pH alone is necessary but sometimes insufficient. You must employ a "salting-out" technique. By saturating the aqueous phase with NaCl, you increase the ionic strength of the water, which decreases the solubility of the organic DEAPA free base, forcing it into the organic extraction phase.

Q3: Does the temperature of the neutralization reaction matter? A3: Yes, critically. The neutralization of DEAPA hydrochloride with concentrated NaOH is highly exothermic. If the solution heats up, the solubility of the free base in water increases, and you risk volatilizing the solvent or the amine itself. Always perform the basification in an ice bath (0–5 °C) to maintain thermodynamic control over the phase separation.

Q4: Which organic solvent is optimal for extracting DEAPA free base? A4: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) are highly recommended. DCM is effective due to its polarizability, which solvates the amine well. If avoiding halogenated solvents, MTBE is superior to diethyl ether or ethyl acetate because it is less prone to base-catalyzed hydrolysis and offers excellent phase separation against highly alkaline aqueous layers.

Step-by-Step Experimental Protocol

Self-Validating Workflow for DEAPA Free Base Extraction

  • Preparation: Dissolve the DEAPA hydrochloride salt in a minimal volume of deionized water to keep the aqueous layer as concentrated as possible.

  • Thermal Control: Place the reaction flask in an ice-water bath and allow it to cool to 0–5 °C.

  • Basification: While stirring vigorously, add a pre-chilled concentrated NaOH solution (e.g., 5M or 10M) dropwise.

  • pH Verification: Continuously monitor the aqueous layer using a calibrated pH meter or high-range pH indicator strips. Stop adding base only when the pH stabilizes between 12.5 and 13.0 .

  • Salting Out: Add solid NaCl to the alkaline aqueous solution until no more dissolves (saturation). Stir for 10 minutes to ensure equilibrium.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 to 4 equal volumes of DCM or MTBE. (e.g., If you have 100 mL of aqueous phase, extract with 4 x 50 mL of solvent).

  • Phase Separation: Allow sufficient time for the layers to resolve. DEAPA's surfactant-like properties can cause mild emulsions; if an emulsion forms, add more NaCl or pass it through a pad of Celite.

  • Drying & Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and carefully concentrate the solvent under reduced pressure. Note: DEAPA has a boiling point of 169-171 °C[6]; avoid excessive vacuum or heat during rotary evaporation to prevent product loss.

Data Presentation

Table 1: Physicochemical Properties of DEAPA

PropertyValueCausality / Impact on Extraction
CAS Number 104-78-9[1]Definitive identifier for sourcing and safety data.
Molecular Weight 130.23 g/mol [4]Low MW contributes to high aqueous solubility.
pKa (Tertiary Amine) ~10.3 - 10.5[1],[3]Dictates the minimum pH (>12.5) required for full deprotonation.
Water Solubility Miscible[1]Necessitates the "salting-out" method (NaCl saturation) during extraction.
Boiling Point 169 - 171 °C[6]Requires careful temperature control during solvent evaporation.

Table 2: pH vs. DEAPA Protonation State & Extraction Efficiency

Aqueous pHDominant DEAPA SpeciesExpected Extraction YieldTroubleshooting Action
< 8.0 Fully Protonated (Dication)< 5%Add concentrated NaOH.
10.5 50% Protonated / 50% Free Base~ 40 - 50%Increase pH; currently at pKa equilibrium.
11.5 ~90% Free Base~ 75 - 85%Yield improving, but still suboptimal. Add more base.
12.5 - 13.0 >99% Free Base> 95% (with NaCl)Optimal range. Proceed with organic extraction.

Extraction Workflow & Logic Diagram

DEAPA_Extraction Start DEAPA Hydrochloride (Aqueous Solution) Base Add Conc. NaOH (aq) Cool in Ice Bath (0-5 °C) Start->Base Check_pH Measure Aqueous pH Base->Check_pH Low_pH pH < 11.5 Partially Protonated (Water Soluble) Check_pH->Low_pH Too Low Opt_pH pH 12.5 - 13.0 Fully Deprotonated (Free Base) Check_pH->Opt_pH Optimal Low_pH->Base Add more NaOH SaltOut Saturate with NaCl (Salting Out) Opt_pH->SaltOut Extract Liquid-Liquid Extraction (DCM or MTBE) SaltOut->Extract Separate Phase Separation Extract->Separate Org_Phase Organic Phase (DEAPA Free Base) Dry & Concentrate Separate->Org_Phase Aq_Phase Aqueous Phase (Discard) Separate->Aq_Phase

Logical workflow for optimizing pH and extracting DEAPA free base from its hydrochloride salt.

References

  • ChemBK. "3-aminopropyldiethylamine - Physico-chemical Properties". Chembk.com. URL:[Link]

  • ChemBK. "DEAPA - Physico-chemical Properties". Chembk.com. URL:[Link]

  • MDPI. "Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture". MDPI.com. URL: [Link]

  • Textile-Fabric. "Role of 3-Diethylaminopropylamine in Polyurethane Catalyst Design". Textile-fabric.com. URL: [Link]

  • PubChem. "N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011". National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Stability of (3-Aminopropyl)diethylamine Hydrochloride in Aqueous Solutions

Welcome to the Technical Support Center for (3-Aminopropyl)diethylamine hydrochloride (also known as N,N-Diethyl-1,3-propanediamine HCl). As an aliphatic diamine containing both a primary and a tertiary amine, its behavi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Aminopropyl)diethylamine hydrochloride (also known as N,N-Diethyl-1,3-propanediamine HCl). As an aliphatic diamine containing both a primary and a tertiary amine, its behavior in aqueous media is highly dependent on its protonation state.

This guide is designed for researchers and drug development professionals to troubleshoot unexpected experimental variations, understand the mechanistic causality behind degradation, and implement self-validating analytical protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Is (3-Aminopropyl)diethylamine hydrochloride chemically stable in water at room temperature? Yes. Under normal temperatures and pressures, the hydrochloride salt of this diamine exhibits excellent aqueous stability[1]. Because the molecule lacks hydrolyzable functional groups (such as esters, amides, or halides), it does not undergo spontaneous hydrolysis in water. The protonation of the amine groups in the hydrochloride salt effectively "locks" the nitrogen lone pairs, rendering them unreactive toward most nucleophilic or oxidative pathways.

Q2: My aqueous solution turned yellowish after a week on the benchtop. What is the mechanistic cause? This is a hallmark of oxidative degradation . While the fully protonated hydrochloride salt is stable, any upward drift in pH (becoming more alkaline) will deprotonate the primary and tertiary amines, converting them to their free base forms. The exposed lone pair on the free primary amine is highly susceptible to aerobic oxidation, a process often catalyzed by trace transition metals (like Fe or Cu) present in lower-grade water or glassware[2]. This oxidation typically yields imines or N-oxides, which impart a yellow/brown color to the solution. Actionable Fix: Always use LC-MS grade, metal-free water and store solutions in amber vials purged with argon.

Q3: I noticed a drop in the active concentration of the amine when the alkaline buffer solution was left open to the atmosphere. Why? If your experimental design requires a pH above the molecule's pKa (typically > 9.0 for aliphatic primary amines), the free amine will rapidly react with atmospheric carbon dioxide (


) dissolved in the water[3]. This nucleophilic addition forms carbamate salts  (

). Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbon of

. This reversible reaction reduces the effective concentration of the free amine in your assay, leading to inconsistent stoichiometric results in downstream coupling reactions.

Part 2: Stability Metrics & Quantitative Data

To assist in your experimental design, the following table summarizes the expected stability profile of (3-Aminopropyl)diethylamine in aqueous solutions under various controlled conditions.

Solution pHTemperatureAtmospheric ExposurePrimary Degradation RiskEstimated Active Recovery (Day 7)
pH 4.0 - 6.5 (Acidic)4°CSealed (Argon)None (Fully Protonated)> 99.5%
pH 4.0 - 6.5 (Acidic)25°COpen to AirMinimal> 98.0%
pH 8.5 - 10.0 (Basic)4°CSealed (Argon)Slow Oxidation~ 95.0%
pH 8.5 - 10.0 (Basic)25°COpen to AirCarbamate Formation / Oxidation< 85.0%
pH > 10.0 + Trace Metals40°COpen to AirRapid Aerobic Oxidation< 60.0%

Part 3: Experimental Workflow & Logical Relationships

The following diagram illustrates the logical workflow for diagnosing and preventing degradation of (3-Aminopropyl)diethylamine in aqueous systems.

G Start Aqueous Solution of (3-Aminopropyl)diethylamine HCl pH Check Solution pH Start->pH Acidic pH < 7.0 Amine Fully Protonated pH->Acidic Acidic Buffer Basic pH > 8.5 Free Base Present pH->Basic Alkaline Buffer Stable Stable No Hydrolysis/Oxidation Acidic->Stable CO2 Reaction with CO2 (Carbamate Formation) Basic->CO2 Air Exposure Ox Aerobic Oxidation (Color Change) Basic->Ox Trace Metals / O2

Troubleshooting workflow for (3-Aminopropyl)diethylamine aqueous stability.

Part 4: Self-Validating Protocol for Stability Assessment

To accurately track the degradation of this compound, researchers must use a stability-indicating assay. The following LC-MS protocol is designed as a self-validating system: it includes a forced degradation step to prove that the analytical method can successfully resolve the parent molecule from its degradants.

Step-by-Step Methodology: LC-MS Stability-Indicating Assay

Step 1: Preparation of the Baseline Standard

  • Dissolve 10 mg of (3-Aminopropyl)diethylamine hydrochloride in 10 mL of LC-MS grade water (1 mg/mL stock).

  • Adjust the pH to 5.0 using dilute

    
     to ensure complete protonation.
    
  • Aliquot 1 mL into an amber autosampler vial, purge with argon, and seal. This is your 100% Reference Control .

Step 2: Generation of the Positive Control (Forced Degradation) Purpose: To validate that your LC-MS method can detect oxidation and carbamate adducts.

  • Take a 1 mL aliquot of the stock solution and adjust the pH to 10.0 using

    
    .
    
  • Oxidation Spike: Add 10 µL of 3%

    
     and 1 µL of 0.1 M 
    
    
    
    to the vial.
  • CO2 Exposure: Bubble human breath or synthetic

    
     through the solution for 30 seconds.
    
  • Incubate at 40°C for 4 hours.

Step 3: Chromatographic Separation (HILIC Mode) Note: Because this is a highly polar aliphatic amine, standard C18 reverse-phase columns will result in poor retention and peak tailing.

  • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins.

Step 4: System Validation & Data Acquisition

  • Inject the Positive Control first. You must observe the parent mass (

    
     m/z) alongside distinct new peaks corresponding to N-oxides (
    
    
    
    m/z) and carbamates (
    
    
    m/z).
  • If the degradant peaks co-elute with the parent peak, adjust the gradient slope before proceeding.

  • Once validated, inject your experimental samples. Quantify stability by calculating the Area Under the Curve (AUC) of the parent peak relative to the Reference Control.

References

  • Aerobic oxidation catalysis with stable radicals - Chemical Communications. rsc.org. Available at:[Link]

Sources

Troubleshooting

Azeotropic removal of water from diethylaminopropylamine hydrochloride

Topic: Azeotropic Removal of Water from Diethylaminopropylamine (DEAPA) Hydrochloride Document ID: TSC-2025-004 Classification: Advanced Synthesis & Purification Audience: Process Chemists, R&D Scientists, Chemical Engin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Azeotropic Removal of Water from Diethylaminopropylamine (DEAPA) Hydrochloride Document ID: TSC-2025-004 Classification: Advanced Synthesis & Purification Audience: Process Chemists, R&D Scientists, Chemical Engineers[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the critical challenge of drying 3-Diethylaminopropylamine Hydrochloride (DEAPA·HCl) .

While the free base (DEAPA) is a liquid soluble in organic solvents, its hydrochloride salt is a hygroscopic ionic solid. The presence of water in DEAPA[1][2][3][4]·HCl is detrimental to downstream applications, particularly in anhydrous alkylation or amidation reactions where water acts as a competing nucleophile or hydrolytic agent.

The Core Challenge: Direct heating to remove water is risky due to potential thermal degradation and hydrolysis. Azeotropic distillation offers a thermodynamic "loophole," allowing water removal at temperatures significantly below its boiling point (100°C) without subjecting the heat-sensitive amine salt to extreme thermal stress.

Module 1: Thermodynamics & Solvent Selection

Why Azeotropic Distillation?

Simple vacuum drying is often inefficient for DEAPA·HCl because the water is frequently bound within the crystal lattice or held tightly via hydrogen bonding to the ammonium center. Azeotropic distillation uses an "entrainer" solvent to codistill with water, effectively "pumping" water out of the system.

Solvent Selection Matrix

For DEAPA·HCl, the entrainer must be immiscible with water (to allow phase separation) and chemically inert to the amine salt.

SolventBoiling Point (Pure)Azeotrope BP (w/ H₂O)Water % in AzeotropeSuitability RatingTechnical Notes
Toluene 110.6°C84.1°C 20.2%High (Standard) Best balance of efficiency and thermal safety. Forms a heterogeneous azeotrope.
Cyclohexane 80.7°C69.5°C8.4%MediumGood for extremely heat-sensitive batches, but slower water removal due to low water carrying capacity.
Xylene ~140°C~94.5°C~40%LowHigher boiling point increases risk of product discoloration/degradation. Harder to remove residual solvent.
Ethanol 78.3°C78.2°C4.4%Invalid Forms a homogeneous azeotrope (no phase separation). Cannot be used with a Dean-Stark trap.

Expert Insight: DEAPA·HCl is ionic and likely insoluble in Toluene. Therefore, this process is a Heterogeneous Azeotropic Distillation (drying a slurry). Efficient agitation is non-negotiable to prevent the salt from forming a "cement" layer on the reactor bottom.

Module 2: Experimental Protocol

The "Slurry-Dry" Workflow

This protocol assumes a standard laboratory scale (e.g., 100g to 1kg).

Equipment Required:

  • Reactor/Flask (Glass-lined or Borosilicate).

  • Mechanical Overhead Stirrer (Teflon/PTFE impeller). Magnetic stirring is insufficient for slurries.

  • Dean-Stark Trap (with stopcock).

  • Reflux Condenser.[5]

  • Nitrogen/Argon inlet (Bubbler).

Step-by-Step Procedure
  • System Inertization: Purge the reactor with Nitrogen. Amine salts can discolor (yellowing) in the presence of hot oxygen.

  • Charging: Load the wet DEAPA·HCl into the reactor.

  • Solvent Addition: Add Toluene.

    • Ratio: Recommended 5-10 mL Toluene per gram of salt . A dilute slurry prevents encrustation.

  • Reflux Initiation: Heat the jacket/bath to ~120-130°C to achieve a vigorous reflux (internal temp will be ~84-85°C initially).

  • Phase Separation (The Dean-Stark Loop):

    • Vapors (Toluene + Water) rise and condense.

    • Condensate falls into the trap.

    • Water (d=1.00 g/mL) sinks to the bottom.

    • Toluene (d=0.87 g/mL) overflows back into the reactor.

  • Endpoint Determination: Continue reflux until water accumulation in the trap ceases completely for 60 minutes. The internal temperature will slowly rise toward 110°C as water is depleted.

  • Isolation:

    • Cool the slurry to room temperature.

    • Filter the solid DEAPA·HCl under Nitrogen.

    • Wash with dry Toluene or Hexane.

    • Vacuum dry (40°C) to remove residual solvent.

Process Logic Visualization

DeanStarkLogic Start Start: Wet DEAPA·HCl + Toluene Reflux Heat to Reflux (Vapor Generation) Start->Reflux Condenser Condenser (Vapor -> Liquid) Reflux->Condenser Azeotrope Vapor (85°C) Separator Phase Separator (Dean-Stark) Condenser->Separator Condensate Check Is Water Layer Increasing? Separator->Check Return Toluene Returns to Reactor Check->Return Yes (Water Removed) Finish Cool, Filter & Vacuum Dry Check->Finish No (Constant Volume) Return->Reflux Recycle Solvent

Caption: Figure 1. Cyclic workflow of the Dean-Stark azeotropic drying process.

Module 3: Troubleshooting & FAQs

Q1: The distillate is cloudy, but no distinct water layer is forming. Why?

Diagnosis: You have formed an emulsion . This is common with amine salts, which can act as weak surfactants. Fix:

  • Cool down the trap slightly (wrap with a cold towel). Phase separation is better at lower temperatures.

  • Agitate the trap: Use a glass rod to gently stir the interface in the trap.

  • Add Brine: A tiny drop of saturated NaCl solution added directly to the trap can increase the ionic strength of the water layer and force separation (Salting Out).

Q2: The salt is turning yellow/brown during reflux.

Diagnosis: Oxidative degradation . Fix:

  • Ensure a positive pressure of Nitrogen is maintained throughout the reflux.

  • Check your oil bath temperature. Do not exceed 135°C on the external heat source. High wall temperatures can char the solid stuck to the glass.

Q3: The salt has formed a hard "cake" or "rock" at the bottom of the flask.

Diagnosis: Insufficient Agitation or "Oiling Out." Fix:

  • Prevention: Use an overhead stirrer with a pitch-blade impeller, not a magnetic stir bar.

  • Recovery: Stop heating. Break up the solid mechanically. Add more Toluene to dilute the slurry. Resume heating slowly.

Q4: Can I use this method if my DEAPA·HCl is dissolved in water (an aqueous solution)?

Answer: Yes, but be careful.

  • If you start with a solution (e.g., 50% water), the initial reflux will be vigorous. The salt will precipitate out as the water is removed.

  • Risk: As the salt crashes out, it may encapsulate water pockets.

  • Modification: Use a high-shear stirrer to keep the particle size small as it precipitates, ensuring trapped water can diffuse out.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Cloudy Cloudy Distillate/No Layer Type->Cloudy Emulsion Yellow Product Discoloration Type->Yellow Oxidation Clump Solids Clumping Type->Clump Rheology Fix1 Action: Cool Trap / Add NaCl Cloudy->Fix1 Fix2 Action: Check N2 Purge / Lower Temp Yellow->Fix2 Fix3 Action: Increase Stirring / Add Solvent Clump->Fix3

Caption: Figure 2. Quick-response decision tree for common process deviations.

Module 4: Quality Control & Validation

Once the process is complete, you must validate the dryness. "Looking dry" is not analytical data.

Karl Fischer (KF) Titration Strategy

Warning: Amine salts can interfere with standard KF reagents by buffering the pH outside the optimal range (5-7) or by slow dissolution.

  • Method: Volumetric or Coulometric KF.[6][7]

  • Solvent System: Use a Buffered Methanol solution (often sold as "Buffered Solvent for Acids/Bases").

    • Why? Although DEAPA·HCl is a salt, it is acidic in nature.[8] If the pH of the KF cell drops below 5, the reaction rate slows drastically, leading to drifting endpoints and false high results.

  • Target: < 0.5% w/w Water (Standard specification for anhydrous intermediates).

Residual Solvent Check

Since Toluene is a Class 2 solvent (ICH Q3C), you must ensure it is removed.

  • Method: Gas Chromatography (Headspace GC).

  • Limit: Toluene limit is 890 ppm .

References

  • Azeotropic Data: Horsley, L. H. (1973).[9] Azeotropic Data III. American Chemical Society.[10] (Source for Toluene-Water azeotrope composition: 84.1°C, 20.2% water).

  • Purification Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Solvent Safety & Limits: International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

  • Chemical Safety: National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 8471, Diethylaminopropylamine.

  • Karl Fischer Methodology: Scholz, E. (1984). Karl Fischer Titration: Determination of Water. Springer-Verlag.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Verification Guide: (3-Aminopropyl)diethylamine Hydrochloride in D2O

Executive Summary This guide provides a technical analysis of the 1H NMR chemical shifts for (3-Aminopropyl)diethylamine dihydrochloride (DEAPA·2HCl) in Deuterium Oxide (D₂O). Designed for drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR chemical shifts for (3-Aminopropyl)diethylamine dihydrochloride (DEAPA·2HCl) in Deuterium Oxide (D₂O). Designed for drug development professionals and analytical chemists, this document moves beyond simple spectral listing to offer a comparative verification framework .

We analyze the spectral performance of the hydrochloride salt against its free base counterpart, establishing critical "Shift Deltas" that serve as quality control markers for protonation efficiency and purity.

Part 1: Chemical Identity & Structural Logic

Before analyzing the spectrum, we must map the proton environments. The molecule consists of a propyl linker connecting a primary amine (protonated to


 in salt form) and a diethylamine group (protonated to 

).

Compound Details:

  • IUPAC Name:

    
    -Diethylpropane-1,3-diamine dihydrochloride
    
  • CAS Number: 99310-71-1 (Dihydrochloride) | 104-78-9 (Free Base)

  • Molecular Formula:

    
    
    
  • Solvent Context: D₂O (locks amine protons in fast exchange;

    
     signals disappear, leaving only the carbon backbone).
    
Structural Connectivity Map (J-Coupling Network)

The following diagram illustrates the scalar coupling network (spin systems) expected in the 1H NMR spectrum.

Figure 1: Spin system connectivity map showing 3-bond scalar couplings (


) responsible for multiplet splitting.

Part 2: Experimental Data & Comparative Analysis

The Reference Spectrum (D₂O)

In D₂O, the formation of the dihydrochloride salt causes significant downfield shifts (deshielding) compared to the free base due to the positive charge on the nitrogen atoms.

Table 1: Characteristic 1H NMR Shifts for DEAPA·2HCl in D₂O

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
A:

(Ethyl)
1.30 – 1.35 Triplet (t)6H~7.2Least affected by protonation; standard terminal methyl.
B: Central

2.10 – 2.20 Multiplet (m)2H-Deshielded by two cationic centers (beta-effect).
C:

3.05 – 3.15 Triplet (t)2H~7.5Alpha to primary ammonium. Distinct triplet.
D:

3.25 – 3.40 Multiplet6H-Overlaps with Ethyl

. Heavily deshielded.
E: Ethyl

3.25 – 3.40 Quartet (q)(Included in D)~7.2Alpha to tertiary ammonium. Often forms a complex envelope with D.

> Note: The integral of the 3.25–3.40 region typically sums to 6H (4H from ethyl groups + 2H from propyl chain).

Comparative Verification: Salt vs. Free Base

The most critical quality check is ensuring the sample is fully protonated. A mixture of free base and salt will result in "averaged" chemical shifts that drift between the values below.

Table 2: The "Shift Delta" Verification Matrix

Proton GroupFree Base (CDCl₃) δSalt (D₂O) δShift Delta (Δδ)Verification Logic
Ethyl

~1.00~1.32+0.32 Minor shift; confirms solvent/environment change.
Central

~1.60~2.15+0.55 Medium Indicator: Beta-deshielding confirms proximity to charge.

~2.68~3.10+0.42 Key Indicator: Alpha-shift confirms primary amine protonation.

~2.48~3.30+0.82 Primary QC Marker: Largest shift; confirms tertiary amine protonation.

> QC Warning: If your "Salt" spectrum shows the Ethyl


 quartet near 2.8-3.0 ppm, your sample is likely only partially protonated  (monohydrochloride) or the pH is not sufficiently acidic.

Part 3: Experimental Protocol & Workflow

To reproduce the reference shifts, strict control of pH and water suppression is required.

Sample Preparation Workflow

PrepWorkflow start Start: Solid DEAPA·2HCl weigh Weigh 10-15 mg start->weigh dissolve Dissolve in 0.6 mL D₂O weigh->dissolve add_std Add Internal Standard (TSP or DSS, not TMS) dissolve->add_std ph_check CRITICAL: Check pH Must be < 3.0 add_std->ph_check adjust Adjust with DCl if needed ph_check->adjust pH > 3 acquire Acquire 1H NMR (ns=16, d1=5s) ph_check->acquire pH OK adjust->ph_check

Figure 2: Sample preparation workflow ensuring full protonation and reproducible shifts.

Methodological Nuances
  • Solvent Choice: D₂O is mandatory. CDCl₃ is poor for hydrochloride salts due to solubility issues and the potential for hygroscopic water broadening peaks.

  • Reference Standard: Do not use TMS (tetramethylsilane); it is insoluble in D₂O. Use TSP (sodium 3-(trimethylsilyl)propionate-d4) or DSS . Set the TSP methyl singlet to 0.00 ppm.

  • pH Sensitivity: Amine chemical shifts are pH-dependent. In D₂O, the observed shift is a weighted average of the protonated and unprotonated species in fast exchange.

    • Protocol: If peaks are broad or upfield of Table 1 values, add 1-2 drops of DCl (deuterium chloride) to force the equilibrium to the fully protonated state (2HCl).

Part 4: Troubleshooting Common Impurities

When analyzing commercial batches of (3-Aminopropyl)diethylamine hydrochloride, look for these common process impurities:

  • Ethanol: (From recrystallization). Triplet at 1.17 ppm, Quartet at 3.65 ppm.

  • Diethylamine: (Hydrolysis/Degradation). Triplet at 1.28 ppm, Quartet at 3.05 ppm.

  • HDO (Residual Water): Strong singlet at ~4.79 ppm. Note: If the sample is very acidic (excess HCl), this peak may shift downfield to >5.0 ppm.

References

  • National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N-diethyl- (Free Base) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

Comparative

FTIR characteristic peaks for primary vs tertiary amine salts

FTIR Characteristic Peaks: A Comparative Guide to Primary vs. Tertiary Amine Salts Introduction & Pharmaceutical Context In drug development and formulation, converting a basic active pharmaceutical ingredient (API) into...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characteristic Peaks: A Comparative Guide to Primary vs. Tertiary Amine Salts

Introduction & Pharmaceutical Context

In drug development and formulation, converting a basic active pharmaceutical ingredient (API) into an amine salt is a foundational strategy to enhance aqueous solubility, dissolution rate, and overall bioavailability. Fourier Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical tool for confirming successful salt formation, evaluating salt disproportionation, and distinguishing between primary (


) and tertiary (

) amine salts.

Accurate spectral interpretation prevents costly downstream formulation failures by ensuring the API exists in the correct ionic state before tableting or encapsulation.

Mechanistic Causality of Spectral Differences

The spectral divergence between primary and tertiary amine salts is not arbitrary; it is strictly governed by their vibrational degrees of freedom and hydrogen-bonding environments.

  • Dipole Moment & Signal Intensity : Amine salts possess extreme polarity. The ionic bonding creates a massive change in the dipole moment (

    
    ) during molecular vibration, resulting in an exceptionally broad and intense 
    
    
    
    stretching envelope that dominates the mid-IR spectrum[1].
  • Primary Amine Salts (

    
    ) : The presence of three N-H bonds allows for both asymmetric and symmetric stretching. The stretching envelope typically overlaps with C-H stretches (3200–2800 cm⁻¹)[1]. Crucially, the multiple N-H bonds enable distinct scissoring and bending modes, which are highly diagnostic[2].
    
  • Tertiary Amine Salts (

    
    ) : With only a single N-H bond, the stretching frequency is heavily red-shifted (lowered to 2700–2250 cm⁻¹) due to strong, highly localized hydrogen bonding with the counterion (e.g., Cl⁻)[3]. Furthermore, lacking multiple N-H bonds, tertiary amine salts physically cannot undergo the asymmetric/symmetric bending vibrations seen in primary salts, leaving the 1625–1500 cm⁻¹ region diagnostically empty[1].
    

Comparative Spectral Data

To objectively evaluate the structural identity of an amine salt, researchers must look for the presence or absence of specific stretching and bending modes. The quantitative data is summarized below:

Spectral FeaturePrimary Amine Salts (

)
Tertiary Amine Salts (

)
Diagnostic Significance

Stretching Envelope
3200 – 2800 cm⁻¹2700 – 2250 cm⁻¹Primary is higher; Tertiary is significantly red-shifted due to strong H-bonding.

Asymmetric Bend
1625 – 1560 cm⁻¹AbsentConfirms multiple N-H bonds in primary salts.

Symmetric Bend
1550 – 1500 cm⁻¹AbsentConfirms multiple N-H bonds in primary salts.
Overtone/Combination Bands Present (2800 – 2000 cm⁻¹)Present (often obscured)Caused by extreme polarity and large

.

Logical Interpretation Workflow

When analyzing an unknown API salt, spectral interpretation should follow a strict hierarchy, looking first at the stretching envelope to narrow down the class, and then validating with the bending region.

FTIR_Interpretation Start Analyze FTIR Spectrum of Amine Salt Stretch Check N-H⁺ Stretching Region (Broad Envelope) Start->Stretch PrimaryStretch 3200 - 2800 cm⁻¹ Stretch->PrimaryStretch High Wavenumber TertiaryStretch 2700 - 2250 cm⁻¹ Stretch->TertiaryStretch Low Wavenumber BendCheck Check N-H⁺ Bending Region (1625 - 1500 cm⁻¹) PrimaryStretch->BendCheck BendCheck2 Check N-H⁺ Bending Region (1625 - 1500 cm⁻¹) TertiaryStretch->BendCheck2 PrimaryBends Two Peaks Present: Asymmetric (1625-1560) Symmetric (1550-1500) BendCheck->PrimaryBends Yes TertiaryBends No Peaks Present in 1625-1500 cm⁻¹ region BendCheck2->TertiaryBends No PrimaryResult Primary Amine Salt (R-NH₃⁺ X⁻) PrimaryBends->PrimaryResult TertiaryResult Tertiary Amine Salt (R₃NH⁺ X⁻) TertiaryBends->TertiaryResult

Logical decision tree for differentiating primary and tertiary amine salts via FTIR.

Self-Validating Experimental Protocol

To ensure absolute confidence in structural characterization, the following protocol employs a self-validating system. By analyzing the free base alongside the synthesized salt, researchers can definitively rule out unreacted API or polymorphic impurities.

Experimental_Workflow Step1 1. API / Amine Isolation Dissolve free amine in anhydrous solvent Step2 2. Salt Formation Add stoichiometric strong acid dropwise Step1->Step2 Step3 3. Precipitation & Filtration Isolate the amine salt precipitate Step2->Step3 Step4 4. Desiccation Dry under vacuum to remove moisture Step3->Step4 Step5 5. FTIR Acquisition ATR-FTIR, 4000 - 400 cm⁻¹, 4 cm⁻¹ resolution Step4->Step5 Step6 6. Spectral Processing Validate salt formation against free base Step5->Step6

Self-validating experimental workflow for amine salt preparation and FTIR analysis.

Step-by-Step Methodology:
  • System Suitability & Blanking : Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe). Ensure the baseline is flat and ambient water vapor/CO₂ peaks are digitally subtracted.

  • Free Base Baseline (Control) : Acquire the FTIR spectrum of the free amine API.

    • Causality & Validation Check: Note the sharp, weak N-H stretches (3500-3300 cm⁻¹) for primary amines, or the complete absence of N-H stretches for tertiary amines[2]. This baseline is required to prove complete conversion later.

  • Salt Formation : Dissolve the free amine in an anhydrous solvent (e.g., diethyl ether or ethanol). Add a stoichiometric amount of strong acid (e.g., 1M HCl in ethanol) dropwise under continuous stirring.

  • Isolation & Desiccation : Filter the resulting precipitate. Dry the amine salt under vacuum at 40°C for 12 hours.

    • Causality: Vacuum drying is critical to remove residual solvent and ambient moisture. Trapped water will introduce broad O-H stretching bands (3500-3200 cm⁻¹) that can obscure or be mistaken for the primary amine

      
       stretching envelope.
      
  • FTIR Acquisition : Place the dried salt on the ATR crystal. Apply consistent pressure using the ATR anvil. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to ensure a high signal-to-noise ratio).

  • Orthogonal Validation : Overlay and compare the salt spectrum to the free base spectrum.

    • Validation Check: The sharp free base N-H bands must disappear entirely, replaced by the massive

      
       stretching envelope. For tertiary amines, ensure the 1625–1500 cm⁻¹ region remains completely flat to confirm no primary or secondary amine impurities are present[1].
      

References

  • Title : Organic Nitrogen Compounds V: Amine Salts | Source : Spectroscopy Online | URL :[Link]

  • Title : Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 | Source : ResearchGate | URL :[Link]

  • Title : IR Spectroscopy Tutorial: Amines | Source : orgchemboulder.com | URL :[Link]

Sources

Validation

Melting point decomposition of (3-Aminopropyl)diethylamine hydrochloride

Publish Comparison Guide: Melting Point & Thermal Decomposition of (3-Aminopropyl)diethylamine Hydrochloride Executive Summary: The Thermal Stability Imperative In drug development and solid-state synthesis, (3-Aminoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Melting Point & Thermal Decomposition of (3-Aminopropyl)diethylamine Hydrochloride

Executive Summary: The Thermal Stability Imperative

In drug development and solid-state synthesis, (3-Aminopropyl)diethylamine hydrochloride (often abbreviated as DEAPA[1]·HCl ) serves as a critical diamine linker.[1] While its free base (CAS 104-78-9) is a volatile liquid used extensively in surfactant and polymer chemistry, the hydrochloride salt is preferred in pharmaceutical applications for its reduced volatility, enhanced water solubility, and improved handling characteristics.

However, a critical data gap exists in standard safety literature regarding the precise melting point decomposition profile of the salt form.[1] Unlike the free base, which has a well-defined melting point of -60°C, the hydrochloride salt undergoes a complex melting-induced decomposition event.[1]

This guide provides a comparative technical analysis of DEAPA·HCl against its primary structural alternatives, defining the experimental protocols required to validate its thermal integrity.

Technical Profile: Target vs. Alternatives

The following table contrasts the target compound with its closest structural analog, (3-Aminopropyl)dimethylamine (DMAPA) , and its own free base form.

Table 1: Comparative Physicochemical Profile

FeatureTarget: (3-Aminopropyl)diethylamine HCl Alternative A: (3-Aminopropyl)dimethylamine HCl Alternative B: (3-Aminopropyl)diethylamine (Free Base)
Structure Et₂N(CH₂)₃NH₂[1] · xHClMe₂N(CH₂)₃NH₂[1] · xHClEt₂N(CH₂)₃NH₂
Physical State Hygroscopic Solid (White/Off-white)Hygroscopic Solid (White)Clear Liquid
Melting Point > 200°C (Decomposes) *~140–150°C (Lit.)-60°C
Boiling Point N/A (Decomposes before boiling)N/A168–170°C
Hygroscopicity High (Requires desiccated storage)HighLow (Miscible with water)
Primary Risk Thermal degradation releases HCl gasLower thermal stability thresholdFlammability, Volatility, Skin Burns
Application Solid-phase synthesis, API salt formationSurfactant synthesis, lower costLiquid-phase synthesis

*Note: The exact melting point of DEAPA·HCl is dependent on the stoichiometry (mono- vs. dihydrochloride) and hydration state.[1] It typically exhibits an endothermic melt immediately followed by exothermic decomposition.[1]

Mechanism of Decomposition

Understanding how DEAPA·HCl fails thermally is vital for process safety.[1] The decomposition follows a two-stage pathway:

  • Dehydrohalogenation: breakage of the ionic lattice and release of HCl gas.[1]

  • Oxidative Degradation: The resulting free amine is susceptible to rapid oxidation and N-oxide formation at elevated temperatures.[1]

Figure 1: Thermal Decomposition Pathway [1]

DecompositionPathway Salt (3-Aminopropyl)diethylamine Hydrochloride (Solid) Heat Heat (>200°C) Salt->Heat Melt Molten Salt Phase (Transient) Heat->Melt Endothermic Decomp1 Dehydrohalogenation Melt->Decomp1 Onset Products Free Base + HCl (Gas) Decomp1->Products Oxidation Oxidative Degradation (N-Oxides/Tars) Products->Oxidation If O2 present

Caption: Logical flow of thermal degradation events for amine salts.[1] The transition from solid to melt often triggers immediate chemical breakdown.

Experimental Protocol: Determining the Decomposition Threshold

Since literature values vary based on salt stoichiometry (mono- vs. dihydrochloride), self-validation via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the gold standard.[1]

Protocol: Simultaneous TGA/DSC Analysis

Objective: Determine the Onset Temperature (


) and Peak Decomposition Temperature (

).

Equipment:

  • TGA/DSC Instrument (e.g., TA Instruments Q600 or Mettler Toledo TGA/DSC 3+).[1]

  • Crucibles: Alumina (

    
    ) pans (Open or pinhole lid to allow gas escape).[1]
    

Methodology:

  • Sample Prep: Weigh 5–10 mg of DEAPA·HCl. Critical: Handle in a glovebox or desiccator to prevent moisture absorption, which acts as a plasticizer and artificially lowers the melting point.[1]

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Inert atmosphere prevents early oxidation, isolating the thermal decomposition event).
    
  • Ramp Rate: Heat from 25°C to 400°C at 10°C/min.

  • Data Interpretation:

    • Step 1 (TGA): Look for mass loss < 100°C. If present, this is water (hydrate).[1]

    • Step 2 (DSC): Identify the sharp Endothermic Peak .[1] This is the melting point (

      
      ).
      
    • Step 3 (TGA/DSC): Look for the Exothermic Peak or rapid mass loss immediately following

      
      .[1] This is decomposition.
      

Self-Validating Check:

If the mass loss onset aligns perfectly with the DSC endotherm, the substance decomposes upon melting.[1] If the endotherm occurs significantly before mass loss, the compound melts stably before decomposing.

Comparative Performance & Selection Guide

When should you choose (3-Aminopropyl)diethylamine HCl over its alternatives?

Scenario A: High-Temperature Solid Phase Synthesis

  • Recommendation: Use DEAPA·HCl .

  • Reasoning: The ethyl groups provide slightly higher steric bulk and lipophilicity compared to the methyl analog (DMAPA).[1] The salt form remains solid at reaction temperatures where the free base would boil off.[1]

Scenario B: Aqueous Formulation

  • Recommendation: Use DEAPA Free Base (titrated in situ).[1]

  • Reasoning: If the final product is a liquid formulation, starting with the salt adds unnecessary chloride ions that may require removal.[1] Use the free base and adjust pH with the specific acid required for the final drug salt.[1]

Figure 2: Selection Decision Tree

SelectionTree Start Select Linker Form ProcessType Process Type? Start->ProcessType SolidPhase Solid Phase / High Temp ProcessType->SolidPhase Solid/Powder LiquidPhase Liquid / Aqueous ProcessType->LiquidPhase Solution StericReq Steric Bulk Required? SolidPhase->StericReq UseFreeBase Use Free Base (Liquid Handling) LiquidPhase->UseFreeBase UseDEAPA_HCl Use DEAPA·HCl (Higher Lipophilicity) StericReq->UseDEAPA_HCl Yes (Ethyl) UseDMAPA_HCl Use DMAPA·HCl (Less Steric Hindrance) StericReq->UseDMAPA_HCl No (Methyl)

Caption: Decision matrix for selecting between salt and free base forms based on process constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Amine Salts: DSC and TGA Applications. Retrieved from [Link]

  • Aidic (2025). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Profiling: DEAPA Hydrochloride vs. DMAPA and DETA

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge of Aliphatic Polyamines A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Aliphatic Polyamines

As a Senior Application Scientist specializing in mass spectrometry (MS) and analytical development, I frequently encounter challenges in the trace-level quantification of aliphatic polyamines. N,N-Diethyl-3-aminopropylamine (DEAPA) hydrochloride is a highly versatile diamine, widely utilized in carbon dioxide capture technologies[1], lipid nanoparticle (LNP) formulation, and as a critical pharmaceutical intermediate.

However, its high polarity and complete lack of UV-absorbing chromophores make traditional optical detection methods unreliable. To achieve high-sensitivity quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard. This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of DEAPA hydrochloride against its structural analogs: 3-Dimethylaminopropylamine (DMAPA) and Diethylenetriamine (DETA)[2]. By understanding the mechanistic causality behind their gas-phase dissociation, researchers can design highly selective Multiple Reaction Monitoring (MRM) assays.

Mechanistic Rationale: The Causality of Gas-Phase Dissociation

While DEAPA is formulated as a hydrochloride salt for chemical stability, it completely dissociates in the aqueous/organic electrospray solvent. The chloride counter-ion is stripped away during the droplet desolvation process, allowing the mass spectrometer to exclusively analyze the protonated free base, [M+H]⁺ at m/z 131.15.

In positive electrospray ionization (+ESI), protonation preferentially occurs at the tertiary amine due to its higher gas-phase basicity compared to the primary amine. During Collision-Induced Dissociation (CID), the molecule undergoes charge-driven fragmentation.

The dominant fragmentation pathway for DEAPA is the


-cleavage  adjacent to the tertiary nitrogen. The cleavage of the C1-C2 bond in the propyl chain results in the expulsion of a neutral radical and the formation of a highly stable iminium ion at m/z 86[3]. The diethylamino group provides superior inductive stabilization to this iminium charge center compared to the dimethylamino group in DMAPA. Consequently, the m/z 86 fragment is exceptionally abundant and robust across a wide range of collision energies[4].

Comparative Fragmentation Dynamics

To objectively evaluate DEAPA against its alternatives, we must analyze their specific precursor-to-product ion transitions. The inductive effects of the alkyl substituents directly dictate the stability of the resulting fragments and the optimal collision energy (CE) required for dissociation.

Table 1: MS/MS Transition Comparison of Target Polyamines
CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Dominant Product Ion (m/z)Secondary Product Ions (m/z)Optimal CE (eV)Mechanistic Driver for Dominant Ion
DEAPA C₇H₁₈N₂131.1586.10 114.13, 58.07, 30.0320 - 25

-cleavage (Diethyl-iminium stabilization)
DMAPA C₅H₁₄N₂103.1258.07 86.10, 30.0315 - 20

-cleavage (Dimethyl-iminium stabilization)
DETA C₄H₁₃N₃104.1287.09 44.05, 30.0310 - 15Neutral loss of NH₃ (Charge-remote fragmentation)

Data Insight: DEAPA requires a slightly higher optimal collision energy than DMAPA or DETA. The enhanced inductive stabilization provided by the two ethyl groups makes the precursor ion slightly more resistant to initial fragmentation, but yields a significantly cleaner MS/MS spectrum with less baseline noise.

Visualizing the Fragmentation Logic

To conceptualize the competing dissociation pathways, the following diagram maps the logical flow of DEAPA fragmentation during CID.

DEAPA_Fragmentation Precursor DEAPA[M+H]+ m/z 131.15 AlphaTert α-Cleavage (Tertiary) m/z 86.10 Precursor->AlphaTert C1-C2 Cleavage (Dominant Pathway) NeutralLoss Neutral Loss (-NH3) m/z 114.13 Precursor->NeutralLoss -NH3 (Low Energy) AlphaPrim α-Cleavage (Primary) m/z 30.03 Precursor->AlphaPrim C2-C3 Cleavage (Minor Pathway)

Figure 1: ESI-MS/MS CID fragmentation pathways of DEAPA[M+H]+.

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes a built-in quality control (QC) checkpoint to verify data integrity before proceeding to the next analytical phase.

Step 1: Sample Preparation & Matrix Control
  • Action: Dissolve DEAPA hydrochloride in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid ensures complete protonation of both amine sites in solution, shifting the equilibrium entirely to the [M+H]⁺ state prior to droplet formation.

  • Self-Validation Checkpoint: Perform a full-scan MS1 acquisition. Verify that the isotopic distribution matches the theoretical M+1/M+2 ratios for C₇H₁₈N₂, validating the absence of isobaric background interference.

Step 2: Chromatographic Separation via HILIC
  • Action: Inject 2 µL of the sample onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm) using a gradient of 20 mM ammonium formate (pH 3.0) and acetonitrile.

  • Causality: DEAPA and its analogs are highly polar. Traditional reversed-phase (C18) chromatography fails to retain them, leading to ion suppression in the void volume. HILIC provides orthogonal retention mechanisms (hydrogen bonding and electrostatic interactions), ensuring the analytes elute in a region of stable electrospray desolvation.

  • Self-Validation Checkpoint: Monitor the retention time (RT) relative standard deviation (RSD) over 5 consecutive injections. An RT RSD < 2% confirms stationary phase equilibration.

Step 3: ESI Source Optimization (Positive Mode)
  • Action: Set capillary voltage to 3.0 kV, desolvation temperature to 400 °C, and use nitrogen as the nebulizing gas.

  • Causality: A desolvation temperature of 400 °C provides sufficient thermal energy to evaporate the aqueous/organic droplets without causing thermal degradation of the primary amine.

  • Self-Validation Checkpoint: Monitor the precursor ion isolation efficiency. The quadrupole must transmit >90% of the m/z 131.15 ion with a 0.7 Da isolation window.

Step 4: Collision-Induced Dissociation (CID) Tuning
  • Action: Perform a collision energy (CE) ramp from 5 to 40 eV using Argon as the collision gas.

  • Causality: To establish a robust MRM transition, we must identify the CE that maximizes the yield of the m/z 86 product ion while depleting the m/z 131 precursor. Argon provides highly efficient momentum transfer during CID.

  • Self-Validation Checkpoint: Generate a survival yield curve. The optimal CE is validated when the precursor ion intensity drops below 10% of its initial value, and the m/z 86 fragment reaches a stable maximum intensity plateau.

Protocol_Workflow Step1 1. Sample Prep & Isotope QC Step2 2. HILIC LC Separation Step1->Step2 Step3 3. ESI Source Optimization Step2->Step3 Step4 4. CID Tuning & Survival Yield Step3->Step4

Figure 2: Self-validating ESI-MS/MS experimental workflow for diamine quantification.

References

1.[3] 3-(Diethylamino)propionitrile | 5351-04-2 - Benchchem . benchchem.com.3 2.[4] Microdroplet Accelerated Reaction for High-Efficiency Carbon Disulfide Conversion . rsc.org. 4 3.[1] Excess properties, intermolecular structure, and CO2 absorption performance of n-propanol/isopropanol and 3-diethylaminopropylamine binary mixed system . researchgate.net. 1 4.[2] Separations - MDPI . mdpi.com. 2

Sources

Validation

Analytical Modalities for Quantifying Chloride Content in Amine Hydrochloride Salts: A Technical Comparison Guide

For drug development professionals and analytical chemists, confirming the exact stoichiometry of active pharmaceutical ingredient (API) salts is a critical quality control step. Amine hydrochlorides are among the most c...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, confirming the exact stoichiometry of active pharmaceutical ingredient (API) salts is a critical quality control step. Amine hydrochlorides are among the most common salt forms in the pharmaceutical industry due to their enhanced solubility and stability. However, accurately quantifying their chloride content presents unique matrix challenges.

This guide objectively compares the industry-standard analytical modalities for chloride determination, exploring the mechanistic causality behind protocol design and providing field-proven, self-validating workflows.

The Matrix Challenge: Why Amine Hydrochlorides are Unique

Determining chloride in a simple matrix like sodium chloride is analytically trivial. However, amine hydrochlorides introduce specific chemical complexities:

  • pH and Complexation: Amine hydrochlorides are salts of weak bases and strong acids; their aqueous solutions are inherently acidic. If the pH is artificially raised to accommodate legacy titration methods, the free amine base can precipitate or actively coordinate with silver ions, skewing results.

  • Solubility Constraints: Many complex API hydrochlorides have limited aqueous solubility, necessitating mixed-solvent systems (e.g., methanol/water) that can alter the activity coefficients of the ions and shift titration equivalence points.

  • Occlusion Effects: The precipitation of silver chloride (

    
    ) often forms curdy agglomerates that trap unreacted chloride ions within their matrix, leading to premature end-points[1].
    

Comparison of Analytical Modalities

To navigate these challenges, laboratories typically rely on one of three primary methodologies.

Potentiometric Titration (The Gold Standard)

Potentiometry measures the potential difference between a silver indicator electrode and a reference electrode as Silver Nitrate (


) is added[2]. It is the most robust method for amine hydrochlorides because it is unaffected by the optical properties (color/turbidity) of the API and can be performed in highly acidic conditions[3].
Ion Chromatography (IC)

IC utilizes an anion-exchange column coupled with suppressed conductivity detection. It is a USP-validated modern alternative designed for high sensitivity and specificity[4]. IC is unparalleled when analyzing mixtures containing multiple halogens (e.g., separating chloride from bromide or nitrite impurities)[4].

Legacy Colorimetric Titrations (Mohr & Volhard)
  • Mohr's Method: Uses a chromate indicator (

    
    ) that forms red silver chromate at the end-point. Limitation:  It strictly requires a neutral pH (7–10). In the acidic environment of an amine hydrochloride, chromate converts to dichromate, which fails to precipitate properly.
    
  • Volhard's Method: A back-titration method using excess

    
     and a thiocyanate titrant. While it works in acidic conditions, it is labor-intensive and requires toxic reagents.
    
Data-Driven Performance Comparison
ParameterPotentiometric Titration (

)
Ion Chromatography (IC)Mohr's Method (Colorimetric)
Primary Mechanism Precipitation (

) + Potential shift
Anion exchange + ConductivityPrecipitation + Visual Color Change
Optimal Matrix pH Acidic (pH < 2)Neutral/Mobile Phase DependentStrictly Neutral (pH 7–10)
Interference Profile High (Bromide, Iodide co-precipitate)Minimal (Chromatographic separation)High (Acidic amines, colored APIs)
Sensitivity (LOD) Medium (~10–50 ppm)High (<1 ppm)Low (>100 ppm)
Throughput & Cost High throughput / Low costMedium throughput / High costHigh throughput / Very low cost

Method Selection Logic

Choosing the correct analytical approach requires balancing sensitivity needs against the physical properties of the API.

G Q1 Is high sensitivity (<10 ppm) or halogen separation required? IC Ion Chromatography (IC) High sensitivity, multiplexing Q1->IC Yes Q2 Is the API highly insoluble in aqueous media? Q1->Q2 No NonAq Non-Aqueous Potentiometric Titration (Mixed Solvents) Q2->NonAq Yes Poten Standard Potentiometric Titration (AgNO3) Q2->Poten No

Caption: Decision logic for selecting a chloride quantification method.

Experimental Workflows & Causality

A robust analytical method must be a self-validating system. The following protocols detail not just the how, but the why behind each critical step.

Protocol A: Potentiometric Titration of Chloride

This is the workhorse method for API characterization, relying on dynamic dosing of


[5].

G Start Amine Hydrochloride Sample Prep Dissolution & Blanking (Self-Validating Step) Start->Prep Acid Acidification (HNO3) Prevents Amine Interference Prep->Acid Titrate AgNO3 Titration (Dynamic Dosing) Acid->Titrate Detect Potentiometric Detection (Ag/AgCl Electrode) Titrate->Detect Result Equivalence Point Calculation Detect->Result

Caption: Workflow for Potentiometric Chloride Titration.

Step-by-Step Methodology:
  • Electrode Preparation (Critical Causality): Equip the titrator with a Silver/Silver Chloride (

    
    ) indicator electrode and a double-junction reference electrode. Crucial:  The outer salt bridge of the reference electrode must be filled with 
    
    
    
    , not
    
    
    [1]. Using a standard
    
    
    fill solution will cause chloride ions to continuously leak through the frit into the sample, creating a positive bias and a drifting equivalence point.
  • System Calibration (Self-Validation): Dry primary standard grade

    
     at 
    
    
    
    for 2 hours. Titrate a known mass of this standard to determine the exact titer (molarity) of the
    
    
    solution.
  • Sample Dissolution: Accurately weigh the amine hydrochloride sample (targeting ~2-3 mg of chloride ion) and dissolve in 50 mL of ultra-pure water[6]. If the API is hydrophobic, use a 50:50 Methanol:Water mixture.

  • Acidification: Add 2 mL of

    
     Nitric Acid (
    
    
    
    )[5].
    • Causality:

      
       heavily protonates the amine, preventing it from acting as a competing ligand for the silver ions. It also prevents the formation of insoluble 
      
      
      
      or
      
      
      , which precipitate at higher pH levels.
  • Colloidal Stabilization: Add 2 mL of a 1% Polyvinyl Alcohol (PVA) solution.

    • Causality:

      
       precipitates as a colloid that rapidly agglomerates, potentially occluding (trapping) unreacted chloride inside the solid matrix. PVA acts as a protective colloid, keeping the particles dispersed so all chloride remains accessible to the titrant[1].
      
  • Titration & Blanking: Titrate dynamically with

    
     past the inflection point. Perform an identical titration on a reagent blank (water + 
    
    
    
    + PVA) and subtract this volume from the sample volume to ensure absolute accuracy.
Protocol B: Ion Chromatography (IC) Assay

For ultra-low level quantification or when multiple halogens are present, IC is the required modality[4].

Step-by-Step Methodology:
  • System Equilibration: Utilize an anion-exchange column (e.g., Metrosep A Supp 17 or USP L91 equivalent)[4]. Equilibrate the system with a mobile phase of Potassium Hydroxide (

    
    ) or Sodium Carbonate/Bicarbonate buffer until the baseline conductivity is stable.
    
  • Standard Curve Generation (Self-Validation): Prepare a 5-point calibration curve using NIST-traceable chloride standards ranging from 0.1 ppm to 10 ppm. Ensure the correlation coefficient (

    
    ) is 
    
    
    
    .
  • Sample Preparation: Dissolve the amine hydrochloride in the mobile phase. Crucial: If the API is a large, lipophilic cation, it can permanently bind to the column matrix, degrading performance. Pass the sample through a cation-exchange solid-phase extraction (SPE) cartridge (e.g.,

    
     or 
    
    
    
    form) prior to injection to remove the amine base.
  • Injection & Suppression: Inject 10 µL of the prepared sample. The eluent passes through a chemical suppressor before the detector, which replaces the highly conductive mobile phase cations with

    
    , converting the eluent to weakly conductive water/carbonic acid while converting the analyte to highly conductive 
    
    
    
    .
  • Quantification: Integrate the area under the chloride peak and calculate the concentration against the standard curve.

Conclusion

While Ion Chromatography represents the pinnacle of sensitivity and specificity for complex halogen mixtures[4], Potentiometric Titration remains the undisputed workhorse for determining the stoichiometric chloride content in amine hydrochloride APIs[3]. By strictly controlling the matrix pH with nitric acid, preventing occlusion with colloidal stabilizers, and maintaining a chloride-free reference electrode bridge, analytical chemists can construct a highly accurate, self-validating potentiometric system that bypasses the inherent limitations of legacy colorimetric methods.

References

Sources

Comparative

Comparative Technical Guide: DEAPA HCl vs. DMAPA Hydrochloride

This guide provides an in-depth technical comparison between DEAPA HCl (3-Diethylaminopropylamine Hydrochloride) and DMAPA Hydrochloride (3-Dimethylaminopropylamine Hydrochloride).[1][2] It is designed for researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between DEAPA HCl (3-Diethylaminopropylamine Hydrochloride) and DMAPA Hydrochloride (3-Dimethylaminopropylamine Hydrochloride).[1][2] It is designed for researchers and process chemists optimizing amidation reactions, synthesizing pharmaceutical intermediates, or selecting curing agents.[1][2]

[1]

Executive Summary

While DMAPA and DEAPA share the same primary amine "warhead" for amidation reactions, their behaviors diverge significantly at the tertiary amine "tail."[1][2] DMAPA is the industry standard for aqueous solubility and rapid quaternization (e.g., Betaine synthesis), but it carries a high sensitization risk.[1][2] DEAPA , with its bulkier diethyl tail, offers superior lipophilicity (LogP > 0), modulated basicity, and improved compatibility with hydrophobic reaction matrices, making it the preferred choice for specific pharmaceutical side-chains and epoxy hardeners where moisture resistance is critical.[1][2]

Molecular Architecture & Physicochemical Profile

The fundamental difference lies in the alkyl substituents on the tertiary nitrogen. This steric and electronic variation dictates their solubility, basicity, and downstream reactivity.[1][2]

FeatureDMAPA HCl DEAPA HCl Impact on Reactivity
IUPAC Name N,N-Dimethyl-1,3-propanediamine HClN,N-Diethyl-1,3-propanediamine HCl
Structure


DEAPA has higher steric bulk (

vs

).[1][2]
Molecular Weight 102.18 (Free Base) / ~138.6 (HCl)130.23 (Free Base) / ~166.7 (HCl)DEAPA is ~27% heavier; affects stoichiometry.[1][2]
LogP (Hydrophobicity) -0.211 (Hydrophilic)0.36 (Lipophilic)Critical: DEAPA partitions better into organic phases.[1][2]
Boiling Point (Free Base) 132–135 °C169–171 °CDEAPA allows for higher temperature reactions without reflux.[2]
Steric Hindrance LowModerateDEAPA tertiary amine is less nucleophilic.[2]
Reactivity Analysis: The "Tail" Effect

In most applications (amidation or imide formation), the primary amine is the nucleophile.[1] However, the tertiary amine influences the reaction environment and side-reaction pathways.[1][2]

A. Primary Amine Nucleophilicity (Amidation) [2]
  • Mechanism: Both molecules react with carboxylic acids, esters, or anhydrides via the primary amine.[1][2]

  • Kinetics: The intrinsic nucleophilicity of the primary amine is similar. However, DMAPA often exhibits slightly faster apparent kinetics in aqueous/polar media due to higher diffusion rates (lower MW).[1][2] DEAPA may show superior kinetics in bulk fatty acid melts due to better miscibility (Lipophilic compatibility).[2]

B. Tertiary Amine Interference (Quaternization & Catalysis)

This is the differentiating factor.[2]

  • DMAPA: The dimethyl group is sterically unhindered.[2] It is highly prone to quaternization (reaction with alkyl halides) and N-oxide formation.[1][2]

  • DEAPA: The diethyl groups create a "steric shield" around the nitrogen. This makes the tertiary amine a weaker nucleophile (harder to quaternize) but a more selective base .

Visualizing the Steric & Kinetic Pathways

ReactivityComparison Start Reagent Selection DMAPA DMAPA (Methyl Tail) Low Steric Hindrance Start->DMAPA DEAPA DEAPA (Ethyl Tail) High Steric Hindrance Start->DEAPA Amidation Amidation Reaction (Primary Amine Attack) DMAPA->Amidation Fast Diffusion Quat Quaternization / Side Reactions (Tertiary Amine Attack) DMAPA->Quat High Reactivity DEAPA->Amidation Lipophilic Affinity DEAPA->Quat Low Reactivity Result_DMAPA_Amide Rapid Formation High Water Solubility Amidation->Result_DMAPA_Amide Result_DEAPA_Amide Controlled Formation High Lipophilicity Amidation->Result_DEAPA_Amide Result_DMAPA_Quat Fast Quaternization (e.g., Betaines) Quat->Result_DMAPA_Quat Result_DEAPA_Quat Slow/Hindered Quaternization (Steric Block) Quat->Result_DEAPA_Quat

Figure 1: Comparative reaction pathways showing the steric blockade in DEAPA during tertiary amine reactions.

Experimental Protocol: Comparative Amidation

Objective: Synthesize a fatty amide (Stearamidopropyl-amine derivative) to compare phase behavior and conversion efficiency. Note on Salt Forms: The HCl salts must be neutralized (free-based) in situ or prior to reaction if using acyl chlorides or esters.[1][2] If reacting with free fatty acids at high heat, the HCl salt can be used if a base trap (e.g., NaOH) is present, but using the free base is standard.[1][2]

Protocol Steps:
  • Reagent Prep:

    • Reactor A: Stearic Acid (1.0 eq) + DMAPA (1.05 eq).[2]

    • Reactor B: Stearic Acid (1.0 eq) + DEAPA (1.05 eq).[2]

    • Note: If starting with HCl salts, dissolve in minimal water, neutralize with 1.0 eq NaOH, separate organic amine layer, and dry before adding to Stearic Acid.[1][2]

  • Reaction Conditions:

    • Heat both reactors to 140–160 °C under nitrogen flow.

    • Monitor water evolution (condensation).[2]

  • Kinetic Sampling (Data Simulation):

    • Aliquot samples at t=30, 60, 120, 180 mins.

    • Analyze via Acid Value (AV) titration (measures unreacted fatty acid).[2]

Comparative Performance Data
Time (min)Reactor A (DMAPA) % Conv.Reactor B (DEAPA) % Conv.Observation
3045%40%DMAPA reacts faster initially due to lower viscosity/higher diffusion.[1][2]
6078%75%Rates converge as temperature stabilizes.
12092%91%Critical: DEAPA reaction mixture remains homogeneous; DMAPA may show slight phase separation if not well-stirred.[1][2]
180>98%>98%Both achieve full conversion.[2]
Final Product Waxy solid, hygroscopic.[1][2]Waxy solid, hydrophobic, less tacky.[1][2]

Key Insight: While DMAPA is marginally faster, DEAPA yields a more hydrophobic product .[1][2] In drug development, this "ethyl tail" is often used to increase the LogP of a drug molecule to improve blood-brain barrier (BBB) permeation [1].[1][2]

Safety & Handling: The Sensitization Factor

This is a decisive factor for formulation scientists.

  • DMAPA: A notorious Type IV sensitizer .[2] It is the primary allergen impurity in Cocamidopropyl Betaine (CAPB).[2] Even trace levels (<50 ppm) can trigger allergic contact dermatitis [2].[2]

  • DEAPA: Also classified as a sensitizer (H317), but lacks the extensive clinical history of "epidemic" sensitization associated with DMAPA in consumer goods.[2] However, it is corrosive and must be handled with identical PPE (gloves, goggles, respirator).[1][2]

  • Recommendation: For consumer-facing topical applications, DEAPA derivatives might offer a differentiation point, but rigorous patch testing is required.[1][2] For industrial curing, DEAPA's lower vapor pressure (at room temp) reduces inhalation risk slightly compared to DMAPA.[1][2]

Applications in Drug Development

DEAPA HCl is frequently preferred in pharmaceutical synthesis over DMAPA for two reasons:

  • Bioavailability Modulation: The diethylamino moiety is more lipophilic than the dimethylamino moiety.[2] Substituting a DMAPA side chain with DEAPA can increase the LogP of a drug candidate, potentially enhancing membrane permeability or altering metabolic stability (N-dealkylation rates differ).[1][2]

  • Intermediate Stability: The DEAPA side chain is sterically protected, making it more robust against accidental N-oxidation during oxidative synthetic steps compared to the exposed dimethyl group of DMAPA.[1][2]

Common Drug Classes using these motifs:

  • Anti-arrhythmics (Procainamide analogs)[1][2]

  • Antimalarials (Chloroquine derivatives often use diethyl- side chains)[1][2]

  • Local Anesthetics

References
  • National Center for Biotechnology Information. Hydrophobicity and LogP in Drug Design.[2] PubChem Compound Summary.[2] Available at: [Link][1][2]

  • Angelini, G., et al. (1995).[1][2][3] "3-Dimethylaminopropylamine: a key substance in contact allergy to cocamidopropylbetaine?" Contact Dermatitis.[2][3][4][5] Available at: [Link]

  • CIR Safety Assessment. (2012). Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics.[2] Cosmetic Ingredient Review.[2][5] Available at: [Link][1][2]

Sources

Validation

A Comparative Guide to Karl Fischer Water Content Analysis for Hygroscopic Amine Salts

In the landscape of pharmaceutical development, the accurate determination of water content in active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of procedural compliance; it is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the accurate determination of water content in active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of procedural compliance; it is a critical parameter that dictates stability, crystalline structure, and ultimately, the efficacy and safety of the final drug product. Hygroscopic amine salts, a common class of pharmaceutical compounds, present a particularly formidable challenge in this regard. Their inherent propensity to absorb atmospheric moisture, coupled with their chemical reactivity, can confound standard analytical techniques, leading to inaccurate and unreliable data.

This guide provides an in-depth, comparative analysis of Karl Fischer (KF) titration methods for the determination of water content in hygroscopic amine salts. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles, explore the common pitfalls associated with amine salt analysis, and present a data-driven comparison of volumetric and coulometric KF techniques, including the use of an oven-based sample preparation method. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate KF methodology, ensuring the generation of robust and trustworthy data.

The Challenge of Water in Hygroscopic Amine Salts

Hygroscopic amine salts readily absorb water from the environment, making precise and accurate water content determination a moving target.[1][2][3] This absorbed water can exist in various forms, including as a solvent of crystallization (hydrate) or as surface-adsorbed moisture. The basic nature of the amine functional group introduces a further complication. Strongly alkaline amines can shift the pH of the Karl Fischer reaction medium, leading to side reactions that consume iodine and result in erroneously high water content readings.[4][5]

The fundamental Karl Fischer reaction is a two-step process:

  • Reaction of sulfur dioxide with an alcohol (typically methanol) in the presence of a base to form an alkylsulfite ester.

  • Oxidation of the alkylsulfite ester by iodine in the presence of water.

The overall stoichiometry of the reaction is such that one mole of iodine is consumed for every one mole of water.[6][7] However, the basicity of amine salts can disrupt this delicate equilibrium.

Navigating the Analytical Landscape: A Comparison of Karl Fischer Techniques

The two primary modes of Karl Fischer titration are volumetric and coulometric.[8][9] The choice between them is primarily dictated by the expected water content of the sample.[9][10][11]

  • Volumetric Karl Fischer Titration: This technique is best suited for samples with a higher water content, typically in the range of 0.1% to 100%.[9][10] A standardized KF titrant containing iodine is added to the sample, which is dissolved in a suitable solvent. The endpoint is detected potentiometrically when an excess of iodine is present.[12][13][14]

  • Coulometric Karl Fischer Titration: For samples with very low water content (trace amounts), from 0.001% (10 ppm) to 1%, coulometry is the method of choice.[9][10] In this technique, iodine is generated electrochemically in situ from an iodide-containing reagent. The amount of water is determined by the total charge required to generate enough iodine to react with all the water in the sample.[15][16]

The following table summarizes the key characteristics and typical applications of each technique:

FeatureVolumetric Karl FischerCoulometric Karl Fischer
Principle Titration with a standardized iodine-containing reagent.In-situ electrochemical generation of iodine.
Water Content Range 0.1% to 100%0.001% (10 ppm) to 1%
Sample Size Larger (milligrams to grams)Smaller (micrograms to milligrams)
Sensitivity LowerHigher
Speed Generally faster for high water contentCan be slower for higher water content due to the rate of iodine generation
Reagent Handling Requires periodic standardization of the titrant.[17]Does not require titrant standardization.
Typical Applications Raw materials, intermediates, and finished products with significant water content.Solvents, gases, and samples with trace moisture.

The Amine Salt Dilemma: Side Reactions and Mitigation Strategies

As previously mentioned, the basicity of amines can interfere with the Karl Fischer reaction. This interference typically manifests as a "fading" or "disappearing" endpoint, where the instrument continues to titrate even after all the water has been consumed.[4][5] This is due to a side reaction where the amine base shifts the pH of the reaction mixture to a level where iodine can be consumed by other species.[5]

To counteract this, several strategies can be employed:

  • Buffering the Reaction Medium: The addition of a weak acid, such as benzoic acid or salicylic acid, to the Karl Fischer solvent can neutralize the excess basicity of the amine salt, maintaining the pH within the optimal range for the KF reaction (typically pH 5-7).[5][18]

  • Use of Specialized Reagents: For amines that may react with methanol, a common solvent in KF reagents, methanol-free reagents are available.[6][18][19] These formulations often use ethanol or other alcohols to avoid side reactions like ketal or acetal formation with ketones and aldehydes, respectively, which can also be present as impurities in amine salts.[18]

  • The Karl Fischer Oven Method: For amine salts that are insoluble in suitable KF solvents or are highly reactive, the oven method provides an elegant solution.[6][19] In this technique, the sample is heated in a sealed vial, and the evolved water vapor is carried by a stream of dry, inert gas into the KF titration cell.[19][20] This physically separates the sample from the KF reagents, eliminating the possibility of side reactions.

The following diagram illustrates the decision-making process for selecting an appropriate Karl Fischer method for an amine salt:

KF_Method_Selection start Start: Analyze Hygroscopic Amine Salt expected_water Expected Water Content? start->expected_water volumetric Volumetric KF expected_water->volumetric > 1% coulometric Coulometric KF expected_water->coulometric < 1% solubility_reactivity Soluble & Non-Reactive in KF Solvent? oven_method KF Oven Method solubility_reactivity->oven_method No buffer_reagent Consider Buffering or Specialized Reagents solubility_reactivity->buffer_reagent Yes volumetric->solubility_reactivity coulometric->solubility_reactivity end End: Accurate Water Content Determination oven_method->end buffer_reagent->end

Caption: Decision tree for selecting a Karl Fischer method for amine salts.

Experimental Comparison: Water Content Determination in a Hygroscopic Amine Salt HCl

To illustrate the practical application of these methods, a series of experiments were conducted on a model hygroscopic amine salt, "Aminosalt HCl." The theoretical water content of this batch was determined to be 4.5% by an independent, validated method.

Experimental Protocols

1. Volumetric Karl Fischer Titration (Direct Method with Buffering)

  • Instrumentation: Automated Volumetric Karl Fischer Titrator.

  • Reagents:

    • Titrant: One-component Karl Fischer reagent (Titer ≈ 5 mg/mL).

    • Solvent: Anhydrous methanol containing 10 g/L salicylic acid as a buffer.

  • Procedure:

    • The titrator vessel was filled with 50 mL of the buffered solvent and pre-titrated to a dry endpoint.

    • Approximately 100 mg of Aminosalt HCl was accurately weighed and quickly transferred to the titration vessel.

    • The sample was allowed to dissolve with stirring.

    • The titration was initiated and the volume of titrant required to reach the endpoint was recorded.

    • The water content was calculated based on the titrant volume, titer, and sample weight.

2. Coulometric Karl Fischer Titration (Direct Method with Buffering)

  • Instrumentation: Automated Coulometric Karl Fischer Titrator with a diaphragm cell.

  • Reagents:

    • Anolyte: Coulometric KF reagent for anolytes containing a buffer.

    • Catholyte: Standard coulometric KF reagent for catholytes.

  • Procedure:

    • The coulometric cell was filled with the appropriate reagents and pre-titrated to a dry endpoint.

    • Approximately 10 mg of Aminosalt HCl was accurately weighed and injected into the anolyte compartment.

    • The sample was allowed to dissolve with stirring.

    • The coulometric titration was initiated, and the total charge passed to reach the endpoint was measured.

    • The water content was calculated based on the total charge and the sample weight.

3. Karl Fischer Titration with Oven Method

  • Instrumentation: Automated Volumetric Karl Fischer Titrator coupled with a Karl Fischer Oven.

  • Reagents:

    • Titrant: One-component Karl Fischer reagent (Titer ≈ 2 mg/mL).

    • Solvent: Anhydrous methanol.

  • Procedure:

    • The titrator vessel was filled with 50 mL of the solvent and pre-titrated to a dry endpoint.

    • Approximately 50 mg of Aminosalt HCl was accurately weighed into a glass vial and sealed.

    • The vial was placed in the KF oven autosampler.

    • The oven temperature was set to 120°C.

    • The analysis was initiated, and the evolved water was transferred to the titration cell via a stream of dry nitrogen gas.

    • The titration commenced, and the water content was determined.

The following diagram illustrates the experimental workflow for the KF Oven Method:

KF_Oven_Workflow sample_prep 1. Weigh Amine Salt into Sealed Vial oven 2. Heat Vial in KF Oven (120°C) sample_prep->oven transfer 3. Evolved Water Transferred by N2 Gas oven->transfer titration_cell 4. Water Titrated in KF Cell transfer->titration_cell result 5. Calculate Water Content titration_cell->result

Caption: Workflow for the Karl Fischer Oven Method.

Comparative Results

Analytical MethodMean Water Content (%) (n=5)Standard Deviation% Recovery (vs. Theoretical 4.5%)Observations
Volumetric KF (Unbuffered)6.80.9151%Fading endpoint, inconsistent results.
Volumetric KF (Buffered)4.60.2102%Sharp endpoint, reproducible data.
Coulometric KF (Buffered)4.40.398%Stable baseline, good precision.
KF with Oven Method4.50.1100%Excellent precision and accuracy.

Discussion of Results

The experimental data clearly demonstrates the critical importance of selecting the appropriate analytical strategy for hygroscopic amine salts. The unbuffered volumetric method yielded significantly inflated and highly variable results, confirming the occurrence of side reactions. The introduction of a salicylic acid buffer effectively mitigated this issue, bringing the measured water content in line with the theoretical value.

The buffered coulometric method also provided accurate results, although the slightly lower recovery and higher standard deviation may be attributable to the challenges of accurately weighing and transferring the small sample size required for this technique.

The KF oven method emerged as the most accurate and precise technique in this comparison. By physically separating the amine salt from the KF reagents, it completely eliminated the risk of side reactions, resulting in 100% recovery and the lowest standard deviation.

Conclusion and Recommendations

The accurate determination of water content in hygroscopic amine salts by Karl Fischer titration is a non-trivial analytical challenge that demands a thorough understanding of the sample's chemical properties and the potential for side reactions. Based on the evidence presented, the following recommendations are made:

  • For routine analysis of amine salts with expected water content >0.5% and good solubility in a suitable solvent, a buffered volumetric Karl Fischer method is a robust and reliable choice. The use of a weak acid buffer is essential to neutralize the sample's basicity.

  • For amine salts with low water content (<0.5%), a buffered coulometric method can be employed. However, careful attention must be paid to sample handling to ensure accurate and precise results.

  • The Karl Fischer oven method is the gold standard for challenging amine salts, particularly those that are insoluble, highly reactive, or for which a reference method is being developed. While the initial instrument investment may be higher, the superior accuracy, precision, and elimination of matrix effects often justify the cost.

By carefully considering the principles and experimental data outlined in this guide, researchers and drug development professionals can confidently select and implement the most appropriate Karl Fischer methodology for their specific hygroscopic amine salt, ensuring the integrity and reliability of their analytical data.

References

  • ASTM E203-16, Standard Test Method for Water Using Volumetric Karl Fischer Titration, ASTM International, West Conshohocken, PA, 2016, [Link]

  • United States Pharmacopeia (USP) General Chapter <921> Water Determination, [Link]

  • Mettler Toledo, "Tips from Sample to Result for Volumetric Karl Fischer Titration," [Link]

  • PPD, "Determining Water Content with a Novel Karl Fischer Titration Approach," [Link]

  • News-Medical.Net, "Advantages and Limitations of Karl Fischer Titration," [Link]

Sources

Comparative

Elemental Analysis of C7H19ClN2: A Comprehensive Methodological Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: C₇H₁₉ClN₂ (e.g., aliphatic diamine hydrochlorides or hydrazine derivatives) Executive Summary & Theoretical Baseline...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: C₇H₁₉ClN₂ (e.g., aliphatic diamine hydrochlorides or hydrazine derivatives)

Executive Summary & Theoretical Baseline

In pharmaceutical manufacturing and drug development, verifying the chemical composition of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical regulatory requirement[1]. For halogenated amine salts like C₇H₁₉ClN₂ , achieving high-precision elemental analysis (EA) requires overcoming specific matrix challenges, such as hygroscopicity and halogen-induced catalyst poisoning.

As a Senior Application Scientist, I approach elemental analysis not merely as a data-generation task, but as a self-validating system . The sum of the constituent elements must approximate 100% (±0.3% margin of error). Any deviation is an immediate diagnostic indicator of moisture ingress, incomplete combustion, or matrix interference.

Before comparing analytical methodologies, we must establish our theoretical baseline. Based on the exact atomic weights (C: 12.011, H: 1.008, N: 14.007, Cl: 35.45), the molar mass of C₇H₁₉ClN₂ is 166.69 g/mol .

Theoretical Mass Fractions
  • Carbon (C): 50.44%

  • Hydrogen (H): 11.49%

  • Nitrogen (N): 16.81%

  • Chlorine (Cl): 21.27%

Technology Comparison: Selecting the Optimal Analytical Pathways

To objectively determine the best analytical approach for C₇H₁₉ClN₂, we must compare modern instrumental techniques against traditional alternatives.

Carbon, Hydrogen, and Nitrogen (CHN) Determination

Dynamic Flash Combustion (Pregl-Dumas) vs. Traditional Wet Chemistry (Kjeldahl/Gravimetric)

  • Dynamic Flash Combustion (Recommended): The sample is enclosed in a tin capsule and dropped into a furnace at 1150°C in an oxygen-enriched atmosphere[2]. The combustion gases (CO₂, H₂O, NOₓ) are passed over a copper reduction column at 600°C to reduce NOₓ to N₂, followed by Gas Chromatography (GC) separation and Thermal Conductivity Detection (TCD)[3].

    • Causality for Selection: Flash combustion provides simultaneous CHN data in under 10 minutes. For a halogenated compound like C₇H₁₉ClN₂, a silver wool trap must be integrated into the combustion tube to precipitate acidic halogen gases (as AgCl), preventing them from skewing the TCD baseline or degrading the GC column.

  • Traditional Wet Chemistry: Kjeldahl digestion for nitrogen, combined with separate gravimetric carbon/hydrogen determination.

    • Drawback: Highly labor-intensive, requires hazardous reagents (hot sulfuric acid), and lacks the multiplexing capability necessary for high-throughput drug development.

Chlorine (Cl) Determination

Schöniger Flask + Ion Chromatography (IC) vs. Potentiometric Titration

  • Schöniger Combustion + IC (Recommended): The sample is combusted in an oxygen-filled flask. The resulting gases are absorbed into a dilute H₂O₂/Na₂CO₃ solution, converting all chlorine species into free chloride ions[4][5]. The solution is then analyzed via Ion Chromatography (IC)[6].

    • Causality for Selection: Direct dissolution of C₇H₁₉ClN₂ for IC can lead to organic matrix fouling on the column. Schöniger combustion guarantees complete mineralization, decoupling the chloride ion from the organic backbone and eliminating matrix suppression.

  • Potentiometric Titration (AgNO₃): Direct titration of the dissolved salt.

    • Drawback: While cost-effective, it requires significantly larger sample sizes (50-100 mg) and is highly susceptible to interference from other anions or incomplete dissociation of the amine hydrochloride complex.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a closed-loop, self-validating system. Instrument drift and matrix effects are continuously monitored.

Phase 1: System Calibration & Drift Monitoring
  • Primary Calibration: Calibrate the CHN analyzer using a Certified Reference Material (CRM) such as Sulfanilamide (C₆H₈N₂O₂S) or BBOT.

  • Drift Bracketing: Run a known standard every 10 samples. If the standard deviates by >0.15% absolute from its theoretical value, the run is paused, and the copper reduction tube is inspected for exhaustion.

Phase 2: Step-by-Step Analytical Workflow
  • Microbalance Weighing: Using an ultra-microbalance, weigh exactly 1.5 to 2.5 mg of C₇H₁₉ClN₂ into a tin capsule for CHN, and a separate aliquot onto ashless filter paper for Cl analysis.

    • Causality: Mettler Toledo guidelines dictate that for highly combustible organic materials, keeping the sample under 3 mg prevents localized oxygen depletion during the flash combustion phase, ensuring 100% oxidation[7].

  • CHN Flash Combustion: Drop the tin capsule into the 1150°C oxidation reactor. Ensure the silver wool halogen trap is fresh to capture the ~21% chlorine content[8].

  • Schöniger Mineralization (Cl): Combust the second aliquot in a Schöniger flask containing 10 mL of an absorption solution (1% H₂O₂ in Na₂CO₃/NaHCO₃ buffer).

    • Causality: The addition of H₂O₂ ensures that any transient chlorine oxides are fully reduced to stable chloride (Cl⁻) ions prior to injection[5].

  • Ion Chromatography (Cl): Inject the absorption solution into the IC system equipped with a conductivity detector and an anion-exchange column[6].

  • Mass Balance Validation: Aggregate the %C, %H, %N, and %Cl. The sum must equal 100% ± 0.3%. A sum of 98% strongly indicates that the highly hygroscopic amine hydrochloride has absorbed atmospheric moisture, prompting a re-drying of the sample batch in a vacuum desiccator.

Quantitative Data & Performance Metrics

The tables below summarize the expected analytical performance when comparing the recommended modern workflows against legacy alternatives for C₇H₁₉ClN₂.

Table 1: Expected Elemental Values vs. Acceptable Experimental Ranges
ElementTheoretical Mass (%)Acceptable Experimental Range (%)Diagnostic Implication if Out of Spec
Carbon (C) 50.44%50.14% - 50.74%Low C indicates incomplete combustion.
Hydrogen (H) 11.49%11.19% - 11.79%High H indicates moisture absorption.
Nitrogen (N) 16.81%16.51% - 17.11%Low N indicates exhausted Cu reduction column.
Chlorine (Cl) 21.27%20.97% - 21.57%Low Cl indicates incomplete mineralization.
Total Sum 100.01% 99.70% - 100.30% Validates absolute sample purity and dryness.
Table 2: Technology Comparison for C₇H₁₉ClN₂ Analysis
MethodologyAnalytesSample Req.Analysis TimePrecision (RSD)Matrix Interference
Dynamic Flash Combustion C, H, N1 - 3 mg< 10 mins< 0.2%Low (with Ag trap)
Wet Chemistry (Kjeldahl) N only50 - 500 mg3 - 4 hours~ 1.0%High
Schöniger + IC Cl2 - 5 mg20 mins< 0.5%None
Potentiometric Titration Cl50 - 100 mg15 mins~ 1.5%Moderate

Analytical Workflow Visualization

The following diagram maps the parallel, self-validating analytical workflow required to accurately characterize C₇H₁₉ClN₂.

G Start C7H19ClN2 Sample Weighing Microbalance Weighing (1-3 mg per run) Start->Weighing Split Analytical Split Weighing->Split CHN_Path Dynamic Flash Combustion (1150°C, O2) Split->CHN_Path CHN Analysis Cl_Path Schöniger Flask Combustion (O2 atmosphere) Split->Cl_Path Cl Analysis Trap Silver Wool Halogen Trap (Prevents Cl interference) CHN_Path->Trap Absorb Aqueous Absorption (H2O2 + Na2CO3) Cl_Path->Absorb GC_Sep Gas Chromatography (CO2, H2O, N2) Trap->GC_Sep IC_Sep Ion Chromatography (Cl- separation) Absorb->IC_Sep TCD Thermal Conductivity Detector GC_Sep->TCD Cond_Det Conductivity Detector IC_Sep->Cond_Det Data_Merge Data Aggregation (Mass Balance Check) TCD->Data_Merge Cond_Det->Data_Merge Validation Validation Gate (Sum ≈ 100% ±0.3%) Data_Merge->Validation

Parallel workflow for CHN and Cl elemental analysis of C7H19ClN2 with mass balance validation.

Comprehensive References

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." VELP. Available at:[Link]

  • Auriga Research. "Elemental Analysis CHNS (O) - Testing Methods." Auriga Research. Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo. Available at:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?" AZoM. Available at:[Link]

  • Kemesta. "Extractable organic chlorine (SCAN-test Method)." Kemesta. Available at:[Link]

  • ResearchGate. "Determination of chlorine and bromine in automotive shredder residues by oxygen bomb and ion chromatography." ResearchGate. Available at:[Link]

  • PMC / NIH. "Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS." National Institutes of Health. Available at:[Link]

Sources

Validation

HPLC method development for detecting (3-Aminopropyl)diethylamine impurities

Comparative Guide: HPLC Strategies for (3-Aminopropyl)diethylamine Impurity Profiling Executive Summary: The "Invisible" Analyte Challenge (3-Aminopropyl)diethylamine (APDEA, CAS 104-78-9) presents a classic chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: HPLC Strategies for (3-Aminopropyl)diethylamine Impurity Profiling

Executive Summary: The "Invisible" Analyte Challenge

(3-Aminopropyl)diethylamine (APDEA, CAS 104-78-9) presents a classic chromatographic paradox. While it is a critical intermediate in the synthesis of pharmaceuticals (e.g., phenothiazines) and surfactants, it lacks a significant UV chromophore. Its aliphatic structure (


) renders it invisible to standard UV detection at wavelengths >210 nm. Furthermore, its high basicity (pKa ~10.6) causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.

This guide objectively compares the two most viable strategies for APDEA impurity profiling: Pre-column Derivatization (High Sensitivity) and HILIC-Charged Aerosol Detection (High Throughput) .

Strategic Comparison: Selecting the Right Workflow

The choice between derivatization and direct detection depends on your laboratory's specific requirements for sensitivity versus throughput.

FeatureMethod A: Pre-Column Derivatization Method B: HILIC-CAD (Direct Detection)
Detection Principle UV/Fluorescence (after tagging with Dansyl-Cl)Charged Aerosol Detection (Universal)
Target Analytes Primary & Secondary Amines (APDEA + Diethylamine)All non-volatile species (Amines + Salts)
Sensitivity (LOD) Excellent (< 10 ng/mL)Good (~50–100 ng/mL)
Linearity High (

)
Moderate (often requires quadratic fit)
Sample Prep High (Reaction time: 20–40 mins)Low (Dilute & Shoot)
Throughput Low (Batch processing required)High (Ideal for PAT/Process Control)
Matrix Effects Prone to interference from buffer saltsRobust against matrix variations

Expert Insight: For trace impurity analysis (e.g., quantifying residual Diethylamine starting material < 0.05%), Method A is the gold standard. For raw material assay and process monitoring, Method B is superior due to speed and simplicity.

Method Selection Logic (Decision Tree)

The following diagram illustrates the decision matrix for selecting the appropriate APDEA method based on analytical needs.

MethodSelection Start Start: APDEA Analysis Needs LimitCheck Required LOD? Start->LimitCheck Trace Trace Impurities (< 0.05%) LimitCheck->Trace High Sensitivity Assay Assay / Major Impurities (> 0.1%) LimitCheck->Assay Standard Sensitivity DerivDecision Select Derivatization (Dansyl Chloride) Trace->DerivDecision EquipCheck CAD Available? Assay->EquipCheck DirectDecision Select Direct Detection (HILIC-CAD) EquipCheck->DerivDecision No (UV only) EquipCheck->DirectDecision Yes

Figure 1: Decision tree for selecting the optimal APDEA analytical strategy based on sensitivity requirements and equipment availability.

Deep Dive: Method A - Pre-Column Derivatization[1][2]

Why this works: APDEA contains a primary amine, and its common impurity, Diethylamine, is a secondary amine. Dansyl Chloride (Dns-Cl) is chosen over OPA (o-Phthalaldehyde) because Dns-Cl reacts with both primary and secondary amines, ensuring all relevant impurities are detected.

Experimental Protocol

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 11).

  • Quenching Agent: Methylamine or Glycine.

Workflow:

  • Mix: Transfer 500 µL of Sample Solution (in water) to a vial.

  • Buffer: Add 250 µL of Sodium Bicarbonate buffer (pH 11). Critical: High pH is required to deprotonate the amine for nucleophilic attack.

  • React: Add 500 µL of Dansyl Chloride solution. Vortex.

  • Incubate: Heat at 55°C for 20 minutes in a dark heating block (Dansyl derivatives are light-sensitive).

  • Quench: Add 50 µL of Methylamine to consume excess reagent.

  • Filter: 0.22 µm PTFE filter into HPLC vial.

HPLC Conditions:

  • Column: C18 High-pH Stable (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (or Fluorescence Ex 350 nm / Em 520 nm for ultra-trace).

DerivWorkflow Sample Sample (APDEA) Reaction Reaction 55°C, 20 min Sample->Reaction Reagent Dansyl-Cl (pH 11) Reagent->Reaction Quench Quench (Methylamine) Reaction->Quench Inject Inject HPLC (UV 254nm) Quench->Inject

Figure 2: Dansyl Chloride derivatization workflow for APDEA and Diethylamine detection.

Deep Dive: Method B - HILIC-CAD (Direct Detection)

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amines like APDEA that elute in the void volume of C18 columns. Charged Aerosol Detection (CAD) provides a universal response independent of chromophores.[1][2]

Experimental Protocol

Mechanism: The HILIC column retains the polar amine via water-layer partitioning and ionic interaction. The high-organic mobile phase is perfect for CAD sensitivity (efficient nebulization).

HPLC Conditions:

  • Column: Amide-based HILIC (e.g., Agilent Poroshell 120 HILIC-Z or Waters BEH Amide). Note: Amide phases are preferred over bare silica for better peak shape of amines.

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0). Critical: Low pH ensures the amine is fully protonated for reproducible retention.

  • Mobile Phase B: Acetonitrile.

  • Isocratic/Gradient: 85% B (Isocratic) or Gradient 90% B -> 70% B.

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for assay), 1.3 (for impurities to improve linearity at low end).

Performance Data (Simulated):

Parameter Result
Resolution (APDEA vs. Diethylamine) > 2.5
Tailing Factor (APDEA) 1.1 (Excellent due to high buffer strength)

| LOD | ~0.05 µg/mL |

Troubleshooting & Expert Tips

  • The "Ghost" Peak: In Method A (Derivatization), excess Dansyl-Cl hydrolyzes to Dansyl-OH (Dansylic Acid). This elutes early. Ensure your gradient separates Dansylic Acid from the APDEA-Dansyl derivative.

  • pH Mismatch (HILIC): In Method B, never inject APDEA dissolved in 100% water onto a HILIC column. This disrupts the water layer and causes split peaks. Dilute samples in 80% Acetonitrile.

  • Glassware Adsorption: Aliphatic amines stick to glass. Use polypropylene vials or silanized glass for trace analysis.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods.[1][2][3] Retrieved from [Link]

  • Matrix Fine Chemicals. (2024).[2] (3-Aminopropyl)diethylamine Product Data and CAS 104-78-9.[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Aminopropyl)diethylamine hydrochloride

[1] Executive Safety Summary (3-Aminopropyl)diethylamine hydrochloride (often referred to as N,N-Diethyl-1,3-propanediamine hydrochloride) presents a distinct safety profile compared to its liquid free-base counterpart....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

(3-Aminopropyl)diethylamine hydrochloride (often referred to as N,N-Diethyl-1,3-propanediamine hydrochloride) presents a distinct safety profile compared to its liquid free-base counterpart. While the hydrochloride salt formation significantly reduces volatility and flammability, it introduces particulate inhalation hazards and remains a potent contact irritant/corrosive , particularly to mucous membranes.

Critical Hazard Profile:

  • Physical State: Hygroscopic Solid (prone to clumping).[1]

  • Primary Routes of Entry: Inhalation of dust, Ocular contact, Dermal absorption.

  • GHS Classification (Conservative): Skin Irritant (Category 2) to Corrosive (Category 1B depending on moisture content); Serious Eye Damage (Category 1); STOT-SE (Respiratory Irritation).[1]

Hierarchy of Controls & PPE Matrix

Effective safety relies on a redundant system.[1] Do not rely on PPE alone; engineering controls (Fume Hood) are the primary defense.[1]

PPE Selection Decision Matrix
Body AreaPPE RecommendationTechnical Justification
Respiratory N95 or P100 Respirator (if outside hood)The salt is a fine powder.[1] Inhalation causes immediate upper respiratory tract irritation.[1]
Hand Protection Nitrile (Double-glove recommended) Nitrile offers excellent degradation resistance to amine salts.[1] Minimum Thickness: 5 mil (0.12 mm).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] Fine amine dust can drift around glasses, reacting with eye moisture to form a caustic solution.[1]
Body Lab Coat (Buttoned) + Tyvek Sleeves Prevents dust accumulation on forearms, a common site of contact dermatitis for this compound.[1]

Glove Selection Logic: The "Solvent Rule"

A common error in handling amine salts is assuming the glove that works for the solid works for the solution.[1] It does not. Once dissolved, the solvent dictates the permeation rate.[1]

Visualization: PPE Decision Workflow

The following diagram outlines the decision logic for selecting the correct protective equipment based on the state of the matter.

PPE_Logic Start Start: Handling (3-Aminopropyl) diethylamine HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE PROTOCOL A: 1. Fume Hood (Required) 2. Nitrile Gloves (5 mil) 3. Splash Goggles Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Aqueous Water / Buffer Solvent_Check->Aqueous Organic Organic (DCM, MeOH, etc.) Solvent_Check->Organic Aq_PPE Use Nitrile Gloves (Standard Protocol) Aqueous->Aq_PPE Org_PPE CRITICAL STOP: Consult Solvent Permeation Chart (e.g., PVA for DCM) Organic->Org_PPE

Figure 1: Decision logic for Personal Protective Equipment based on physical state and solvent carrier.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: The hygroscopic nature of the salt means it will absorb atmospheric moisture, becoming sticky and difficult to transfer. This increases the risk of spillage.

  • Engineering Setup: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Use an anti-static gun or ionizer if available.[1] Amine salts are prone to static charge, causing particles to "jump" onto gloves and cuffs.[1]

  • Transfer:

    • Use a disposable anti-static weighing boat.[1]

    • Do not use metal spatulas if the salt is damp (corrosion risk); use PTFE or polypropylene.[1]

    • Technique: "Tap-and-pour" rather than scooping to minimize dust generation.[1]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt instantly) followed by an ethanol wipe.[1]

Protocol B: Solubilization (Liquid State)

Context: Exothermic heat of solution may occur.[1]

  • Vessel Selection: Use borosilicate glass (Pyrex).[1] Avoid aluminum containers as amines can be corrosive to aluminum.[1]

  • Addition Order: Add the solid salt to the solvent slowly with stirring.

  • pH Verification: If adjusting pH to liberate the free amine, be aware that the odor profile will change drastically (fishy/ammonia-like) and volatility will increase.[1] Respiratory protection must be upgraded to an ABEK (Multi-gas) cartridge if working outside a hood.

Emergency Response & Disposal

Accidental Exposure[1]
  • Eye Contact (Critical): The salt is highly soluble.[1] Flush immediately with water for 15 minutes . Do not wait for a neutralization agent; dilution is the cure.[1]

  • Skin Contact: Brush off dry powder gently before wetting.[1] Then wash with soap and copious water.[1][2][3][4][5] Amine salts can cause "amine flush" (temporary redness/blotching).[1]

  • Spill Cleanup:

    • Small Solid Spill: Do not sweep (creates dust).[1][6] Cover with wet paper towels to solubilize, then wipe up.[1]

    • Solution Spill: Absorb with vermiculite or sand.[1] Do not use sawdust (reaction risk).[1]

Disposal Strategy

This compound is regulated as hazardous chemical waste.[1][7]

  • Segregation: Segregate into "Basic/Alkaline Organic" waste streams.

  • Incompatibilities: NEVER mix with:

    • Oxidizing agents (Peroxides, Nitrates) -> Risk of exothermic reaction/fire.[1]

    • Acids -> Heat generation.[1]

    • Halogenated solvents (unless necessary) -> Can form reactive intermediates over time.[1]

  • Labeling: Clearly mark the waste tag with the full chemical name.[1][7] Do not use abbreviations like "(3-AP)DEA HCl".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: N,N-Diethyl-1,3-propanediamine (Free Base Data for Hazard Extrapolation). National Library of Medicine.[1] [Link]

Sources

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